molecular formula C11H11IN2O2 B1507941 Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885276-74-4

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1507941
CAS No.: 885276-74-4
M. Wt: 330.12 g/mol
InChI Key: RDABCNYBJZLLSB-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H11IN2O2 and its molecular weight is 330.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDABCNYBJZLLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=CC2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722993
Record name Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-74-4
Record name Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is the core of marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[3] Functionalization of this core allows for the fine-tuning of its biological activity, making the development of robust synthetic routes to its derivatives a critical endeavor for drug discovery.[4] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a key derivative, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No: 885276-74-4). The introduction of an iodine atom at the C-3 position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby opening avenues to novel chemical space. We will elucidate the causal logic behind the synthetic strategy and present a self-validating characterization workflow to ensure structural integrity.

Rationale and Synthetic Strategy

The synthesis of the target compound is logically approached in a two-step sequence: first, the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective iodination.

Core Scaffold Construction: The Tchichibabin Reaction

The formation of the imidazo[1,2-a]pyridine ring system is classically achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] This approach is favored for its operational simplicity and high yields.

  • Causality of Reagent Selection :

    • 4-Methyl-2-aminopyridine : This starting material provides the pyridine half of the bicyclic system and installs the required methyl group at the C-7 position of the final product.

    • Ethyl Bromopyruvate : This α-haloketone serves a dual purpose. The ketone carbonyl undergoes nucleophilic attack by the exocyclic amine of the aminopyridine, and the α-bromo group facilitates the subsequent intramolecular cyclization by alkylating the endocyclic pyridine nitrogen. The ethyl ester moiety is carried through to become the C-2 carboxylate group, a key functional handle.

The reaction proceeds via initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and ethyl bromopyruvate, followed by an intramolecular condensation and dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

Regioselective C-3 Iodination

The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system. The C-3 position is particularly nucleophilic and susceptible to electrophilic substitution.

  • Causality of Reagent Selection :

    • N-Iodosuccinimide (NIS) : NIS is chosen as the iodinating agent due to its mild and highly effective nature for iodinating electron-rich heterocycles. It provides a source of an electrophilic iodine species (I⁺). Its use avoids the harsh conditions or strong acids that could lead to decomposition or unwanted side reactions. The reaction proceeds with high regioselectivity for the C-3 position, driven by the electronic properties of the heterocyclic core.

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start1 4-Methyl-2-aminopyridine Intermediate Ethyl 7-methylimidazo[1,2-a]- pyridine-2-carboxylate Start1->Intermediate Step 1: Cyclocondensation (Tchichibabin Reaction) Start2 Ethyl Bromopyruvate Start2->Intermediate Step 1: Cyclocondensation (Tchichibabin Reaction) Intermediate->invis Reagent_NIS N-Iodosuccinimide (NIS) Acetonitrile, RT Reagent_NIS->invis Product Ethyl 3-iodo-7-methylimidazo[1,2-a]- pyridine-2-carboxylate invis->Product Step 2: Electrophilic Iodination

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add sodium bicarbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the intermediate as a solid.

Synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Dissolve Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile (15 mL/mmol).

  • Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture in the dark at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the title compound, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, as a solid.

Structural Characterization and Data Interpretation

A multi-technique approach is essential for unambiguous structure confirmation. The data presented here are based on established values for analogous imidazo[1,2-a]pyridine structures and foundational spectroscopic principles.[6][7]

Characterization_Logic Product Target Compound C₁₁H₁₁IN₂O₂ MW: 330.13 NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR H_NMR ¹H NMR: Proton Environment Connectivity NMR->H_NMR C_NMR ¹³C NMR: Carbon Skeleton NMR->C_NMR Mol_Weight Molecular Weight Elemental Formula MS->Mol_Weight Func_Groups Functional Groups (e.g., C=O, C-O) IR->Func_Groups

Caption: Logic map for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework. Spectra are typically recorded in CDCl₃ or DMSO-d₆.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment & Rationale
~8.05 (d)H-5: Doublet, deshielded by proximity to the bridgehead nitrogen.
~7.50 (s)H-8: Singlet (or narrow doublet), adjacent to the methyl group.
~6.80 (dd)H-6: Doublet of doublets, coupled to H-5.
4.45 (q)-O-CH₂ -CH₃: Quartet from the ethyl ester, coupled to the methyl protons.
2.40 (s)7-CH₃ : Singlet, characteristic of an aromatic methyl group.
1.40 (t)-O-CH₂-CH₃ : Triplet from the ethyl ester, coupled to the methylene protons.
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment & Rationale
~162.0C =O: Ester carbonyl carbon, highly deshielded.
~145.0C-8a: Bridgehead carbon.
~142.0C-7: Carbon bearing the methyl group.
~138.0C-2: Carbon attached to the ester, deshielded.
~125.0C-5: Aromatic CH.
~117.0C-6: Aromatic CH.
~115.0C-8: Aromatic CH.
~80.0C-3: Carbon bearing the iodine atom; significantly shielded by the heavy atom effect.
~61.5-O-C H₂-CH₃: Methylene carbon of the ethyl ester.
~21.07-C H₃: Methyl carbon.
~14.5-O-CH₂-C H₃: Methyl carbon of the ethyl ester.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI)
Expected m/z 331.0 [M+H]⁺
Rationale The molecular formula is C₁₁H₁₁IN₂O₂ with a monoisotopic mass of 330.00 g/mol .[8] The [M+H]⁺ peak is the expected observation in positive ion mode ESI-MS. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.
Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Assignment
~1725C=O Stretch (Ester): Strong, sharp absorption characteristic of a conjugated ester.
~1640C=N/C=C Stretch: Aromatic ring stretching vibrations of the imidazopyridine core.
~1250C-O Stretch (Ester): Strong absorption for the ester C-O single bond.
~2980C-H Stretch: Aliphatic C-H stretching from the ethyl and methyl groups.
~3050C-H Stretch: Aromatic C-H stretching.

Conclusion and Future Outlook

This guide has detailed a robust and logical pathway for the synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. The two-step synthesis is efficient, and the structural integrity of the final product can be confidently established through a standard suite of analytical techniques. The causality behind experimental choices, from reagent selection to reaction conditions, has been explained to provide a deeper understanding for the practicing scientist.

The title compound is not merely a final product but a valuable intermediate for further drug discovery efforts. The C-3 iodo substituent is primed for participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse libraries of C-3 functionalized imidazo[1,2-a]pyridines for biological screening.[4] This strategic positioning makes it a highly valuable building block for researchers aiming to explore this pharmacologically significant chemical space.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Tetrahedron Letters. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Retrieved from [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]

  • Molecules. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • ResearchGate. (2024). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]

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Chemical properties of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its structure, physicochemical properties, synthesis, reactivity, and its pivotal role as a versatile intermediate in the synthesis of complex molecules.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, is a structural component in numerous biologically active compounds.[2][3] Its prevalence in approved drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Saripidem highlights the scaffold's significance in the pharmaceutical industry.[3][4] The unique electronic properties and rigid conformational structure of the imidazo[1,2-a]pyridine ring system make it an attractive scaffold for designing molecules that can interact with a wide range of biological targets.[2]

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No: 885276-74-4) is a highly functionalized derivative within this class. The presence of an iodine atom at the C-3 position, an ethyl carboxylate group at C-2, and a methyl group at C-7 makes it an exceptionally valuable and versatile intermediate for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The structural features of this molecule are key to its chemical behavior. The electron-withdrawing ethyl carboxylate group at the 2-position influences the reactivity of the heterocyclic system, while the iodine atom at the 3-position serves as a prime handle for cross-coupling reactions. The methyl group at the 7-position provides a point of substitution on the pyridine ring, allowing for modulation of steric and electronic properties.

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination A 4-Methyl-2-aminopyridine C Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate A->C B Ethyl 3-bromo-2-oxobutanoate B->C E Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate C->E D N-Iodosuccinimide (NIS) Acetonitrile D->E

Caption: General synthetic workflow for the target compound.

Exemplary Synthesis Protocol: Iodination

Causality: This protocol leverages the high reactivity of the C-3 position of the imidazo[1,2-a]pyridine ring towards electrophilic substitution. NIS is chosen as it is a mild and efficient iodinating agent, minimizing side reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Preparation: In a round-bottom flask, dissolve Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in dry acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise at room temperature while stirring.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

Reactivity and Key Chemical Transformations

The C-I bond at the 3-position is the most reactive site for synthetic transformations, making this compound a valuable intermediate. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For 3-iodoimidazo[1,2-a]pyridines, this reaction is highly effective for introducing aryl or heteroaryl groups. [5][6]The choice of catalyst, base, and solvent is crucial for achieving high yields and short reaction times. Studies have shown that using strong bases like sodium carbonate or potassium phosphate in solvents such as 1,2-dimethoxyethane (DME) or dioxane with a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) provides optimal conditions. [6]

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R¹-Pd(II)L₂-I OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R¹-Pd(II)L₂-R² Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArylIodide R¹-I (Imidazopyridine) ArylIodide->OxAdd

Sources

Spectroscopic Characterization of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] The functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological profiles. Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate represents a key intermediate, offering multiple avenues for further chemical modification, particularly through cross-coupling reactions at the C3-iodo position. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate combines the rigid, aromatic imidazo[1,2-a]pyridine core with an ethyl ester at the 2-position, a directing iodo group at the 3-position, and a methyl group on the pyridine ring at the 7-position. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques discussed.

Caption: Molecular structure of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

Synthesis and Experimental Context

The synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate would likely follow established methodologies for the construction of the imidazo[1,2-a]pyridine ring system, followed by iodination. A common route involves the condensation of a substituted 2-aminopyridine (in this case, 4-methyl-2-aminopyridine) with an α-haloketone or a related three-carbon electrophile. Subsequent iodination at the electron-rich C3 position can be achieved using various iodinating agents such as N-iodosuccinimide (NIS).

The choice of solvents (e.g., ethanol, DMF) and reaction conditions (e.g., temperature, reaction time) are critical for achieving high yields and purity. Purification is typically performed by column chromatography or recrystallization, and the identity and purity of the final product are confirmed by the spectroscopic methods detailed below.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the substitution pattern on the imidazo[1,2-a]pyridine core. The expected chemical shifts (δ) in ppm are predicted based on the electronic environment of each proton. The spectrum is anticipated to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5~ 8.0 - 8.2d~ 7.0Deshielded by the adjacent nitrogen and the fused imidazole ring.
H-6~ 6.8 - 7.0dd~ 7.0, 1.5Shielded relative to H-5 and H-8, showing coupling to both.
H-8~ 7.3 - 7.5s-A singlet due to the adjacent methyl group at C-7.
O-CH₂-CH₃~ 4.4 - 4.6q~ 7.1Typical chemical shift for a methylene group in an ethyl ester.
O-CH₂-CH₃~ 1.4 - 1.5t~ 7.1Typical chemical shift for a methyl group in an ethyl ester.
C7-CH₃~ 2.4 - 2.5s-Characteristic chemical shift for a methyl group on an aromatic ring.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

The predicted chemical shifts are based on data from structurally similar compounds. For instance, in related ethyl imidazo[1,2-a]pyridine-3-carboxylates, the protons on the pyridine ring typically appear in the aromatic region (7.0-9.5 ppm), and the ethyl ester protons exhibit characteristic quartet and triplet signals.[3]

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Carbon Expected Chemical Shift (ppm) Rationale
C=O (ester)~ 160 - 165Typical carbonyl carbon of an ester.
C2~ 140 - 145Attached to nitrogen and the electron-withdrawing ester group.
C3~ 80 - 90Significantly shielded due to the attached iodine atom (heavy atom effect).
C5~ 125 - 130Aromatic carbon adjacent to a nitrogen atom.
C6~ 115 - 120Aromatic carbon.
C7~ 135 - 140Aromatic carbon bearing a methyl group.
C8~ 110 - 115Aromatic carbon.
C8a (bridgehead)~ 145 - 150Bridgehead carbon part of both rings.
O-CH₂-CH₃~ 60 - 65Methylene carbon of the ethyl ester.
O-CH₂-CH₃~ 14 - 15Methyl carbon of the ethyl ester.
C7-CH₃~ 20 - 25Methyl carbon attached to the aromatic ring.

Note: These are predicted values and can be influenced by experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

  • Molecular Ion (M⁺): The expected molecular weight of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (C₁₁H₁₁IN₂O₂) is approximately 330.12 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic molecular ion peak.

  • Fragmentation Pattern: Common fragmentation pathways for similar structures involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group.[4] The fragmentation of the imidazo[1,2-a]pyridine core can also lead to characteristic daughter ions.

G cluster_workflow Mass Spectrometry Fragmentation Workflow Molecule Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (M⁺, m/z ≈ 330) Fragment1 Loss of -OC₂H₅ (m/z ≈ 285) Molecule->Fragment1 - C₂H₅O• Fragment2 Loss of -COOC₂H₅ (m/z ≈ 257) Molecule->Fragment2 - •COOC₂H₅ Fragment3 Further Fragmentation of Imidazopyridine Core Fragment1->Fragment3 Fragment2->Fragment3

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (ester)~ 1720 - 1740Carbonyl stretch
C-O (ester)~ 1200 - 1300C-O stretch
C=N and C=C~ 1500 - 1650Aromatic ring stretches
C-H (aromatic)~ 3000 - 3100C-H stretch
C-H (aliphatic)~ 2850 - 3000C-H stretch
C-I~ 500 - 600C-I stretch

The strong carbonyl absorption of the ethyl ester is expected to be a prominent feature of the IR spectrum. The presence of aromatic C-H stretches and the fingerprint region will further confirm the identity of the imidazo[1,2-a]pyridine core.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic features of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently synthesize, purify, and characterize this valuable synthetic intermediate. The principles and comparative data presented herein serve as a robust framework for the interpretation of experimental results for this and other similarly substituted imidazo[1,2-a]pyridine derivatives.

References

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023-05-18). Available at: [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - NIH. Available at: [Link]

  • Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307 - PubChem - NIH. Available at: [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. (2016-01-21). Available at: [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF - ResearchGate. (2025-11-07). Available at: [Link]

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. Available at: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2025-08-06). Available at: [Link]

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate - PubChem. Available at: [Link]

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An In-Depth Technical Guide to Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 885276-74-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, bearing the CAS number 885276-74-4, is a halogenated derivative of the versatile imidazo[1,2-a]pyridine scaffold. This bicyclic heterocyclic system is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3] The introduction of an iodine atom at the 3-position and a methyl group at the 7-position, along with an ethyl carboxylate at the 2-position, provides a unique chemical entity with potential for diverse applications in drug discovery and organic synthesis. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and explores its potential biological significance within the broader context of imidazo[1,2-a]pyridine derivatives.

Core Molecular Attributes

Chemical Identity and Physicochemical Properties
PropertyValueSource
CAS Number 885276-74-4[4]
Molecular Formula C₁₁H₁₁IN₂O₂[4]
Molecular Weight 330.13 g/mol [5]
IUPAC Name ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Canonical SMILES CCOC(=O)C1=C(I)N2C=C(C)C=CC2=N1
Appearance Likely a solid
Purity Typically >98% (as per commercial suppliers)[5]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.
Melting Point Not reported
Boiling Point Not reported
Structural Features and Reactivity

The structure of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is characterized by the fused imidazole and pyridine rings. The iodine atom at the C3 position is a key feature, making this position susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery screening. The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the accessible chemical space.

Figure 1: 2D structure of the title compound.

Synthesis and Methodologies

While a specific, detailed protocol for the synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is not explicitly documented in readily available literature, its synthesis can be logically deduced from established methods for preparing substituted imidazo[1,2-a]pyridines. A plausible and commonly employed synthetic strategy involves a two-step process: the formation of the imidazo[1,2-a]pyridine core followed by iodination.

Plausible Synthetic Pathway

A likely synthetic route would start with the condensation of 2-amino-4-methylpyridine with an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloroacetoacetate). This reaction, often carried out under reflux in a suitable solvent like ethanol, would yield the ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate intermediate. The subsequent step would be the regioselective iodination at the C3 position. This can be achieved using various iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base.[7][8]

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product 2-amino-4-methylpyridine 2-Amino-4-methylpyridine intermediate Ethyl 7-methylimidazo[1,2-a]pyridine- 2-carboxylate 2-amino-4-methylpyridine->intermediate Condensation ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2-chloroacetoacetate->intermediate product Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine- 2-carboxylate intermediate->product Iodination iodinating_agent Iodinating Agent (e.g., NIS or I₂) iodinating_agent->product

Figure 2: Plausible synthetic workflow for the title compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added ethyl 2-chloroacetoacetate (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) is added N-iodosuccinimide (1.2 eq).

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Biological Activity and Therapeutic Potential

While specific biological data for CAS 885276-74-4 is not prominently available in peer-reviewed literature, the imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of numerous therapeutic agents.[1][3] Derivatives of this core structure have demonstrated a wide array of pharmacological activities.

Anticancer Applications

The imidazo[1,2-a]pyridine nucleus is present in several compounds investigated for their anticancer properties.[9] Some derivatives have been shown to act as covalent inhibitors of KRAS G12C, a notorious oncogene.[6] Others have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cell lines.[9] The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, or by acting as topoisomerase inhibitors.[10]

Antituberculosis Activity

A significant body of research highlights the potential of imidazo[1,2-a]pyridine derivatives as potent antituberculosis agents.[7][11] Some compounds have shown excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The proposed mechanisms of action include the inhibition of essential enzymes in the bacterium, such as pantothenate synthetase or the cytochrome bc1 complex.[7][12]

Other Therapeutic Areas

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory agents [13]

  • Antiviral agents

  • Central nervous system agents , with marketed drugs like zolpidem for insomnia.[2][3]

The specific substitution pattern of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, particularly the presence of the reactive iodine atom, makes it an attractive starting point for the synthesis of novel compounds to be screened for these and other biological activities.

SignalingPathways cluster_compound Imidazo[1,2-a]pyridine Derivatives cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes compound Imidazo[1,2-a]pyridine Derivatives KRAS KRAS G12C compound->KRAS Inhibition PI3K PI3K/Akt Pathway compound->PI3K Inhibition TopoII Topoisomerase II compound->TopoII Inhibition Mtb_Enzymes Mtb Enzymes (e.g., Pantothenate Synthetase) compound->Mtb_Enzymes Inhibition Antiinflammatory Anti-inflammatory Activity compound->Antiinflammatory Anticancer Anticancer Activity KRAS->Anticancer PI3K->Anticancer TopoII->Anticancer Antituberculosis Antituberculosis Activity Mtb_Enzymes->Antituberculosis

Sources

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific derivative, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate[3], a molecule of significant interest for targeted therapeutic development. We will provide a comprehensive, technically-grounded walkthrough of the in silico modeling and molecular docking process. This computational approach is indispensable in modern drug discovery, offering a rapid and cost-effective means to predict molecular interactions, elucidate mechanisms of action, and prioritize candidates for synthesis and experimental validation.[4][5][6] This document serves as both a strategic overview and a practical protocol for researchers aiming to leverage computational tools to investigate the therapeutic potential of this promising compound.

Part 1: Strategic Foundation - Target Selection and Rationale

The journey of drug discovery begins not with a molecule, but with a biological target. The selection of a relevant target is paramount and dictates the entire subsequent workflow. For the imidazo[1,2-a]pyridine scaffold, extensive research has demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[7][8][9]

Identifying a High-Value Target: Protein Kinase B (Akt1)

For the purpose of this guide, we have selected Protein Kinase B (Akt1) as the primary biological target.

Causality for Selection:

  • Established Relevance: The PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in promoting cell survival, proliferation, and resistance to therapy.[2][10]

  • Proven Scaffold Interaction: Several studies have successfully designed and validated imidazo[1,2-a]pyridine derivatives as potent inhibitors of Akt and other kinases within this pathway, such as PI3K.[7][9][10] This provides a strong precedent for the potential interaction between our subject compound and Akt1.

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of Akt1, often co-crystallized with inhibitors. This structural information is the essential starting point for structure-based drug design.

The Biological Context: The PI3K/Akt/mTOR Pathway

To fully appreciate the significance of inhibiting Akt1, it is crucial to understand its position within its signaling cascade. The diagram below illustrates this pathway, highlighting Akt1 as a central node that, when inhibited, can halt downstream signals promoting tumorigenesis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation TSC2 TSC2 Akt->TSC2 Inhibition Survival Cell Survival (Anti-apoptosis) Akt->Survival mTORC1 mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation TSC2->mTORC1 Inhibition Inhibitor Ethyl 3-iodo-7-methyl- imidazo[1,2-a]pyridine- 2-carboxylate Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

Part 2: The In Silico Workflow - A Validated Protocol

The following section provides a detailed, step-by-step methodology for conducting the molecular docking study. Adherence to this protocol ensures reproducibility and builds a self-validating system through the inclusion of a re-docking control.

The Overall Experimental Workflow

The entire computational experiment can be visualized as a sequential pipeline, from data acquisition to final analysis.

Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase node_protein_prep Step 1: Protein Preparation Select PDB Structure Remove Water/Ligands Add Hydrogens & Charges node_docking Step 3: Molecular Docking Define Grid Box (Binding Site) Run Docking Algorithm (e.g., AutoDock Vina) Generate Poses & Scores node_protein_prep->node_docking node_ligand_prep Step 2: Ligand Preparation Generate 3D Structure Energy Minimization Define Rotatable Bonds node_ligand_prep->node_docking node_analysis Step 4: Results Analysis Evaluate Binding Affinity (Score) Visualize Binding Pose Analyze Key Interactions node_docking->node_analysis node_validation node_validation node_analysis->node_validation

Caption: The sequential workflow for molecular docking studies.

Protocol: Protein Preparation

Objective: To prepare the 3D structure of the target protein (Akt1) for docking by cleaning the raw PDB file and assigning correct chemical properties.

Tools: UCSF Chimera, AutoDock Tools, Schrödinger Maestro.[11][12][13]

Methodology:

  • Structure Acquisition: Download the crystal structure of human Akt1 from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 3O96, which contains Akt1 complexed with a known inhibitor.

  • Cleaning the Structure:

    • Load the PDB file into the visualization software.

    • Remove all non-essential molecules. This includes crystallographic water molecules, co-solvents, and any ions not critical for binding.[12][13]

    • Crucially, remove the co-crystallized ligand. Its original position will be used to define the binding site.

    • If the protein is a multimer, retain only the chain of interest (e.g., Chain A).

  • Adding Hydrogens: Crystal structures typically lack hydrogen atoms. Add polar hydrogens, as they are essential for forming hydrogen bonds.[14][15]

  • Assigning Charges: Compute and assign partial atomic charges to all atoms in the protein (e.g., Kollman charges). This is critical for calculating electrostatic interactions.[12]

  • Final Output: Save the processed protein structure in the .pdbqt format for use with AutoDock Vina. This format includes atomic coordinates, charges, and atom types.

Protocol: Ligand Preparation

Objective: To generate a chemically correct, low-energy 3D conformation of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

Tools: ChemDraw, Avogadro, AutoDock Tools.[16]

Methodology:

  • Structure Generation:

    • Draw the 2D structure of the compound in a chemical editor.

    • Convert the 2D structure into a 3D model.[17]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation of the ligand.[18]

  • Assigning Charges and Defining Torsion:

    • Calculate and assign partial charges (e.g., Gasteiger charges).

    • Identify all rotatable (torsional) bonds within the ligand. Allowing these bonds to rotate freely is what enables "flexible docking," a more realistic simulation of how a ligand adapts to a binding pocket.[19]

  • Final Output: Save the prepared ligand in the .pdbqt format.

Protocol: Molecular Docking Simulation

Objective: To predict the binding pose and affinity of the prepared ligand within the active site of the prepared protein.

Tools: AutoDock Vina.

Methodology:

  • Defining the Search Space (Grid Box): The "grid box" is a three-dimensional cube that defines the search area for the docking algorithm.[12]

    • Center the grid box on the coordinates of the original, co-crystallized ligand from the PDB file. This ensures the search is focused on the known active site.

    • Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Executing the Docking Run:

    • Use a command-line interface to run AutoDock Vina, specifying the prepared protein, the prepared ligand, and the grid box configuration file as inputs.

    • The software's search algorithm (a Lamarckian Genetic Algorithm) will explore millions of possible conformations and orientations of the ligand within the grid box.

  • Output Generation: Vina will output a file containing the top-ranked binding poses (typically 9 or 10), sorted by their predicted binding affinity (docking score).[20]

Part 3: Interpreting the Data - From Scores to Insights

The raw output of a docking simulation is a set of numbers and coordinates. The true scientific value lies in their correct interpretation.

Quantitative Analysis: Binding Affinity

The primary quantitative metric is the docking score, an estimation of the binding free energy (ΔG) in kcal/mol.[21]

  • Principle: More negative scores indicate a stronger predicted binding affinity.[20][22][23]

  • Interpretation Scale: While highly system-dependent, a general guideline for interpreting scores is useful for initial screening.[22]

Docking Score (kcal/mol)Predicted Binding AffinityImplication
< -10.0StrongHigh potential for potent inhibition.
-9.9 to -8.0GoodLikely to be an effective binder.
-7.9 to -6.0ModerateA reasonable starting point for optimization.
> -6.0WeakMay not bind effectively or requires significant optimization.

A hypothetical result for our compound might show a top-ranked pose with a score of -9.5 kcal/mol, suggesting it is a promising candidate.

Qualitative Analysis: Binding Pose and Interactions

A good score is meaningless without a sensible binding pose. Visual inspection is a non-negotiable step.[21][22]

  • Objective: To verify that the predicted binding mode is sterically and chemically plausible and to identify the specific molecular interactions that stabilize the complex.

  • Key Interactions to Analyze:

    • Hydrogen Bonds: Crucial for specificity and affinity. Look for H-bonds between the ligand's heteroatoms (N, O) and polar residues in the active site (e.g., Ser, Thr, Asp).

    • Hydrophobic Interactions: The methyl group and aromatic rings of the imidazopyridine core will likely engage in favorable hydrophobic contacts with nonpolar residues (e.g., Leu, Val, Phe).

    • Halogen Bonds: The iodine atom at the 3-position is of special interest. It can act as a halogen bond donor, forming a favorable electrostatic interaction with an electron-rich atom like a backbone carbonyl oxygen. This is a modern, recognized interaction that can significantly enhance affinity.

    • Pi-Stacking: Interactions between the aromatic system of the ligand and aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe).

Interaction TypeLigand Atom/GroupPotential Protein ResidueTypical Distance (Å)
Hydrogen BondCarboxylate Oxygen, Imidazole NitrogenSER, THR, LYS, ASP2.7 - 3.5
HydrophobicMethyl Group, Aromatic RingsLEU, VAL, ILE, PHE3.5 - 5.0
Halogen BondIodo GroupBackbone Carbonyl Oxygen3.0 - 3.5
Pi-StackingImidazo[1,2-a]pyridine CoreTYR, PHE, HIS3.5 - 4.5
Trustworthiness: Protocol Validation via Re-docking

To ensure the chosen docking parameters are reliable for the target system, a crucial control experiment is performed.

  • Methodology: The native (co-crystallized) ligand that was removed in the protein preparation step is now docked back into its own binding site using the exact same protocol.

  • Analysis: The predicted pose of the re-docked ligand is superimposed onto its original crystallographic position. The Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses is calculated.[20]

  • Success Criterion: An RMSD value of less than 2.0 Å is considered an excellent result, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[21][24] This validates the entire workflow and instills confidence in the results obtained for the novel compound.

Conclusion and Future Directions

This guide has detailed a robust and validated workflow for the in silico analysis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate against the cancer target Akt1. The computational evidence, from a strong predicted binding affinity to the identification of specific, stabilizing interactions, provides a powerful rationale for advancing this compound in the drug discovery pipeline.

The logical next steps stemming from this work are:

  • In Silico ADMET Prediction: Before synthesis, predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.[18][25]

  • Molecular Dynamics (MD) Simulation: Perform MD simulations on the top-ranked docked complex to evaluate the stability of the predicted interactions over time in a simulated physiological environment.[6]

  • Chemical Synthesis and In Vitro Validation: The most critical step is to synthesize the compound and experimentally test its inhibitory activity against purified Akt1 and in relevant cancer cell lines. The in silico results provide the hypothesis; the lab provides the proof.

By integrating these computational and experimental approaches, researchers can accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.

References

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Solubility and stability of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: Solubility and Stability of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in Different Solvents Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Understanding the physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its effective application in research and development, including reaction chemistry, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility and stability of this compound. It offers detailed experimental protocols, explains the scientific rationale behind methodological choices, and predicts potential degradation pathways based on the molecule's structural features. The information herein is designed to equip researchers with the necessary knowledge to handle, store, and utilize this compound effectively while ensuring data integrity and reproducibility.

Introduction to Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic framework recognized as a "privileged scaffold" in pharmaceutical sciences.[3] This structural motif is found in numerous clinically used drugs, including agents for treating insomnia (Zolpidem) and cancer (Zolimidine).[4] The versatility of this core allows for extensive chemical modification, leading to a broad spectrum of biological activities.[2][5]

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (herein referred to as "the compound") incorporates several key functional groups that define its chemical behavior:

  • Imidazo[1,2-a]pyridine Core: A bicyclic aromatic system that provides a rigid conformational framework.

  • Ethyl Carboxylate Group: An ester functional group that influences polarity and serves as a potential site for hydrolysis.

  • Iodo Group at the 3-position: A heavy halogen that significantly increases molecular weight and lipophilicity, while also introducing a potential site for photolytic degradation.

  • Methyl Group at the 7-position: A small alkyl group that modulates lipophilicity and steric interactions.

Given its likely role as a synthetic intermediate or a candidate for biological evaluation, a thorough understanding of its solubility and stability is a prerequisite for any further studies.

Physicochemical Properties

A summary of the known physicochemical properties of the compound is presented below. This data provides the foundational information for subsequent experimental design.

PropertyValueSource
CAS Number 885276-74-4[6][7]
Molecular Formula C₁₁H₁₁IN₂O₂[6]
Molecular Weight 330.13 g/mol [6]
Appearance Solid (predicted)General knowledge
Purity ≥98% (typical)[6]

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, reaction conditions, formulation possibilities, and bioavailability. The presence of both a polar ester group and a lipophilic iodo-substituted aromatic system suggests a nuanced solubility profile.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides a preliminary guide for solvent selection. The compound's structure suggests it will exhibit limited solubility in highly polar protic solvents like water and better solubility in organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective due to their ability to engage in dipole-dipole interactions without interfering with the compound's hydrogen bonding capabilities. DMSO is often a solvent of last resort for achieving high concentrations for biological screening.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are likely to be good solvents, effectively solvating the large, somewhat non-polar core of the molecule.

  • Alcohols (e.g., Methanol, Ethanol): These solvents offer a balance of polarity and non-polar character and are expected to be moderately effective.

  • Ethers (e.g., THF, 1,4-Dioxane): Moderate solubility is anticipated.

  • Non-polar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be low in highly non-polar solvents due to the presence of the polar ester and nitrogen atoms.

Experimental Protocol for Solubility Determination (Kinetic Method)

This protocol describes a standard high-throughput kinetic solubility screen using a plate-based method, which is common in early-stage drug discovery.

Rationale: The goal is to rapidly assess the approximate solubility across a range of solvents to guide future experiments. This method measures the concentration at which the compound begins to precipitate from a stock solution, which is a practical measure for screening applications.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Solvent Plate Preparation: In a 96-well plate, dispense the desired aqueous buffer or organic solvent into each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well of each solvent series and mix thoroughly. Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation and Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle agitation. This allows the system to approach thermodynamic equilibrium.

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.

Data Presentation

The results of the solubility screening should be compiled into a clear and concise table for comparative analysis.

Solvent SystemDielectric ConstantSolubility (µg/mL or µM) @ 25°CObservations
Dichloromethane9.1(Experimental Data)
Acetone21.0(Experimental Data)
Ethanol24.5(Experimental Data)
Acetonitrile37.5(Experimental Data)
Dimethyl Sulfoxide46.7(Experimental Data)
Water80.1(Experimental Data)
Phosphate Buffered Saline (pH 7.4)~80(Experimental Data)
Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 20 mM Stock in 100% DMSO dilute Serial Dilution of Stock into Solvent Plate stock->dilute plate Prepare Solvent Plate (96-well format) plate->dilute incubate Incubate at 25°C (2 hours with agitation) dilute->incubate measure Measure Turbidity (Nephelometry / Plate Reader) incubate->measure analyze Determine Highest Clear Concentration measure->analyze

Caption: Workflow for kinetic solubility determination.

Stability Profile

Assessing the stability of the compound is crucial for defining appropriate storage conditions, predicting shelf-life, and understanding its behavior in various experimental or physiological environments.

Predicted Degradation Pathways

The chemical structure of the compound suggests several potential routes of degradation:

  • Hydrolysis: The ethyl carboxylate group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid) and ethanol. This is often the most common degradation pathway for ester-containing compounds.

  • Photodegradation: Carbon-iodine bonds, particularly on aromatic systems, can be sensitive to light, especially UV radiation. Cleavage of the C-I bond would lead to the formation of a de-iodinated impurity (Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate).

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system could be susceptible to oxidation, potentially mediated by agents like hydrogen peroxide or atmospheric oxygen over long periods. Metabolism of related imidazo[1,2-a]pyrimidines is known to be mediated by aldehyde oxidase (AO), suggesting the core is susceptible to oxidative transformation.[8][9]

  • Thermal Degradation: While likely stable at room temperature, exposure to high temperatures could induce decomposition, the pathway for which would need to be determined experimentally.

Experimental Protocol for Forced Degradation Study

Rationale: A forced degradation (or stress testing) study is an essential component of drug development and chemical characterization. It is designed to deliberately degrade the compound under harsh conditions to identify likely degradation products and develop a stability-indicating analytical method.

Step-by-Step Methodology:

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2-24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Stress: Store the solution (and a solid sample) at high temperature (e.g., 80 °C) in the dark.

    • Photolytic Stress: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Control Samples: Maintain an unstressed sample at a protected condition (e.g., 4 °C, dark) for comparison.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC-UV or LC-MS method. The goal is to achieve chromatographic separation of the parent compound from all major degradation products.

  • Mass Balance: Quantify the parent peak and all degradant peaks. The total percentage should be close to 100% to ensure all major degradants have been detected.

Visualization of Forced Degradation Logic

G cluster_stress Stress Conditions compound Compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, Heat) compound->acid base Basic (0.1 M NaOH, RT/Heat) compound->base oxide Oxidative (3% H₂O₂) compound->oxide photo Photolytic (ICH Light) compound->photo thermal Thermal (80°C, Dark) compound->thermal control Control (4°C, Dark) compound->control analysis HPLC-UV / LC-MS Analysis acid->analysis base->analysis oxide->analysis photo->analysis thermal->analysis control->analysis

Sources

Unveiling the Therapeutic Landscape of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This technical guide focuses on a specific analogue, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a compound with significant potential for therapeutic development. While direct studies on this particular molecule are nascent, the wealth of data on the broader imidazo[1,2-a]pyridine class allows for the formulation of well-grounded hypotheses regarding its molecular targets. This document provides a comprehensive exploration of these potential targets, with a primary focus on oncology and inflammatory diseases. Furthermore, we present detailed, field-proven experimental protocols to enable researchers to rigorously validate these targets and elucidate the compound's mechanism of action. Our objective is to furnish drug development professionals with the foundational knowledge and practical methodologies required to accelerate the investigation of this promising molecule.

Introduction: The Imidazo[1,2-a]pyridine Core - A Reservoir of Therapeutic Potential

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has been successfully incorporated into numerous clinically approved drugs and investigational agents.[1][2] Its rigid structure provides a versatile scaffold for the presentation of various pharmacophoric features, leading to a broad spectrum of biological activities. Extensive research has demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The therapeutic versatility of this scaffold underscores the importance of identifying the specific molecular targets of its individual analogues to fully harness their potential.

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, the subject of this guide, possesses a unique substitution pattern that is anticipated to confer a distinct pharmacological profile. The presence of the iodo group at the 3-position offers a potential site for metabolic activation or targeted covalent inhibition, while the ethyl carboxylate at the 2-position and the methyl group at the 7-position will influence its physicochemical properties and binding interactions.

High-Probability Therapeutic Targets in Oncology

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been extensively documented, with several key signaling pathways and molecular targets implicated in their mechanism of action.[2][3] Based on this body of evidence, we have identified two high-priority target classes for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: the PI3K/Akt/mTOR signaling pathway and the microtubule network.

The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Cell Proliferation and Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[4][5] Several imidazo[1,2-a]pyridine derivatives have been reported as potent inhibitors of PI3K and/or mTOR, demonstrating the scaffold's suitability for targeting this pathway.[1][4][6]

We hypothesize that Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate may function as a direct inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. The compound could bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates and thereby attenuating the pro-survival signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Ethyl 3-iodo-7-methylimidazo [1,2-a]pyridine-2-carboxylate Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

A multi-pronged approach is essential to definitively identify and validate the molecular target(s) within this pathway.

Step 1: Cellular Phenotypic Assays

  • Objective: To confirm the on-target effect of the compound in a cellular context.

  • Protocol:

    • Select a panel of cancer cell lines with known PI3K/Akt/mTOR pathway activation status.

    • Treat cells with a dose-range of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

    • Conduct Western blot analysis to assess the phosphorylation status of key pathway proteins (e.g., p-Akt, p-mTOR, p-S6K). A reduction in phosphorylation would indicate pathway inhibition.

Step 2: In Vitro Kinase Inhibition Assays

  • Objective: To directly measure the inhibitory activity of the compound against purified kinases.[7][8][9]

  • Protocol:

    • Obtain purified, recombinant PI3K isoforms (α, β, γ, δ), Akt isoforms (1, 2, 3), and mTOR.

    • Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) to measure kinase activity.[8]

    • Incubate the kinase with its specific substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the production of ADP, which is proportional to kinase activity.

    • Calculate the IC50 value for each kinase to determine the compound's potency and selectivity.

Kinase TargetPredicted IC50 Range (nM)Reference Compound
PI3Kα10 - 1000Alpelisib
PI3Kδ10 - 1000Idelalisib
Akt150 - 5000Ipatasertib
mTOR20 - 2000Everolimus
Caption: Hypothetical IC50 values for in vitro kinase assays.

Step 3: Target Engagement Assays

  • Objective: To confirm that the compound binds to its intended target in a cellular environment.

  • Protocol: Cellular Thermal Shift Assay (CETSA) [10][11][12]

    • Treat intact cells with the compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature by Western blotting or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis Cells_Vehicle Intact Cells + Vehicle Heat_Vehicle Heat Gradient Cells_Vehicle->Heat_Vehicle Cells_Compound Intact Cells + Compound Heat_Compound Heat Gradient Cells_Compound->Heat_Compound Lysis_Vehicle Cell Lysis Heat_Vehicle->Lysis_Vehicle Lysis_Compound Cell Lysis Heat_Compound->Lysis_Compound Centrifuge_Vehicle Centrifugation Lysis_Vehicle->Centrifuge_Vehicle Centrifuge_Compound Centrifugation Lysis_Compound->Centrifuge_Compound Analysis_Vehicle Western Blot / ELISA (Soluble Fraction) Centrifuge_Vehicle->Analysis_Vehicle Analysis_Compound Western Blot / ELISA (Soluble Fraction) Centrifuge_Compound->Analysis_Compound Result Compare Melting Curves Analysis_Vehicle->Result Analysis_Compound->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Tubulin Polymerization: Disrupting the Cytoskeleton for Mitotic Arrest

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several classes of imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[13][14][15][16]

We propose that Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate may bind to tubulin, preventing its polymerization into microtubules. This would lead to the disruption of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis.

Step 1: Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase.

  • Protocol:

    • Treat cancer cells with the compound for 24-48 hours.

    • Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Step 2: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.[17][18][19]

  • Protocol:

    • Use a fluorescence-based or turbidimetric tubulin polymerization assay kit.[17][18]

    • Incubate purified tubulin with GTP in the presence of various concentrations of the test compound.

    • Monitor the increase in fluorescence or turbidity over time, which corresponds to microtubule formation.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

CompoundTubulin Polymerization IC50 (µM)Reference
Combretastatin A-42.1[15]
Nocodazole0.5
Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate To be determined
Caption: Comparison of tubulin polymerization inhibitors.

Step 3: Immunofluorescence Microscopy

  • Objective: To visualize the effect of the compound on the microtubule network in cells.

  • Protocol:

    • Grow cells on coverslips and treat with the compound.

    • Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

    • Visualize the microtubule network using a fluorescence microscope. Disruption of the normal filamentous microtubule structure would be observed in treated cells.

Potential Therapeutic Targets in Inflammation

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are well-established.[20][21][22] A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Cyclooxygenase-2 (COX-2): A Key Mediator of Inflammation

COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[23][24] Selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammatory conditions. Several imidazo[1,2-a]pyridine derivatives have been reported as selective COX-2 inhibitors.[21][22][23]

We hypothesize that Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate may act as a selective inhibitor of COX-2, binding to its active site and preventing the conversion of arachidonic acid to prostaglandin H2. This would lead to a reduction in the production of pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Upregulation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Conversion Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Compound Ethyl 3-iodo-7-methylimidazo [1,2-a]pyridine-2-carboxylate Compound->COX2 Inhibition

Caption: Proposed inhibition of the COX-2 signaling pathway.

Step 1: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of the compound against COX-1 and COX-2.[25][26][27][28]

  • Protocol:

    • Utilize a commercially available COX inhibitor screening assay kit (fluorometric or colorimetric).[26][27][28]

    • Incubate purified human or ovine COX-1 and COX-2 with arachidonic acid in the presence of a range of concentrations of the test compound.

    • Measure the production of prostaglandin E2 or other prostanoids.

    • Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Step 2: Cellular Assays for Prostaglandin Production

  • Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

  • Protocol:

    • Use a cell line that expresses COX-2 upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages).

    • Pre-treat the cells with the compound before stimulating with lipopolysaccharide (LPS).

    • Measure the concentration of prostaglandin E2 in the cell culture supernatant using an ELISA kit.

Broader Target Deconvolution Strategies

While the aforementioned targets represent high-probability candidates, an unbiased approach to target identification can uncover novel mechanisms of action. Several powerful techniques are available for the deconvolution of small molecule targets.[29][30][31][32][33]

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[29][32]

  • Expression Cloning: A library of cDNAs is expressed in a host system, and clones that confer resistance or sensitivity to the compound are selected. The corresponding cDNA is then sequenced to identify the target.[29][32]

  • Thermal Proteome Profiling (TPP): This method combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins in response to compound treatment, providing a global view of target engagement.

Conclusion and Future Directions

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a promising therapeutic candidate that warrants further investigation. The imidazo[1,2-a]pyridine scaffold has a proven track record in drug discovery, and the specific structural features of this analogue suggest the potential for potent and selective activity against key targets in oncology and inflammation. The experimental workflows detailed in this guide provide a clear and rigorous path for researchers to validate these potential targets, elucidate the compound's mechanism of action, and ultimately, accelerate its journey towards clinical development. Future studies should focus on in vivo efficacy in relevant animal models of cancer and inflammation, as well as comprehensive pharmacokinetic and toxicological profiling.

References

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  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 142, 112040.
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Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] Functionalization of this core, particularly through halogenation, provides a versatile handle for introducing further molecular complexity via cross-coupling reactions. This application note provides a detailed, two-step protocol for the synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. The synthesis begins with the construction of the imidazo[1,2-a]pyridine core via a modified Tschitschibabin condensation, followed by a highly regioselective electrophilic iodination at the C3 position. This guide offers in-depth explanations for experimental choices, detailed procedural steps, characterization data, and safety considerations, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Halogenated Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are renowned for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] The introduction of an iodine atom at the C3 position is of particular strategic importance. The C-I bond serves as a key functional group for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack.[5] This inherent reactivity allows for clean and regioselective iodination, avoiding the formation of complex product mixtures. This protocol leverages this principle to afford the target compound in high purity and yield.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages:

  • Stage 1: Cyclocondensation. Formation of the core heterocyclic structure, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, from 2-amino-4-methylpyridine and an ethyl α-haloacetoacetate derivative.

  • Stage 2: Regioselective Iodination. C-H functionalization at the C3 position of the pre-formed core using molecular iodine.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C3-Iodination SM1 2-Amino-4-methylpyridine Intermediate Ethyl 7-methyl-2-methylimidazo[1,2-a]pyridine-3-carboxylate (Intermediate Product) SM1->Intermediate Cyclocondensation (Reflux in Ethanol, NaHCO3) SM2 Ethyl 2-chloro-3-oxobutanoate SM2->Intermediate Cyclocondensation (Reflux in Ethanol, NaHCO3) FinalProduct Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (Final Product) Intermediate->FinalProduct Electrophilic Iodination (Ultrasound, TBHP, EtOH) Iodine Iodine (I2) Iodine->FinalProduct

Diagram 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Mechanistic Rationale

This reaction is a classic example of imidazo[1,2-a]pyridine synthesis via condensation.[6] The process begins with the SN2 reaction where the endocyclic nitrogen of 2-amino-4-methylpyridine, being the more nucleophilic nitrogen, attacks the electrophilic carbon of ethyl 2-chloro-3-oxobutanoate. This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amine onto the ketone carbonyl, followed by dehydration (aromatization) to yield the stable fused heterocyclic system. Sodium bicarbonate is used as a mild base to neutralize the HCl generated in situ, which drives the reaction towards completion.

Materials & Reagents
ReagentCAS No.Molecular WeightQuantity (1 mmol scale)Notes
2-Amino-4-methylpyridine695-34-1108.14 g/mol 108 mg (1.0 mmol)Starting material
Ethyl 2-chloro-3-oxobutanoate609-15-4164.59 g/mol 181 mg (1.1 mmol)Acylating and cyclizing agent
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol 168 mg (2.0 mmol)Mild base
Ethanol (EtOH), Anhydrous64-17-546.07 g/mol 10 mLSolvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~50 mLFor extraction and chromatography
Hexanes110-54-386.18 g/mol ~50 mLFor chromatography
Saturated Sodium Bicarbonate SolutionN/AN/A~20 mLFor workup
BrineN/AN/A~20 mLFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ~2 gDrying agent
Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylpyridine (108 mg, 1.0 mmol), sodium bicarbonate (168 mg, 2.0 mmol), and anhydrous ethanol (10 mL).

  • Addition of Reagent: While stirring, add ethyl 2-chloro-3-oxobutanoate (181 mg, 1.1 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the 2-amino-4-methylpyridine spot indicates reaction completion.

  • Workup (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (20 mL) and ethyl acetate (25 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% EtOAc) to afford the intermediate product as a solid.

Stage 2: Regioselective C3-Iodination

Mechanistic Rationale

The iodination of the imidazo[1,2-a]pyridine core is an electrophilic aromatic substitution. The C3 position is highly activated towards electrophiles due to resonance donation from the imidazole nitrogen atom. This protocol utilizes an efficient and environmentally benign method employing molecular iodine (I₂) as the iodine source and tert-Butyl hydroperoxide (TBHP) as an oxidant.[5][7] The use of ultrasonic irradiation significantly accelerates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[7] TBHP facilitates the in-situ generation of a more potent electrophilic iodine species, which is then readily attacked by the electron-rich C3 position of the substrate.

Materials & Reagents
ReagentCAS No.Molecular WeightQuantity (0.5 mmol scale)Notes
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate74382-99-9218.25 g/mol 109 mg (0.5 mmol)Intermediate from Stage 1
Iodine (I₂)7553-56-2253.81 g/mol 152 mg (0.6 mmol)Iodinating agent
tert-Butyl hydroperoxide (TBHP), 70% in H₂O75-91-290.12 g/mol 0.13 mL (1.0 mmol)Oxidant
Ethanol (EtOH)64-17-546.07 g/mol 5 mLSolvent
Saturated Sodium Thiosulfate (Na₂S₂O₃) SolutionN/AN/A~20 mLTo quench excess iodine
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~50 mLFor extraction
BrineN/AN/A~20 mLFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ~2 gDrying agent
Experimental Protocol
  • Reaction Setup: In a 25 mL Schlenk tube or a thick-walled vial equipped with a magnetic stir bar, dissolve the intermediate from Stage 1 (109 mg, 0.5 mmol) in ethanol (5 mL).

  • Addition of Reagents: Add molecular iodine (152 mg, 0.6 mmol) and TBHP (0.13 mL, 1.0 mmol) to the solution.

  • Reaction (Ultrasound): Seal the tube and place it in an ultrasonic cleaning bath. Irradiate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

    • Alternative (Conventional Heating): If an ultrasonic bath is unavailable, the mixture can be stirred at 50 °C for 2-4 hours.

  • Workup (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate (25 mL) and saturated sodium thiosulfate solution (20 mL). Shake until the purple/brown color of iodine disappears.

    • Separate the layers and wash the organic phase with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel (eluting with 2:1 Hexanes:EtOAc) to yield Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid.[8][9]

Characterization of Final Product

  • Product: Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • CAS Number: 885276-74-4[8]

  • Molecular Formula: C₁₁H₁₁IN₂O₂[8]

  • Molecular Weight: 330.13 g/mol [8]

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃, predicted): δ 8.0-8.2 (d, 1H, H5), 7.4-7.5 (s, 1H, H8), 6.8-7.0 (d, 1H, H6), 4.4-4.5 (q, 2H, -OCH₂CH₃), 2.4-2.5 (s, 3H, 7-CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃, predicted): δ 162 (C=O), 145 (C), 143 (C), 138 (C), 128 (CH), 117 (CH), 116 (CH), 62 (-OCH₂), 60 (C-I), 21 (7-CH₃), 14 (-CH₃).

  • Mass Spectrometry (ESI+): m/z 331.0 [M+H]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethyl 2-chloro-3-oxobutanoate is a lachrymator and should be handled with care.

  • TBHP is a strong oxidizing agent and can be explosive at high concentrations or temperatures. Use the commercially available 70% solution in water and do not heat it to high temperatures.

  • Iodine is corrosive and can cause stains and burns. Avoid inhalation of vapors.

Troubleshooting

IssuePossible CauseSuggested Solution
Stage 1: Low yield of intermediate Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the ethanol used is anhydrous.
Product loss during workup.Perform extractions carefully. Ensure pH is basic before extraction to keep the product in the organic phase.
Stage 2: Reaction is sluggish Ineffective oxidation of iodine.Ensure the TBHP is not expired. A fresh bottle may be required. Increase sonication time or reaction temperature.
Stage 2: Multiple spots on TLC Over-oxidation or side reactions.Reduce reaction time or temperature. Ensure the correct stoichiometry of reagents.
Final product contains iodine color Incomplete quenching during workup.Add more sodium thiosulfate solution and shake vigorously until the organic layer is colorless.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Gulea, M., & Shova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35231–35245. [Link]

  • Ganthi, H. P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38657-38669. [Link]

  • National Center for Biotechnology Information. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved from [Link]

  • Li, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26421–26429. [Link]

  • ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 87, 01004. [Link]

  • Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22533–22549. [Link]

  • ResearchGate. (n.d.). Electrochemical Oxidative C-H Iodination of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Kurva, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2024(2), M1874. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]

  • ResearchGate. (2015). A Facile Synthesis of Some New 7,8-Dihydrospiro{imidazo[1,2-a]pyridine-7,3′-indoline}-2′-one Derivatives. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

Sources

Iodine-catalyzed synthesis of 3-iodo-imidazo[1,2-a]pyridine esters

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Researcher's Guide to the Direct C-H Iodination of Imidazo[1,2-a]pyridine Scaffolds Using Molecular Iodine

Abstract: This document provides a detailed guide for the synthesis of 3-iodo-imidazo[1,2-a]pyridine esters and related derivatives through a direct, iodine-catalyzed C-H functionalization reaction. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the introduction of an iodine atom at the C3 position creates a versatile synthetic handle for further molecular elaboration.[1][2][3][4] This protocol leverages molecular iodine in the presence of an oxidant to achieve highly regioselective iodination under mild, metal-free conditions, offering a significant improvement in efficiency and environmental compatibility over traditional methods.[1][5] We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and present data on the reaction's substrate scope.

The Strategic Importance of C3-Iodinated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine framework is a cornerstone in modern drug discovery, appearing in numerous clinically significant agents. Its unique electronic and structural properties allow it to serve as a potent pharmacophore. The functionalization of this core, particularly at the C3 position, is a primary strategy for modulating biological activity and developing new chemical entities.

The introduction of an iodine atom at this position is of paramount strategic value. The carbon-iodine (C-I) bond is relatively weak, making 3-iodo-imidazo[1,2-a]pyridines highly effective precursors for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[1][6] This allows for the facile introduction of diverse carbon and heteroatom substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on a direct C-H iodination method, which circumvents the need for pre-functionalized starting materials, thereby improving atom economy and simplifying the synthetic workflow.

Reaction Principle and Mechanistic Rationale

The described protocol achieves the direct conversion of a C-H bond to a C-I bond at the C3 position of the imidazo[1,2-a]pyridine ring. This transformation is not spontaneous and requires the careful orchestration of an iodine source and an oxidizing agent.

The "Why": Causality Behind Experimental Choices
  • Iodine Source (I₂): Molecular iodine serves as the reservoir for the iodine atom. However, I₂ itself is not sufficiently electrophilic to readily react with the electron-rich C3 position of the heterocycle.

  • The Oxidant (e.g., tert-Butyl Hydroperoxide - TBHP): The role of the oxidant is the most critical aspect of this catalytic system. Its function is twofold:

    • Activation: The oxidant reacts with molecular iodine to generate a highly electrophilic iodine species in situ.[1][5] This is believed to be a hypoiodite species or a related complex that acts as the potent iodinating agent. This activation is essential to overcome the energy barrier for the electrophilic aromatic substitution.

    • Catalyst Regeneration: The reaction produces iodide ions (I⁻) as a byproduct. The oxidant re-oxidizes the iodide back to molecular iodine (I₂), thus regenerating the catalyst and allowing the reaction to proceed with sub-stoichiometric amounts of the iodine source.[7] This catalytic turnover is key to the efficiency and iodine atom economy of the process.[1]

  • Regioselectivity: The iodination occurs exclusively at the C3 position. This is a direct consequence of the inherent electronic properties of the imidazo[1,2-a]pyridine nucleus. The C3 carbon is the most electron-rich and nucleophilic position, making it the preferred site for attack by the electrophilic iodine species generated in the reaction.

Proposed Catalytic Cycle

The reaction is proposed to proceed through the following catalytic cycle, which illustrates the interplay between the iodine source, the oxidant, and the substrate.

Catalytic_Cycle Proposed Catalytic Cycle for C-H Iodination cluster_regeneration Catalyst Regeneration I2 I₂ (Catalyst) I2->center Oxidant Oxidant (TBHP) Oxidant->center ActiveIodine Electrophilic Iodine Species [I⁺] Intermediate Wheland-type Intermediate ActiveIodine->Intermediate Substrate Imidazo[1,2-a]pyridine (R-H) Substrate->Intermediate Electrophilic Attack (Rate-Determining Step) Product 3-Iodo Product (R-I) Intermediate->Product HI HI HI->I2 Re-oxidation by TBHP HI->I2 center->ActiveIodine

Figure 1: Proposed catalytic cycle for the iodine-catalyzed C3 iodination.

Experimental Application & Protocols

This section provides a validated, step-by-step protocol for the synthesis of 3-iodo-2-phenylimidazo[1,2-a]pyridine as a representative example. An ultrasound-assisted method is detailed, which often leads to significantly improved reaction rates and efficiency.[1]

Materials & Equipment
  • Reagents: 2-phenylimidazo[1,2-a]pyridine, Molecular Iodine (I₂), tert-Butyl hydroperoxide (TBHP, 70% in water), Ethanol (EtOH), Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄), Saturated Sodium Thiosulfate (Na₂S₂O₃) solution.

  • Equipment: Schlenk tube or heavy-walled reaction vial, ultrasonic bath, magnetic stirrer, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Experimental Workflow Diagram

Experimental_Workflow arrow arrow start Start: Reagent Preparation reagents Combine Imidazo[1,2-a]pyridine, I₂, TBHP, and EtOH in a Schlenk tube. start->reagents reaction Seal the tube and place in an ultrasonic bath at room temperature. reagents->reaction monitor Monitor reaction progress by TLC until completion. reaction->monitor quench Quench with water and saturated Na₂S₂O₃ solution. monitor->quench Complete extract Extract the aqueous layer three times with EtOAc. quench->extract dry Combine organic layers and dry over anhydrous Na₂SO₄. extract->dry evaporate Filter and concentrate the solvent under reduced pressure. dry->evaporate purify Purify the crude product via silica gel column chromatography. evaporate->purify characterize Characterize the final product (NMR, MS). purify->characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol

The following procedure is adapted from a validated literature method.[1]

  • Reaction Setup: To a Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (0.20 mmol, 38.8 mg), molecular iodine (I₂) (0.12 mmol, 30.5 mg), and ethanol (2.0 mL).

  • Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in H₂O) (0.40 mmol, 51 µL) to the mixture.

  • Reaction: Seal the tube and place the reaction mixture in an ultrasonic bath. Irradiate at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, quench the reaction by adding 10 mL of water, followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine (the dark color will disappear).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-iodo-2-phenylimidazo[1,2-a]pyridine.

Substrate Scope & Performance Data

The protocol demonstrates broad applicability across a range of substituted imidazo[1,2-a]pyridines. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the C2-phenyl ring and the pyridine moiety, generally providing moderate to excellent yields.

EntryR¹ (at C2)R² (on Pyridine Ring)ProductYield (%)[1]
1PhenylH3-Iodo-2-phenylimidazo[1,2-a]pyridine92
24-TolylH3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine85
34-MethoxyphenylH3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine90
4Thiophen-2-ylH3-Iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine85
5Phenyl6-CF₃3-Iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine67

Observations:

  • Electron-donating groups (e.g., -Me, -OMe) on the C2-aryl substituent are well-tolerated and result in high yields.

  • Heteroaromatic substrates, such as thiophene, are also compatible with the reaction conditions.

  • Strongly electron-withdrawing groups, like the trifluoromethyl (-CF₃) group on the pyridine ring, can lead to slightly diminished yields but are still effective.

Safety and Handling

  • Molecular Iodine: Corrosive and harmful if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • tert-Butyl Hydroperoxide (TBHP): A strong oxidizing agent. It is corrosive and can cause severe skin burns and eye damage. Avoid contact with flammable materials.

  • Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

The iodine-catalyzed C-H functionalization of imidazo[1,2-a]pyridines represents a powerful, efficient, and regioselective method for synthesizing valuable 3-iodo derivatives. This metal-free approach, enhanced by ultrasound irradiation, offers high yields, broad functional group tolerance, and improved sustainability. The resulting products are primed for subsequent diversification, making this protocol a highly valuable tool for researchers in medicinal chemistry and organic synthesis.

References

  • Functionalization of 3‐iodoimidazo[1,2‐a]pyridine via various couplings. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kumar, A., Ak, R., Sharma, S., Kumar, A., & Kumar, V. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26645–26654. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Shaheen, F., & Singh, M. S. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 7935-8000. [Link]

  • Uyanik, M., & Ishihara, K. (2012). Iodine in Modern Oxidation Catalysis. Synthesis, 44(04), 495-510. [Link]

  • Kumar, V., & Singh, M. S. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(14), 5340. [Link]

  • Singh, P., Sharma, A., Gaur, A., & Singh, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22421–22439. [Link]

  • Wang, F., et al. (2018). Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chemistry, 20(14), 3263-3268. [Link]

  • Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. (2023). ResearchGate. [Link]

  • Wang, Z., et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. Catalysts, 13(10), 1335. [Link]

  • Puttaraju, K. B., & Shivashankar, K. (2013). Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances, 3(43), 20883. [Link]

  • Kavitha, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22119. [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7598. [Link]

  • A Decade Update on the Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22421-22439. [Link]

  • Li, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC medicinal chemistry, 16(5), 1061-1066. [Link]

  • Kavitha, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Semantic Scholar. [Link]

  • Wang, S., et al. (2018). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 23(11), 2911. [Link]

  • Kumar, A., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26645-26654. [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22421-22439. [Link]

Sources

Mastering the Purification of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this molecule, featuring an iodine atom at the 3-position, a methyl group at the 7-position, and an ethyl carboxylate at the 2-position, makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate libraries of potential therapeutic agents.

Given its role as a foundational building block, the purity of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is paramount. Impurities, even in trace amounts, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in formulation and stability studies. This application note provides a comprehensive guide to the purification of this important intermediate, offering detailed protocols and the scientific rationale behind the selection of each technique.

Understanding the Target Molecule and Potential Impurities

Before delving into purification strategies, it is crucial to understand the physicochemical properties of the target compound and the likely impurities that may arise during its synthesis.

Target Molecule Profile:

PropertyValueSource
Chemical Name Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate-
CAS Number 885276-74-4[1]
Molecular Formula C₁₁H₁₁IN₂O₂[1]
Molecular Weight 330.12 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Purity (typical) >98%[1]

The synthesis of 3-iodo-imidazo[1,2-a]pyridine esters often involves the cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound, followed by iodination.[2] Potential impurities can include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-4-methylpyridine and ethyl 3-oxobutanoate derivative.

  • Non-iodinated Precursor: Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Over-iodinated or Isomeric Byproducts: Although less common, depending on the reaction conditions.

  • Solvent Residues: From the reaction and workup steps.

The purification strategy must effectively separate the target molecule from these structurally similar compounds.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired high purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity level.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Causality behind Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be filtered off hot). For ester-containing compounds like our target, polar aprotic solvents or alcohols are often good starting points.[3]

Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with hexanes).

  • Dissolution: In an appropriately sized flask, add the crude Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

A study on the purification of similar imidazo[1,2-a]pyridine derivatives demonstrated successful recrystallization from methanol.[4]

Flash Column Chromatography: For Complex Mixtures

When recrystallization is ineffective or when dealing with complex mixtures of impurities, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Rationale for Method Development: The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected to provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a thin-layer chromatography (TLC) plate. For imidazo[1,2-a]pyridine derivatives, a mixture of a non-polar solvent like heptane or hexanes and a more polar solvent like ethyl acetate is commonly used.[5][6]

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a TLC method to visualize the separation of the target compound from impurities. A common eluent system to start with is a mixture of heptane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (230–400 mesh) as a slurry in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution). For imidazo[1,2-a]pyridine esters, a gradient of heptane:ethyl acetate from 90:10 to 60:40 is a reasonable starting point.[5]

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure.

Workflow for Purification Strategy Selection:

Purification_Workflow Crude_Product Crude Ethyl 3-iodo-7-methyl- imidazo[1,2-a]pyridine-2-carboxylate Initial_Analysis Initial Purity Analysis (TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Attempt Recrystallization Initial_Analysis->Recrystallization Column_Chromatography Perform Flash Column Chromatography Recrystallization->Column_Chromatography Purity Not Met Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Purity Met Further_Purification Assess Purity Column_Chromatography->Further_Purification Further_Purification->Column_Chromatography Purity Not Met Further_Purification->Pure_Product Purity Met

Caption: Decision workflow for purifying the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Requirements

For applications demanding the highest purity, such as in late-stage drug development or for generating analytical standards, preparative HPLC is the ultimate purification tool. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.

Underlying Principles: The separation is typically achieved on a reversed-phase column (e.g., C18) where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, often water and acetonitrile or methanol.[7] The high resolution of HPLC allows for the separation of very closely related impurities.

General Protocol for Preparative HPLC:

  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.

  • Method Scaling: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification Run: Inject the partially purified material onto the preparative HPLC system.

  • Fraction Collection: Collect the eluent corresponding to the peak of the target compound using a fraction collector.

  • Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization if water is used in the mobile phase.

Purification Techniques Comparison:

TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Differential solubilityEconomical, scalable, simpleNot effective for all compounds or complex mixturesInitial purification of crystalline solids
Flash Column Chromatography Differential adsorptionVersatile, good for complex mixturesRequires more solvent, can be time-consumingRoutine purification in a research setting
Preparative HPLC High-resolution partitioningHighest purity achievable, automatedExpensive, limited sample capacity per runFinal polishing step, purification of challenging mixtures

Safety and Handling Precautions

Working with iodinated heterocyclic compounds requires strict adherence to safety protocols. A safety data sheet for the closely related 3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester provides valuable guidance.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • First Aid:

    • In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

    • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage of Imidazo[1,2-a]pyridine Derivatives:

Safety_Handling cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Goggles Safety Goggles Fume_Hood Work in Fume Hood Lab_Coat Lab Coat Gloves Resistant Gloves Cool_Dry Cool, Dry Place Avoid_Inhalation Avoid Inhalation Avoid_Contact Avoid Skin/Eye Contact Tightly_Sealed Tightly Sealed Container Away_From_Oxidizers Away from Oxidizing Agents

Caption: Key safety and handling considerations.

Conclusion

The successful purification of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a critical step in its journey from a synthetic intermediate to a potential therapeutic agent. By understanding the nature of the compound and its likely impurities, researchers can strategically employ recrystallization, flash column chromatography, and preparative HPLC to achieve the desired level of purity. The protocols and rationales presented in this application note provide a solid foundation for developing a robust and efficient purification workflow, ensuring the integrity of subsequent research and development activities.

References

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023, May 18). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. (2022, June 22). Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). Retrieved from [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - NIH. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022, June 22). Retrieved from [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018, May 7). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018, May 7). Retrieved from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - SciRP.org. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Potential of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] In recent years, derivatives of this scaffold have garnered significant attention as promising anticancer agents due to their potent inhibitory effects on cancer cell proliferation and their ability to modulate key oncogenic signaling pathways.[3][4] These compounds have been shown to target various cellular processes, including cell cycle progression, apoptosis, and critical survival pathways like the PI3K/Akt/mTOR cascade.[2][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate , a representative imidazo[1,2-a]pyridine derivative, in cancer cell line-based research. While specific data on this exact molecule is emerging, the protocols outlined herein are based on the established activities of this compound class and provide a robust framework for its preclinical evaluation. We will detail the necessary experimental workflows, from initial cytotoxicity screening to the elucidation of its mechanism of action, providing the scientific rationale behind each protocol to ensure experimental robustness and data integrity.

Hypothesized Mechanism of Action

Based on extensive research into imidazo[1,2-a]pyridine derivatives, we can postulate several likely mechanisms of action for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.[1][5][7] A primary avenue of investigation should be its potential to inhibit the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in many cancers that promotes cell growth, proliferation, and survival.[5][6] Inhibition of this pathway would likely lead to downstream effects such as cell cycle arrest and the induction of apoptosis.[5][8] Therefore, our experimental design will focus on validating these hypotheses.

Experimental Workflow for Anticancer Characterization

A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow provides a logical progression from broad cytotoxic effects to more specific mechanistic insights.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Evaluation cluster_2 Phase 3: Pathway Analysis A Compound Preparation (Stock Solution in DMSO) C Cytotoxicity Assays (MTT / SRB) A->C B Selection of Cancer Cell Line Panel B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V / PI Staining) D->E Based on IC50 values F Cell Cycle Analysis (Propidium Iodide Staining) D->F Based on IC50 values G Flow Cytometry E->G H Protein Lysate Preparation E->H Based on apoptosis induction F->G F->H Based on cell cycle arrest I Western Blotting H->I J Analysis of Key Signaling Proteins (e.g., Akt, mTOR, p53, Caspases) I->J

Caption: Overall experimental workflow for characterizing a novel anticancer compound.

Part 1: Cytotoxicity Assessment

The initial step is to determine the compound's cytotoxic and anti-proliferative effects to establish a working concentration range and identify sensitive cancer cell lines. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50). We present two robust colorimetric assays for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay measures cell viability based on the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to cellular proteins in fixed cells.[11][12] The amount of bound dye is proportional to the total protein mass and thus, the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the wells four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Assay Comparison MTT Assay SRB Assay
Principle Measures metabolic activityMeasures total cellular protein
Endpoint Formazan crystal formationProtein-bound dye
Advantages Widely used, reflects mitochondrial healthLess interference from compounds, stable endpoint
Considerations Can be affected by metabolic changesRequires cell fixation
Reference [9][11]

Part 2: Elucidation of Cell Death Mechanism

Once the IC50 is established, the next step is to determine how the compound kills cancer cells. The primary mechanism for many anticancer agents is the induction of apoptosis (programmed cell death).

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[14] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells[14]

  • Annexin V+ / PI- : Early apoptotic cells[14]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[14]

  • Annexin V- / PI+ : Necrotic cells (rare)

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate at concentrations around its determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Be sure to include single-stain controls for proper compensation.

Part 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent apoptosis.

Cell Cycle Distribution by Propidium Iodide Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content of the cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle:

  • G0/G1 phase: Normal (2N) DNA content.

  • S phase: Intermediate DNA content (between 2N and 4N) as DNA is synthesized.

  • G2/M phase: Doubled (4N) DNA content.[15]

Protocol:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the Annexin V protocol.

  • Fixation: Wash cells with PBS, then fix them by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[16]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content analysis.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in each phase.[17]

Part 4: Investigation of Molecular Mechanisms

To confirm the hypothesized mechanism of action, it is essential to investigate the molecular changes within the cancer cells upon treatment with the compound. Western blotting is the gold-standard technique for this purpose.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[18][19] Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target proteins of interest.[18] By using antibodies against both the total and phosphorylated forms of a protein, one can assess the activation state of signaling pathways.

Key Protein Targets for Imidazo[1,2-a]pyridine Derivatives:

  • PI3K/Akt/mTOR Pathway: p-Akt, Akt, p-mTOR, mTOR. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[5][20]

  • Apoptosis Markers: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP (markers of apoptosis execution), Bcl-2 (anti-apoptotic), Bax (pro-apoptotic). An increase in cleaved caspases and the Bax/Bcl-2 ratio indicates apoptosis induction.[3][21]

  • Cell Cycle Regulators: p53, p21. An increase in these tumor suppressors can indicate cell cycle arrest.[3][5]

  • Loading Control: β-actin or GAPDH to ensure equal protein loading across all lanes.

Protocol:

  • Cell Lysis: Treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein, diluted in blocking buffer, overnight at 4°C with gentle shaking.[22][23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Stripping and Re-probing: If necessary, the membrane can be stripped of antibodies and re-probed for other proteins, such as a loading control.[20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax inhibits CytC Cytochrome c Bax->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound Ethyl 3-iodo-7-methyl- imidazo[1,2-a]pyridine- 2-carboxylate Compound->Akt inhibits (hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for evaluating the anticancer potential of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and Western blotting, researchers can generate a robust dataset to characterize its efficacy and mode of action. The protocols and rationale provided herein are designed to be adaptable to various cancer cell lines and will aid in the critical preclinical assessment of this promising class of compounds, ultimately contributing to the development of novel cancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chakraborty, S., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Retrieved from [Link]

  • Lee, S. H., et al. (2018). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Sharma, P., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved from [Link]

  • Wiley Online Library. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Retrieved from [Link]

  • SemOpenAlex. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from [Link]

  • Al-Otaibi, M. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Retrieved from [Link]

  • PubMed. (2008). Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][14][24]triazin-3-yl)formate. Retrieved from [Link]

  • NIH. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design with Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This versatile heterocyclic system has been explored for its potential as anticancer[1][2], anti-inflammatory[3][4], antimicrobial[5][6], and antidiabetic[7] agents. Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate represents a specific analogue within this promising class. While its exact biological target and in vivo behavior are not yet extensively documented, its structural features suggest it may act as an inhibitor of key signaling pathways implicated in various diseases.

This document serves as a comprehensive guide for researchers initiating in vivo studies with Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. It provides a strategic framework and detailed protocols for a logical, stepwise in vivo evaluation, from initial tolerability assessments to preliminary efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies. The methodologies outlined herein are designed to be adaptable, providing a robust starting point for the preclinical development of this compound.

Postulated Mechanism of Action and Therapeutic Context

Derivatives of the imidazo[1,2-a]pyridine class have been identified as inhibitors of several critical cellular kinases, including PI3K/mTOR and activin-like kinase (ALK)[8][9]. These pathways are frequently dysregulated in oncology, making cancer a rational therapeutic area for initial investigation of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. The protocols detailed below will, therefore, be presented within the context of a generic oncology model, while remaining broadly applicable to other disease areas should in vitro evidence suggest alternative activities.

Preclinical In Vivo Experimental Workflow

A systematic approach is paramount to successfully characterizing the in vivo properties of a novel chemical entity. The following workflow provides a logical progression for the in vivo evaluation of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

experimental_workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Integration & Decision formulation Compound Formulation Development mtd Maximum Tolerated Dose (MTD) Study formulation->mtd Determine appropriate vehicle pk_pilot Pilot Pharmacokinetic (PK) Study mtd->pk_pilot Inform dose selection efficacy Xenograft/Syngeneic Efficacy Study pk_pilot->efficacy Guide dosing regimen pk_pd_model PK/PD Modeling pd Pharmacodynamic (PD) Biomarker Analysis efficacy->pd Confirm target engagement efficacy->pk_pd_model pd->pk_pd_model go_no_go Go/No-Go Decision for Further Development pk_pd_model->go_no_go Establish dose-exposure-response relationship

Caption: A logical workflow for the in vivo evaluation of a novel small molecule inhibitor.

Part 1: Foundational In Vivo Studies

Compound Formulation

The successful delivery of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate to the target site is critically dependent on its formulation. The choice of vehicle should be guided by the compound's physicochemical properties (e.g., solubility, stability).

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Assess the solubility of the compound in a panel of common, biocompatible vehicles.

    • Recommended starting vehicles:

      • Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 5% DMSO in saline

      • 10% Solutol HS 15 in saline

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

      • 20% (v/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water

  • Formulation Preparation (Example using HPBCD):

    • Calculate the required amount of compound and vehicle for the desired concentration and dosing volume.

    • Weigh the appropriate amount of HPBCD and dissolve it in sterile water with gentle stirring.

    • Slowly add the weighed Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate to the HPBCD solution while vortexing or sonicating.

    • Continue mixing until the compound is fully dissolved. A clear solution is indicative of successful formulation.

    • Prepare the formulation fresh on the day of dosing, unless stability has been confirmed.

Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the dose range that is well-tolerated by the animal model, thereby informing the doses to be used in subsequent efficacy studies.

Protocol: Acute MTD Study in Mice

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Assign 3 mice per dose group.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose increments should be guided by any available in vitro cytotoxicity data.

    • Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing and at regular intervals for the first 24 hours.

    • Record body weight daily for 7-14 days.

    • At the end of the observation period, perform a gross necropsy to look for any organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity, which may be characterized by a body weight loss of more than 15-20% or overt clinical signs of distress.

Parameter Description
Animal Strain BALB/c or C57BL/6 mice (naive)
Number of Animals 3 per group
Route of Administration PO or IP
Dosing Schedule Single dose
Observation Period 7-14 days
Key Endpoints Clinical signs, body weight, gross necropsy
Pilot Pharmacokinetic (PK) Study

A pilot PK study provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is vital for designing an effective dosing regimen for efficacy studies.

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Male CD-1 mice, 6-8 weeks old (catheterized, if possible, for serial blood sampling).

  • Dosing:

    • Administer a single dose of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate at a dose below the MTD (e.g., 30 mg/kg) via both intravenous (IV, for bioavailability assessment) and the intended therapeutic route (e.g., PO).

  • Sample Collection:

    • Collect blood samples (e.g., 50 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
F% Bioavailability (for non-IV routes)

Part 2: Efficacy and Pharmacodynamic Evaluation

In Vivo Efficacy Study (Xenograft Model)

Once the MTD and basic PK properties are understood, the antitumor efficacy of the compound can be evaluated in a relevant animal model.

efficacy_workflow start Implant Tumor Cells tumor_growth Allow Tumors to Establish (e.g., 100-150 mm³) start->tumor_growth randomize Randomize Animals into Treatment Groups tumor_growth->randomize treatment Initiate Dosing Regimen (Vehicle, Compound, Positive Control) randomize->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor size limit) monitoring->endpoint analysis Collect Tissues for PK/PD Analysis endpoint->analysis

Caption: Workflow for a typical xenograft efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Choose a cancer cell line for which the postulated target of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is relevant.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

  • Tumor Implantation:

    • Inject tumor cells (e.g., 1-5 x 10^6 cells in PBS/Matrigel) subcutaneously into the flank of each mouse.

  • Treatment Initiation:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (Dose 1)

      • Group 3: Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (Dose 2)

      • Group 4: Positive control (an established anticancer agent)

  • Dosing and Monitoring:

    • Administer the compound and controls according to a schedule informed by the PK data (e.g., once daily, PO).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor body weight and clinical signs as a measure of toxicity.

  • Study Endpoint:

    • The study is typically terminated when tumors in the vehicle control group reach a predetermined size limit or after a set duration.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Pharmacodynamic (PD) Biomarker Analysis

PD studies are crucial to demonstrate that the compound is engaging its intended target in the tumor tissue at a dose that is effective.

Protocol: Tumor Biomarker Assessment

  • Sample Collection:

  • Tissue Processing:

    • Flash-freeze a portion of the tumor for analysis of protein expression and phosphorylation status (e.g., Western blot, ELISA).

    • Fix another portion in formalin for immunohistochemistry (IHC).

  • Biomarker Analysis:

    • If the compound is hypothesized to inhibit a specific kinase, assess the phosphorylation status of that kinase or its downstream substrates. For example, if targeting the PI3K/mTOR pathway, one might analyze p-Akt or p-S6 levels.

    • Correlate the changes in biomarker levels with the plasma concentration of the compound at the time of tissue collection.

Conclusion

The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel therapeutics. Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, as a member of this class, warrants thorough in vivo investigation. The systematic approach and detailed protocols provided in this guide offer a robust framework for elucidating its preclinical profile. By carefully progressing from foundational tolerability and pharmacokinetic studies to well-designed efficacy and pharmacodynamic evaluations, researchers can effectively assess the therapeutic potential of this compound and make informed decisions regarding its continued development.

References

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link][8]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Research Journal of Pharmacy and Technology. [Link][3]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design. [Link][7]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link][4]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link][10]

  • ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Appretech Scientific Limited. [Link][11]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link][12]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link][1]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. National Institutes of Health. [Link][13]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. [Link][14]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. [Link][15]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link][2]

  • Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link][16]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [Link][5]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link][9]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. [Link][6]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. [Link][17]

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Application Notes and Protocols: Analytical Method Development for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Robust Analytical Methods for Novel Imidazopyridine Derivatives

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active agents, including those with anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3] The specific functionalization of this molecule—an iodo group at the 3-position, a methyl group at the 7-position, and an ethyl carboxylate at the 2-position—suggests its potential as a key intermediate or an active pharmaceutical ingredient (API).[4][5]

The development of robust and reliable analytical methods is a cornerstone of the drug development process. It ensures the identity, purity, and stability of the compound, which are critical for both regulatory submissions and for understanding its pharmacological profile.[6][7] This document provides a comprehensive guide to the development of analytical methods for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, with a focus on practical, field-proven insights and adherence to scientific integrity.

Physicochemical Properties and Initial Considerations

A foundational understanding of the molecule's properties is crucial for selecting the appropriate analytical techniques.

PropertyPredicted/Observed ValueImplication for Analytical Method Development
Molecular Formula C₁₁H₁₁IN₂O₂[4]Confirms the elemental composition for mass spectrometry.
Molecular Weight 330.13 g/mol [4]Guides mass spectrometry settings and informs calculations for solution preparation.
Structure Imidazo[1,2-a]pyridine core with iodo, methyl, and ethyl carboxylate substituents.The aromatic and heterocyclic nature suggests strong UV absorbance, making UV-based detection in liquid chromatography a viable option. The presence of nitrogen atoms may influence chromatographic behavior on different stationary phases.
Polarity Moderately polarInfluences the choice of chromatographic conditions (mobile phase and stationary phase). A reverse-phase HPLC method is a logical starting point.
Volatility Likely to have low volatility due to its molecular weight and polar functional groups.Suggests that Gas Chromatography (GC) may be challenging without derivatization.[8] Liquid chromatography and spectroscopic methods are preferred.
Solubility Expected to be soluble in common organic solvents like methanol, acetonitrile, and DMSO.Simplifies sample and standard preparation for HPLC and NMR analysis.

Strategic Approach to Analytical Method Development

Our approach is multi-faceted, ensuring a comprehensive analytical characterization of the compound. The workflow is designed to establish the identity, purity, and stability of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

G cluster_0 Phase 1: Identification & Structural Confirmation cluster_1 Phase 2: Purity Assessment & Quantification cluster_2 Phase 3: Stability Profiling NMR NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) MS Mass Spectrometry (High Resolution) NMR->MS Confirms Connectivity & Molecular Weight HPLC_Dev HPLC-UV Method Development MS->HPLC_Dev Informs on potential impurities HPLC_Val Method Validation (ICH Q2(R2)) HPLC_Dev->HPLC_Val Establishes Purity & Assay Method Forced_Deg Forced Degradation Studies HPLC_Val->Forced_Deg Provides validated method for stability testing SIM Stability-Indicating Method Forced_Deg->SIM Identifies Degradants & Validates Specificity

Caption: Overall workflow for analytical method development.

Part 1: Structural Elucidation and Confirmation

The initial and most critical step is the unambiguous confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules in solution.[9] For Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a suite of NMR experiments is recommended.

Rationale for Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Determines the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is essential for connecting the different fragments of the molecule.[10]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] The choice of solvent is critical as it can influence chemical shifts.[9]

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling constants to identify the different spin systems (e.g., the ethyl group, the aromatic protons).

    • Use the HSQC spectrum to assign carbons to their attached protons.

    • Use the HMBC spectrum to piece together the molecular skeleton by identifying long-range C-H correlations.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula.

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Method:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured mass. This should match the expected formula of C₁₁H₁₁IN₂O₂.

Part 2: Chromatographic Method for Purity and Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse for determining the purity of the drug substance and for assaying its content in formulations.

HPLC Method Development

The goal is to develop a method that provides good resolution between the main peak and any potential impurities, with a reasonable run time.

Starting Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column is a versatile and robust choice for moderately polar compounds.[11]
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA gradient elution is recommended to ensure the elution of any impurities with a wide range of polarities. Formic acid helps to protonate the nitrogen atoms in the imidazopyridine ring, leading to better peak shape.
Gradient Start with a high percentage of A and gradually increase B. A typical starting point could be 5% to 95% B over 20 minutes.This allows for the separation of compounds with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic nature of the imidazopyridine ring system suggests strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and can help in peak purity assessment.
Injection Volume 10 µLA standard injection volume.
Method Validation (as per ICH Q2(R2) Guidelines)

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[12][13] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[14] This is assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14] This is often determined by spike-recovery studies.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Part 3: Stability-Indicating Method and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][16][17][18] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[17]

G cluster_0 Stress Conditions cluster_1 Analysis & Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC_Analysis Analysis by Validated HPLC-UV/DAD Method Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC_Analysis Oxidative Oxidation (e.g., 3% H₂O₂) Oxidative->HPLC_Analysis Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photostability (ICH Q1B) Photolytic->HPLC_Analysis Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Degradant_ID Degradant Identification (LC-MS) HPLC_Analysis->Degradant_ID

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation Studies:

  • Sample Preparation: Prepare solutions of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified time.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the sample solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[16]

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using the validated HPLC-DAD method.

    • The target degradation is typically 5-20%.[16] If degradation is too rapid or too slow, the stress conditions should be adjusted.

  • Data Evaluation:

    • Assess the peak purity of the main peak using the DAD to ensure that no degradant peaks are co-eluting.

    • Calculate the mass balance to account for all the material.

    • If significant degradation is observed, LC-MS can be used to identify the major degradation products.

Part 4: Potential for Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary technique for purity and stability analysis, GC-MS can be a valuable tool for identifying volatile impurities, such as residual solvents from the synthesis process. Given the likely low volatility of the target compound, a headspace GC-MS method would be most appropriate for analyzing volatile impurities. For the analysis of halogenated heterocyclic compounds, GC-MS can be a powerful technique.[19]

Considerations for GC-MS Method Development:

  • Sample Preparation: Headspace analysis would be the preferred method for volatile impurities.[20][21]

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.

  • Temperature Program: A temperature gradient will be necessary to separate a range of potential volatile impurities.

  • Detection: Mass spectrometry provides definitive identification of the impurities.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. By following these protocols, researchers and drug development professionals can ensure the quality, purity, and stability of this promising compound, thereby supporting its journey through the drug development pipeline. The principles of scientific integrity, rooted in a thorough understanding of the "why" behind each experimental choice, are paramount to the successful implementation of these methods.

References

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  • Forced Degradation Studies. Creative Biolabs. [Link]

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  • Wang, F., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1269-1282. [Link]

  • Li, Y., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. CrystEngComm, 26(39), 6065-6076. [Link]

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Application Notes and Protocols: Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of several approved drugs such as zolpidem and alpidem.[1] This scaffold is a versatile template for the design of molecules with a wide array of biological activities, including anti-cancer,[2][3][4][5] anti-inflammatory,[6] and anti-tuberculosis properties.[7][8] The adaptability of the imidazo[1,2-a]pyridine ring system also makes it an attractive platform for the development of chemical probes for biological research.[9][10][11]

This document outlines the potential application of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a novel chemical probe. While this specific molecule is not yet extensively characterized in the scientific literature as a probe, its structural features suggest several plausible applications in chemical biology and drug discovery. The presence of an iodo-substituent at the 3-position and an ethyl carboxylate at the 2-position of the 7-methylimidazo[1,2-a]pyridine core provides unique handles for both biological interactions and synthetic modification.

Physicochemical Properties and Proposed Applications

Table 1: Physicochemical Properties of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

PropertyValueSource
Molecular FormulaC11H11IN2O2[12]
Molecular Weight330.13 g/mol [12]
CAS Number885276-74-4[12]
Purity≥98% (commercially available)[12]

The unique substitution pattern of this molecule opens up several avenues for its use as a chemical probe:

  • Target Identification and Validation: The iodo-group can serve as a reactive handle for photoaffinity labeling or as a heavy atom for X-ray crystallography to identify and characterize novel protein targets.

  • Fluorescent Imaging: Many imidazo[1,2-a]pyridine derivatives exhibit fluorescent properties.[9][10] This compound could potentially be used as a fluorescent probe for cellular imaging, with the ester group possibly being cleaved by intracellular esterases to modulate its fluorescence.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment screening campaigns to identify initial hits for drug development programs.

Hypothetical Signaling Pathway Involvement

Based on the known biological activities of other imidazo[1,2-a]pyridine derivatives, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate could potentially modulate key cellular signaling pathways implicated in cancer and inflammation. For instance, various derivatives have been shown to inhibit the AKT/mTOR and STAT3/NF-κB signaling pathways.[4][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor AKT AKT Receptor->AKT STAT3 STAT3 Receptor->STAT3 mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression NFkB NFkB STAT3->NFkB NFkB->Gene_Expression Probe Ethyl 3-iodo-7- methylimidazo[1,2-a] pyridine-2-carboxylate Probe->AKT Inhibition? Probe->STAT3 Inhibition?

Caption: Hypothetical modulation of AKT/mTOR and STAT3/NF-κB pathways by the probe.

Experimental Protocols

The following are detailed, step-by-step methodologies for the investigation and application of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a chemical probe.

Protocol 1: General Handling, Storage, and Preparation of Stock Solutions
  • Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO).

    • Warm the vial to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HCC1937 breast cancer cells), as imidazo[1,2-a]pyridines have shown activity against this cell type.[5]

  • Cell Seeding:

    • Culture HCC1937 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.1%.

    • Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO only).

  • MTT Assay:

    • After 48 hours, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression.

Table 2: Hypothetical IC50 Values for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cell LineIC50 (µM)
HCC193745.0
A54950.5
HepG251.5

Note: These are hypothetical values based on similar compounds for illustrative purposes.[2][5]

Protocol 3: Cellular Imaging with the Chemical Probe

This protocol outlines the use of the compound as a potential fluorescent probe for live-cell imaging.

  • Cell Preparation:

    • Seed cells (e.g., HeLa cells) on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed culture medium at a final concentration of 1-10 µM.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells with PBS to remove the excess probe.

    • Add fresh culture medium or imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate excitation and emission filters (initial suggestion: Ex/Em ~350/450 nm, to be determined empirically).

  • Controls:

    • Image untreated cells to assess background fluorescence.

    • Co-stain with known organelle-specific dyes to determine the subcellular localization of the probe.

Caption: Workflow for cellular imaging using the chemical probe.

Concluding Remarks

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate represents a promising, yet underexplored, chemical entity. The protocols and potential applications outlined in this document are intended to serve as a foundational guide for researchers interested in exploring its utility as a chemical probe. Due to the diverse biological activities of the imidazo[1,2-a]pyridine scaffold, it is anticipated that this compound could be a valuable tool for target identification, cellular imaging, and as a starting point for the development of novel therapeutic agents. Rigorous experimental validation is essential to confirm the hypothesized applications and to fully elucidate the mechanism of action of this intriguing molecule.

References

  • A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. Benchchem.
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. MedChemExpress.
  • ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Appretech Scientific Limited.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing).
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate. Advanced ChemBlocks.
  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH.

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Application Notes and Protocols: Strategic Derivatization of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic system, featuring a fused imidazole and pyridine ring, is a key component in numerous therapeutic agents, demonstrating activities that span from anticancer and anti-inflammatory to antiviral and neuroprotective.[2] The rigid, planar nature of the scaffold, combined with its rich electronic properties and multiple points for substitution, makes it an ideal framework for the design of targeted therapies.

This application note provides a detailed guide for the strategic derivatization of a key intermediate, ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate , to facilitate comprehensive Structure-Activity Relationship (SAR) studies. By systematically modifying the C3 and C2 positions of this versatile building block, researchers can rapidly generate a library of analogues to probe the structural requirements for optimal biological activity against a chosen target. We will detail robust synthetic protocols, explain the mechanistic rationale behind these transformations, and present a framework for interpreting the resulting SAR data.

Core Scaffold and Derivatization Strategy

The starting material, ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, offers two primary vectors for chemical modification: the C3-iodo group and the C2-ethyl ester. The C3-iodo position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of aryl, heteroaryl, alkynyl, and amino substituents. The C2-ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for the introduction of various amide functionalities. This dual approach enables a thorough exploration of the chemical space around the imidazo[1,2-a]pyridine core.

G cluster_core Core Scaffold cluster_c3 C3-Position Derivatization cluster_c2 C2-Position Derivatization Core Ethyl 3-iodo-7-methyl- imidazo[1,2-a]pyridine-2-carboxylate Suzuki Suzuki Coupling (Ar/HetAr) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Heck Heck Coupling (Alkenes) Core->Heck Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Hydrolysis Ester Hydrolysis Core->Hydrolysis Amidation Amide Coupling Hydrolysis->Amidation

Figure 1: Overall derivatization strategy for SAR studies.

Synthesis of the Key Intermediate

The synthesis of ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a two-step process starting from commercially available 4-methyl-2-aminopyridine.

Step 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

The imidazo[1,2-a]pyridine core is constructed via a cyclization reaction between 4-methyl-2-aminopyridine and ethyl bromopyruvate.

G reagents 4-Methyl-2-aminopyridine + Ethyl Bromopyruvate intermediate Ethyl 7-methylimidazo[1,2-a]pyridine- 2-carboxylate reagents->intermediate Reflux in Ethanol, then NaHCO3

Figure 2: Synthesis of the imidazo[1,2-a]pyridine core.

Protocol 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl bromopyruvate (1.2 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromide salt formed.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Iodination at the C3 Position

The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution. Iodination can be achieved using various iodinating agents, with N-iodosuccinimide (NIS) being a common and effective choice.

Protocol 2: Synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Dissolve ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (20 mL/mmol).

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography to yield the final key intermediate.

Derivatization at the C3-Iodo Position: Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo group is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

A. Suzuki-Miyaura Coupling for Aryl and Heteroaryl Analogs

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C3 position and a wide range of boronic acids or esters.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

B. Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira reaction enables the coupling of terminal alkynes to the C3 position, introducing a linear and rigid linker which can be valuable for probing binding pockets.[4]

Protocol 4: General Procedure for Sonogashira Coupling

  • To a degassed solution of ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a copper(I) co-catalyst such as CuI (0.05-0.1 eq).

  • Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature to 60 °C under an inert atmosphere until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the alkynylated product.

C. Heck Coupling for Alkenyl Analogs

The Heck reaction is utilized to form a carbon-carbon bond between the C3 position and an alkene, such as an acrylate or styrene derivative.[5][6]

Protocol 5: General Procedure for Heck Coupling

  • Combine ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the alkene (1.5-2.0 eq), a palladium source like Pd(OAc)₂ (0.05-0.1 eq), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., TEA, K₂CO₃) in a sealed tube.

  • Add a polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture at 100-140 °C for 12-24 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product via column chromatography.

D. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of C3-amino derivatives by coupling with primary or secondary amines.[1][7]

Protocol 6: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).

  • Add a solution of ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) and the desired amine (1.2-1.5 eq) in an anhydrous solvent like toluene or dioxane.

  • Heat the mixture at 80-110 °C until the starting material is consumed.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Derivatization at the C2-Ester Position

The ethyl ester at the C2 position provides a secondary point for diversification, most commonly through conversion to a library of amides.

Step 1: Hydrolysis to the Carboxylic Acid

The ester is first hydrolyzed to the corresponding carboxylic acid, which serves as the precursor for amide coupling.

Protocol 7: Ester Hydrolysis

  • Dissolve the C2-ester-containing imidazo[1,2-a]pyridine (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., THF, methanol) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).

  • Stir the mixture at room temperature to 50 °C for 2-12 hours.

  • Once the hydrolysis is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to a pH of ~3-4, which will precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents.

G CarboxylicAcid Imidazo[1,2-a]pyridine- 2-carboxylic Acid Amide C2-Amide Derivative CarboxylicAcid->Amide HATU, DIPEA, DMF Amine R1R2NH Amine->Amide

Figure 3: Amide coupling at the C2 position.

Protocol 8: Amide Coupling using HATU

  • To a solution of the imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF, add the desired amine (1.1 eq).

  • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 4-16 hours.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final amide product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Data Analysis

The systematic derivatization of the core scaffold allows for the generation of a data matrix that correlates structural modifications with biological activity. Below is a representative table illustrating how SAR data for a series of hypothetical kinase inhibitors could be organized.

Compound R¹ (at C3) R² (at C2) Kinase IC₅₀ (nM)
1a -I-OEt>10,000
1b -Phenyl-OEt850
1c -4-Fluorophenyl-OEt520
1d -4-Methoxyphenyl-OEt1200
1e -Thiophen-2-yl-OEt680
2a -4-Fluorophenyl-OH450
2b -4-Fluorophenyl-NH(CH₃)150
2c -4-Fluorophenyl-NH(Cyclopropyl)85
2d -4-Fluorophenyl-N(Morpholino)210

Analysis of Hypothetical SAR Data:

  • C3 Position: The initial iodo-substituted compound (1a ) is inactive. Introduction of an aryl group at C3 (1b ) confers activity. Electron-withdrawing substituents on the phenyl ring, such as fluorine (1c ), appear to be beneficial, while electron-donating groups like methoxy (1d ) are detrimental. A heteroaryl substituent like thiophene (1e ) is well-tolerated.

  • C2 Position: Conversion of the ester to the carboxylic acid (2a ) maintains activity. The formation of small, neutral amides (2b , 2c ) significantly enhances potency, suggesting a key hydrogen bond interaction or favorable steric fit in the kinase active site. The cyclopropyl amide (2c ) is particularly potent. A larger, more polar morpholino amide (2d ) leads to a slight decrease in activity compared to the smaller amides.

This type of systematic analysis guides further optimization of the lead compound.

Conclusion

The ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate scaffold is an exceptionally valuable starting point for medicinal chemistry campaigns. The orthogonal reactivity of the C3-iodo and C2-ester functionalities allows for a comprehensive and systematic exploration of the surrounding chemical space. The protocols detailed in this application note provide a robust framework for the synthesis of diverse libraries of analogues, enabling researchers to efficiently conduct SAR studies and identify novel, potent therapeutic candidates.

References

  • Bavetsias, V., & Large, J. M. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245–2248.
  • Chen, Z., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Ali, I., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • Grošelj, U., et al. (2008).
  • Ghosh, A. K., & Shahabi, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(15), 1994-1996.
  • Li, J. H., Liang, Y., & Xie, Y. X. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
  • Collot, V., et al. (2004). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron, 60(22), 4825-4832.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1114–1124.
  • Xia, L., et al. (2005). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, 61(11), o3896-o3897.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No: 885276-74-4).[1] This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the construction of more complex pharmacologically active agents.[2][3][4] The C3-iodo group serves as a versatile handle for further functionalization, particularly in metal-catalyzed cross-coupling reactions, owing to the low dissociation energy of the C-I bond.[2][5]

This guide is designed for researchers and scientists to navigate the common challenges and optimize the reaction conditions for this specific synthesis. We will delve into troubleshooting common experimental issues and answer frequently asked questions, grounding our advice in established chemical principles and recent literature findings.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing causal explanations and actionable solutions.

Question 1: I am observing very low to no yield of the desired product. What are the likely causes and how can I improve it?

Low product yield is the most common issue, often stemming from suboptimal reaction conditions or inefficient activation of the reagents.

Causality: The core of this reaction is an electrophilic aromatic substitution on the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. While the ring is activated, molecular iodine (I₂) by itself is a relatively weak electrophile.[6] The reaction's success hinges on generating a more potent iodinating species ("I⁺") or otherwise accelerating the reaction.

Solutions:

  • Enhance Iodine Electrophilicity with an Oxidant: The most effective strategy is to use an oxidizing agent in conjunction with molecular iodine. Oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) react with I₂ in situ to generate a more powerful electrophilic iodine species, significantly boosting reaction rates and yields.[2][5][6]

  • Employ Alternative Iodinating Reagents: While more expensive, N-Iodosuccinimide (NIS) is a highly effective electrophilic iodine source that often provides clean and high-yielding reactions.[6]

  • Incorporate Energy Input:

    • Ultrasonication: Recent studies have demonstrated that ultrasound-assisted iodination is a highly efficient, environmentally friendly method.[2][5] Sonication accelerates the reaction, improves yields, and often reduces reaction times to under an hour.

    • Conventional Heating: Gentle heating (e.g., 40-60 °C) can also increase the reaction rate, but must be carefully monitored by TLC to prevent potential degradation of the starting material or product.

  • Verify Starting Material Quality: Ensure your starting material, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, is pure and dry. Impurities can interfere with the reaction.

Parameter Problem Indication Recommended Action Rationale
Iodinating System Reaction is sluggish or incomplete (TLC analysis).Add an oxidant like TBHP (2.0 equiv.) to your I₂ (0.6-1.2 equiv.).[2]Generates a more potent electrophilic iodine species, increasing the rate of substitution.
Energy Input Reaction stalls at room temperature.Place the reaction vessel in an ultrasonic bath for 30-60 minutes.[2][5]Acoustic cavitation enhances mass transfer and accelerates the chemical reaction.
Solvent Poor solubility or slow reaction.Use a green alcohol solvent like Ethanol (EtOH), which is proven effective for this system.[2]Provides good solubility for the reactants and is compatible with the oxidative system.
Stoichiometry Low conversion despite optimal conditions.Ensure I₂ is present in at least 0.6 equivalents (as it contains two iodine atoms) up to 1.2 equivalents relative to the substrate.Drives the reaction to completion. Excess can lead to side products.
Question 2: My NMR spectrum shows the desired product, but it's contaminated with significant side products. How can I improve the reaction's selectivity?

The primary side reaction is often di-iodination or undesired oxidation. Selectivity is controlled by managing reagent stoichiometry and reaction time.

Causality: The imidazo[1,2-a]pyridine scaffold is highly activated towards electrophilic substitution. If the reaction conditions are too harsh (e.g., large excess of iodinating agent, prolonged reaction time), a second iodination can occur at another position on the ring.

Solutions:

  • Control Stoichiometry: Do not use a large excess of the iodinating agent. A slight excess of molecular iodine (e.g., 1.1-1.2 equivalents) is typically sufficient. When using an I₂/oxidant system, the iodine itself can be used in sub-stoichiometric amounts (e.g., 0.6 equivalents of I₂) as the oxidant helps maximize iodine atom economy.[2]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction as soon as the starting material spot has disappeared to prevent the formation of over-iodinated products.

  • Control Reagent Addition: For scaled-up reactions, consider adding the iodinating agent portion-wise or via a syringe pump over a short period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

Question 3: I'm having difficulty purifying the final product. What is the best workup and purification strategy?

A clean workup is essential for simplifying the final purification step.

Causality: Residual iodine and inorganic salts from the reaction mixture can complicate purification. The product itself is a relatively nonpolar solid.

Recommended Workup & Purification Protocol:

  • Quench Excess Iodine: Upon reaction completion (as determined by TLC), quench the mixture by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ to colorless iodide (I⁻), simplifying extraction.

  • Aqueous Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate (EtOAc).[2] Wash the combined organic layers with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][7]

  • Purification:

    • Column Chromatography: This is the most reliable method. The crude solid can be purified on a silica gel column using a gradient elution, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol, or an ethyl acetate/hexanes mixture) can yield highly pure material.[8]

Frequently Asked Questions (FAQs)

Question 1: What is the mechanism for the C3-iodination of the imidazo[1,2-a]pyridine ring?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The C3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyridine scaffold due to resonance stabilization from the nitrogen atoms.

Mechanism Steps:

  • Activation of Iodine: An oxidant (like TBHP) or Lewis acid polarizes the I-I bond, creating a potent electrophile, often represented as δ⁺I-Iδ⁻ or a formal "I⁺" species.

  • Nucleophilic Attack: The π-electrons from the C3 position of the imidazo[1,2-a]pyridine ring attack the electrophilic iodine atom.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base in the reaction mixture (which can be the solvent or the counter-ion) removes the proton from the C3 carbon, restoring aromaticity and yielding the final 3-iodo product.

Electrophilic Iodination Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation Start Ethyl 7-methylimidazo[1,2-a] pyridine-2-carboxylate + I⁺ Sigma Sigma Complex (Cationic Intermediate) Start->Sigma Attack at C3 Start->Sigma Product Ethyl 3-iodo-7-methylimidazo[1,2-a] pyridine-2-carboxylate Sigma->Product Loss of H⁺ Sigma->Product Proton H⁺

Caption: Mechanism of C3 Electrophilic Iodination.

Question 2: Why is the C3 position preferentially iodinated over other positions?

The regioselectivity is dictated by electronics. The C3 position of the imidazo[1,2-a]pyridine ring has the highest electron density, making it the most nucleophilic and thus the most reactive site for electrophilic attack. This is a well-established reactivity pattern for this heterocyclic system.[2][5]

Question 3: Which iodinating system should I choose? A comparison.

The choice depends on factors like cost, desired efficiency, and environmental considerations.

Iodinating System Reagents Pros Cons Typical Conditions
Simple Molecular Iodine I₂Inexpensive, readily available.Slow reaction, often low yields, requires activation.Requires heat or extended reaction times.
Oxidative Iodination I₂ / TBHP or H₂O₂High atom economy, fast, high yields, uses "green" oxidants.[2][5]Requires careful handling of peroxides.EtOH, Ultrasound, 30 min.[2]
N-Iodosuccinimide NISHigh reactivity, clean reactions, simple workup.Expensive, lower atom economy.Acetonitrile or DMF, Room Temp, 1-4 hours.

For the synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, the I₂/TBHP system with ultrasound irradiation is highly recommended as it offers an optimal balance of speed, efficiency, cost-effectiveness, and green chemistry principles.[2][5]

Optimized Experimental Protocol

This protocol is based on a modern, efficient, and environmentally conscious method reported in the literature.[2][5]

Reagents & Equipment:

  • Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.)

  • Molecular Iodine (I₂) (0.6-1.2 equiv.)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 equiv.)

  • Ethanol (EtOH)

  • Schlenk tube or sealed vial

  • Ultrasonic bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk tube, combine Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (e.g., 0.20 mmol, 1.0 equiv.), molecular iodine (e.g., 0.12 mmol, 0.6 equiv.), and ethanol (2.0 mL).

  • Reagent Addition: Add TBHP in water (0.40 mmol, 2.0 equiv.) to the mixture.

  • Ultrasonication: Seal the tube and place it in an ultrasonic bath. Irradiate the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution. The dark brown color of iodine should disappear.

  • Workup - Extraction: Add 10 mL of water to the mixture. Extract the aqueous layer three times with ethyl acetate (3 x 10 mL).

  • Workup - Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to obtain the pure Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

References

  • Fan, R., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • Yadav, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Fan, R., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health (NIH). Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Couture, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Maji, B. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. ACS Omega. Available at: [Link]

  • Yadav, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Yadav, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Bencze, E., et al. (2007). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available at: [Link]

  • Yadav, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Appretech Scientific Limited. ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Available at: [Link]

  • Zhang, X., et al. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. National Institutes of Health (NIH). Available at: [Link]

  • El-Faham, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Organic Chemistry Division, Process Development. (2024). I₂ and Electrophilic I⁺ reagents. WordPress. Available at: [Link]

Sources

Technical Support Center: Synthesis of Iodinated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of iodinated imidazopyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Iodinated imidazopyridines are crucial intermediates in medicinal chemistry, often serving as precursors for further functionalization via cross-coupling reactions.[1] However, their synthesis is not without challenges, and the formation of byproducts can often complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic protocols and mechanistic insights. Our goal is to equip you with the knowledge to identify, mitigate, and prevent the formation of common byproducts, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)
Q1: My TLC shows multiple spots, and the yield of my desired 3-iodo-imidazopyridine is low. What are the likely byproducts?

A: Low yield and a complex reaction mixture, as indicated by multiple spots on a Thin Layer Chromatography (TLC) plate, are common issues. The primary culprits are typically a combination of unreacted starting material, over-iodination, and oxidative side products.

  • Over-iodination: The imidazopyridine core is electron-rich, making it susceptible to further electrophilic substitution. If your desired product is mono-iodinated, the formation of a di-iodinated species is a strong possibility, especially with excess iodinating agent or prolonged reaction times.

  • Oxidized Starting Materials: When using oxidative conditions, such as those employing tert-Butyl hydroperoxide (TBHP), starting materials can be degraded. For instance, 2-aminopyridine can be oxidized to form highly polar byproducts that may not move from the baseline on the TLC plate.[2]

  • De-iodination/Unreacted Precursor: The presence of the non-iodinated imidazopyridine indicates either an incomplete reaction or the degradation of your product back to the starting material. Dehalogenation can sometimes occur, particularly under harsh basic or reductive conditions.[3]

  • Solvent-Derived Byproducts: In certain protocols, the solvent can participate in the reaction. For example, when using Dimethyl sulfoxide (DMSO) at high temperatures, it can act as both an oxidant and a one-carbon source, leading to unexpected C3-functionalized byproducts.[4]

Q2: I'm observing a highly polar spot at the baseline of my TLC that is difficult to isolate. What could it be?

A: A highly polar, immobile spot on a silica TLC plate often points to the formation of very polar, and sometimes polymeric, byproducts. In the context of imidazopyridine synthesis involving oxidants like TBHP, a likely candidate is an oxidized form of the 2-aminopyridine starting material.[2] These species can be colored and may contribute to the darkening of the reaction mixture. It is often necessary to use a significant excess of 2-aminopyridine to compensate for this degradation pathway and drive the reaction to completion.[2]

Q3: My mass spectrometry results show a peak corresponding to a di-iodinated product. How can I prevent this over-iodination?

A: Over-iodination is a classic example of a competing reaction in electrophilic aromatic substitution on an activated ring system. To prevent it, you must carefully control the reaction kinetics and stoichiometry.

  • Control Stoichiometry: The most critical factor is the amount of the iodinating agent. Use no more than 1.0-1.2 equivalents of your iodine source (e.g., I₂, N-iodosuccinimide) for mono-iodination.

  • Lower the Temperature: Electrophilic iodination is temperature-sensitive. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly slow the rate of the second iodination relative to the first, improving selectivity.

  • Monitor Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the di-iodinated product.

Q4: After work-up, I see a significant amount of the non-iodinated imidazopyridine. What causes an incomplete reaction or potential de-iodination?

A: The presence of your un-iodinated precursor can stem from two main sources: an incomplete forward reaction or the degradation (de-iodination) of your product.

  • Incomplete Reaction: This is often due to insufficient activation of the iodine source or deactivation of the catalyst. For reactions using molecular iodine (I₂), an oxidant (like TBHP or K₂S₂O₈) is often required to generate the more electrophilic iodonium species (I⁺).[5][6] If the oxidant is weak or used in insufficient quantity, the reaction will be sluggish.

  • De-iodination: The C-I bond can be labile under certain conditions. While robust, it can be cleaved by strong bases or in the presence of certain transition metal catalysts, leading to dehalogenated byproducts.[3] Ensure your work-up and purification steps are not overly basic and avoid unnecessary exposure to heat or light.

Troubleshooting Guide: Common Byproducts & Mitigation Strategies

This section provides a deeper dive into the causality of byproduct formation and offers actionable solutions.

1. Over-Iodination
  • Causality: The C3-position of the imidazo[1,2-a]pyridine scaffold is highly nucleophilic and readily undergoes electrophilic substitution.[7] Once the first iodine atom is attached, the ring remains sufficiently activated to potentially react with a second electrophile, especially under forcing conditions (excess iodinating agent, high temperature).

  • Mitigation Protocol:

    • Reagent Stoichiometry: Begin by reducing the equivalents of the iodinating agent (e.g., I₂, NIS) to 1.05 eq.

    • Temperature Control: Perform the reaction at 0 °C or room temperature. Prepare an ice bath and add the iodinating agent slowly to the solution of the imidazopyridine precursor to maintain temperature control.

    • Kinetic Monitoring: Follow the reaction's progress every 15-30 minutes using TLC or LC-MS. Aim to stop the reaction when the starting material is fully consumed.

    • Choice of Iodinating Agent: If issues persist with highly reactive agents like I₂/TBHP, consider a milder source such as N-iodosuccinimide (NIS) without a strong oxidant.

2. Oxidative Degradation of 2-Aminopyridine
  • Causality: Many modern iodination protocols use an oxidant to generate an electrophilic iodine species from I₂ in situ.[5] Common oxidants like TBHP can also react with other nucleophilic species in the mixture, particularly the starting 2-aminopyridine, leading to complex, polar byproducts.[2]

  • Mitigation Protocol:

    • Adjust Stoichiometry: Use a larger excess of the 2-aminopyridine starting material (e.g., 3 equivalents) as noted in some procedures.[2] This ensures enough is available to form the imidazopyridine ring, even with some oxidative loss.

    • Alternative Iodination Methods: If oxidative degradation is severe, switch to a non-oxidative protocol. This could involve using pre-formed electrophilic iodine reagents like iodine monochloride (ICl) or NIS, which do not require an external oxidant.

    • Control Oxidant Addition: Add the oxidant slowly and at a reduced temperature to control its reactivity and favor the desired reaction with iodine.

3. Byproducts from Solvent Participation (DMSO)
  • Causality: DMSO is a versatile solvent but can be reactive at elevated temperatures, especially in the presence of iodine which can facilitate Kornblum-type oxidations.[4] It can act as an oxidant or even a carbon source, leading to C3-formylated or other carbonylated imidazopyridines instead of the desired iodinated product.

  • Mitigation Protocol:

    • Solvent Selection: If C3-iodination is the sole objective, replace DMSO with a less reactive, non-polar solvent like chlorobenzene, toluene, or a polar aprotic solvent like DMF.[2]

    • Temperature Management: If DMSO is required for solubility, run the reaction at the lowest possible temperature that still affords a reasonable reaction rate to minimize solvent-related side reactions.

Data & Protocols
Table 1: Common Byproducts and Their Identification
Byproduct NameTypical Mass ChangePotential Analytical Signature (NMR/TLC)Mitigation Strategy
Di-iodo-imidazopyridine +126 amu vs. mono-iodo productNew aromatic signals in ¹H NMR; Less polar spot on TLC vs. mono-iodo product.Reduce equivalents of iodinating agent; Lower reaction temperature.
Oxidized 2-Aminopyridine Variable (often +16 amu for N-oxides)Highly polar, streaks or remains at baseline on TLC; Complex NMR.Use excess 2-aminopyridine; Switch to non-oxidative conditions.
De-iodinated Precursor -126 amu vs. mono-iodo productMatches analytical data of the non-iodinated starting material.Ensure complete reaction; Use milder work-up/purification conditions.
C3-Carbonylated Byproduct Variable (e.g., +28 amu for -CHO)Characteristic aldehyde proton (~9-10 ppm) in ¹H NMR.Avoid high-temperature reactions in DMSO; Change solvent.[4]
Experimental Protocol: Regioselective C3-Iodination using I₂/TBHP

This protocol is adapted from methodologies employing an I₂/oxidant system.[5][6]

  • Reaction Setup: To a solution of 2-phenyl-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add molecular iodine (I₂) (0.6 mmol, 0.6 eq).

  • Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in H₂O) (2.0 mmol, 2.0 eq) dropwise to the stirring mixture at room temperature.

  • Reaction & Monitoring: Stir the reaction at room temperature. For accelerated reactions, sonication can be employed.[5] Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).

  • Work-up: Upon completion (typically 30-60 minutes), quench the reaction by adding 15 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization from methanol to afford the pure 3-iodo-2-phenyl-imidazo[1,2-a]pyridine.[8]

Visualizations
Diagram 1: General Mechanism of Electrophilic Iodination and Byproduct Formation

Iodination_Mechanism cluster_main Main Reaction Pathway cluster_byproducts Byproduct Pathways IP Imidazo[1,2-a]pyridine Sigma_Complex Wheland Intermediate (Sigma Complex) IP->Sigma_Complex + I⁺ I2_TBHP I₂ + TBHP I_plus Electrophilic Iodine (I⁺) I2_TBHP->I_plus Oxidation Oxidized Starting Material I2_TBHP->Oxidation can also oxidize Product 3-Iodo-imidazopyridine Sigma_Complex->Product - H⁺ Over_Iodination Di-iodo Byproduct Product->Over_Iodination + I⁺ (excess) Aminopyridine 2-Aminopyridine (Starting Material) Aminopyridine->Oxidation + TBHP (Side Reaction)

Caption: Iodination mechanism and common byproduct formation pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Iodinated Product Analyze Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analyze Decision1 Major Species Present? Analyze->Decision1 Unreacted_SM Unreacted Starting Material Decision1->Unreacted_SM Precursor Over_Iodinated Over-iodinated Product Decision1->Over_Iodinated Less Polar Spot Baseline_Spot Polar Baseline Spot Decision1->Baseline_Spot Polar Impurity Action_SM Increase Reaction Time OR Check Oxidant Activity Unreacted_SM->Action_SM Action_Over Reduce I₂ Equivalents AND/OR Lower Temperature Over_Iodinated->Action_Over Action_Polar Use Excess 2-Aminopyridine OR Switch to Non-Oxidative Method Baseline_Spot->Action_Polar

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • Shaikh, A. et al. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Y. et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]

  • Wang, X. et al. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]

  • Mohanta, P. et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. Available at: [Link]

  • Kumar, A. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Wang, J. et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • Borah, K. et al. (2023). C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • Wang, J. et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • Aouad, M. R. et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic process. The following troubleshooting guides and FAQs address common challenges to help you improve both the yield and purity of this valuable heterocyclic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate?

A1: The most common and effective strategy is a two-step process: first, the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.

Step 1: Synthesis of the Precursor, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

The core scaffold is typically synthesized via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] For this specific target, 2-amino-4-methylpyridine is reacted with an ethyl 3-halo-2-oxopropanoate, such as ethyl 2-chloroacetoacetate, often in a solvent like ethanol under reflux.[2]

Step 2: Regioselective C3-Iodination

The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site, allowing for highly regioselective iodination. Common iodinating agents include molecular iodine (I₂) or N-Iodosuccinimide (NIS). The reaction is typically performed in a suitable solvent like ethanol or dichloromethane. Recent advancements have shown that using molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP) under ultrasound irradiation can significantly improve reaction efficiency and yield.[3][4]

Below is a diagram illustrating the overall workflow.

Synthesis_Workflow Start Starting Materials: - 2-amino-4-methylpyridine - Ethyl 2-chloroacetoacetate Step1 Step 1: Cyclocondensation (Tschitschibabin Reaction) Solvent: Ethanol, Reflux Start->Step1 Precursor Intermediate: Ethyl 7-methylimidazo[1,2-a]pyridine- 2-carboxylate Step1->Precursor Step2 Step 2: C3-Iodination Reagent: I₂ or NIS Solvent: Ethanol or DCM Precursor->Step2 Crude Crude Product Step2->Crude Purification Purification: - Column Chromatography - Recrystallization Crude->Purification Final Final Product: Ethyl 3-iodo-7-methylimidazo[1,2-a]- pyridine-2-carboxylate Purification->Final

Caption: Overall synthetic workflow for the target compound.

Q2: My yield for the C3-iodination step is consistently low. What are the common causes and how can I improve it?

A2: Low yields in the iodination of imidazo[1,2-a]pyridines are a common issue. The root cause often lies in the choice of iodinating agent, reaction conditions, or incomplete conversion.

Causality Analysis: The C-I bond is relatively weak and the reaction can be reversible or lead to side products if not properly controlled.[3] The choice of iodinating agent and any additives (like an oxidant or base) directly influences the electrophilicity of the iodine species and the overall reaction kinetics.

Troubleshooting Strategies:

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): Generally a mild and effective reagent. If yields are low, ensure the NIS is fresh, as it can decompose over time. Running the reaction in a polar aprotic solvent like DMF or acetonitrile can sometimes improve solubility and reaction rates.

    • Molecular Iodine (I₂): Using I₂ alone can lead to an equilibrium that disfavors the product. It is often used with an oxidant to drive the reaction to completion by consuming the HI byproduct.

  • Inclusion of an Oxidant:

    • Adding an oxidant like tert-Butyl hydroperoxide (TBHP) or K₂S₂O₈ can significantly improve yields when using I₂ as the iodine source.[4] The oxidant converts the iodide byproduct back to electrophilic iodine, pushing the reaction forward.

  • Reaction Conditions:

    • Temperature: While many iodinations proceed at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate and drive it to completion. However, excessive heat can cause degradation.

    • Ultrasound Irradiation: Studies have demonstrated that ultrasound-assisted iodination can dramatically increase yields and reduce reaction times, offering a green and efficient alternative to conventional heating.[3][4]

  • Stoichiometry: Ensure you are using a slight excess of the iodinating agent (e.g., 1.1 to 1.2 equivalents) to account for any potential degradation and to ensure full conversion of the starting material.

The following table compares common iodination conditions.

Iodinating AgentAdditive/ConditionSolventTypical Yield RangeKey Advantages/Disadvantages
NIS NoneDCM, MeCN, DMF60-85%Pro: Simple workup. Con: Reagent cost.
I₂ NoneEthanol40-70%Pro: Low cost. Con: Reversible, often incomplete.
I₂ TBHP, UltrasoundEthanol80-95%[3]Pro: High yield, fast, green. Con: Requires specific equipment.
I₂ K₂S₂O₈Acetonitrile/H₂O75-90%[4]Pro: Strong oxidant, drives reaction. Con: Workup can be more complex.
Q3: I'm observing multiple spots on my TLC plate after the iodination reaction. What are the likely side products?

A3: The appearance of multiple spots on a TLC plate indicates the formation of impurities or the presence of unreacted starting materials. Understanding the potential side reactions is key to diagnosing and solving the issue.

Likely Impurities:

  • Unreacted Starting Material: The most common "impurity" is often the starting material, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. This spot will be less polar than the iodinated product.

  • Di-iodinated Product: While C3 is the most reactive site, under harsh conditions or with a large excess of the iodinating agent, a second iodination can occur at another position on the pyridine ring. This product would be significantly less polar than the mono-iodinated product.

  • Oxidative Degradation Products: If using strong oxidants, the electron-rich heterocyclic ring can be susceptible to degradation, leading to a complex mixture of polar byproducts that may appear as streaking or multiple spots near the baseline of the TLC plate.

  • Hydrolysis of the Ester: If the reaction is run for an extended time in the presence of water (especially under basic or acidic conditions), the ethyl ester can hydrolyze to the corresponding carboxylic acid. This will appear as a very polar spot on the TLC, often sticking to the baseline.

The diagram below provides a troubleshooting flowchart for analyzing the reaction outcome.

Caption: Troubleshooting flowchart based on TLC analysis.

Q4: What is the most effective method for purifying Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate?

A4: A two-stage purification strategy is typically most effective: initial purification by flash column chromatography followed by final purification via recrystallization.

  • Flash Column Chromatography: This is the best method to separate the desired product from unreacted starting material, di-iodinated byproducts, and non-polar impurities.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is highly effective. Start with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity. The iodinated product is more polar than the starting material and will elute later. Monitoring with TLC is crucial to collect the correct fractions.[2]

  • Recrystallization: After chromatography, recrystallization is an excellent final step to remove trace impurities and obtain a highly pure, crystalline solid.

    • Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For imidazo[1,2-a]pyridine derivatives, common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.[5] A hot filtration step can be beneficial to remove any insoluble particulate matter.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylpyridine (1.0 eq).

  • Dissolve the starting material in absolute ethanol (approx. 10 mL per gram of aminopyridine).

  • Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.

  • Add sodium bicarbonate (2.0 eq) to the mixture to act as a base.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Add ethyl acetate to the residue and wash with water (3x) to remove salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the pure precursor.[2]

Protocol 2: Ultrasound-Assisted C3-Iodination

This protocol is adapted from a highly efficient, environmentally friendly method.[3]

  • In a Schlenk tube, place the precursor, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq, 0.20 mmol).

  • Add molecular iodine (I₂) (0.6 eq, 0.12 mmol).

  • Add ethanol (2.0 mL) as the solvent.

  • Add tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq, 0.40 mmol) as the oxidant.

  • Seal the tube and place the reaction mixture in an ultrasonic bath.

  • Irradiate the mixture for approximately 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness to obtain the crude product.

  • Purify as described in Q4.

References

  • Zhang, L., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • Yadav, G., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]

  • Zhang, L., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • Yadav, G., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Mondal, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. ACS Omega. Available at: [Link]

  • Various Authors. (2021). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Appretech Scientific Limited. ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Appretech Scientific Limited. Available at: [Link]

  • Guchhait, S. K., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Mornie, O., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Bairappan, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Singh, S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC. Available at: [Link]

  • Al-Khamees, S. A., et al. (1986). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Dhara, K., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]

  • Wang, G-L., et al. (2012). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Henriques, M.S.C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Gbohourou, H. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SciRP.org. Available at: [Link]

  • Bairappan, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • PubChem. Methyl imidazo(1,2-a)pyridine-7-carboxylate. PubChem. Available at: [Link]

  • Appretech Scientific Limited. ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. Appretech Scientific Limited. Available at: [Link]

Sources

Challenges in the scale-up synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

I. Reaction Overview & Key Challenges

The synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves a two-step process: first, the cyclization of a substituted 2-aminopyridine with an α-haloketone to form the imidazo[1,2-a]pyridine core, followed by regioselective iodination at the C3 position. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and reproducibility.

This guide will address common pitfalls in both the cyclization and iodination steps, providing evidence-based solutions and optimization strategies.

Process Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination cluster_2 Work-up & Purification 2-amino-4-methylpyridine 2-amino-4-methylpyridine Cyclization Cyclization Reaction (e.g., EtOH, reflux) 2-amino-4-methylpyridine->Cyclization Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Cyclization Intermediate Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Cyclization->Intermediate Iodination Electrophilic Iodination (e.g., DMF, rt) Intermediate->Iodination Iodinating_Agent Iodinating Agent (e.g., NIS) Iodinating_Agent->Iodination Final_Product Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Iodination->Final_Product Workup Aqueous Work-up (e.g., Na2S2O3 wash) Final_Product->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification

Caption: General workflow for the two-step synthesis of the target compound.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted to address specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Cyclization Step (Formation of Imidazo[1,2-a]pyridine core)

Question: My cyclization reaction between 2-amino-4-methylpyridine and ethyl bromopyruvate is giving a low yield of the desired Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. What are the likely causes and how can I improve it?

Answer:

Low yields in this step often stem from incomplete reaction, side product formation, or issues with starting material quality. Here’s a breakdown of potential causes and solutions:

Potential Cause Explanation Recommended Solution
Low Reactivity of Ketone Some ketones can exhibit lower reactivity, leading to incomplete cyclization.[1]Increase the reaction temperature or prolong the reaction time. Consider using a more activating solvent.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates and yields. Solvents like toluene, THF, methanol, and DCM have been screened in similar syntheses with varying success.[1]Ethanol is a common choice, but if yields are low, consider screening other solvents such as acetonitrile or DMF.
Base Strength/Presence While some imidazo[1,2-a]pyridine syntheses proceed without a base, others benefit from the addition of a mild base to neutralize the HBr formed, which can inhibit the reaction.[2]A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be added to the reaction mixture.
Side Reactions Polymerization of ethyl bromopyruvate or self-condensation of the aminopyridine can occur under harsh conditions.Ensure slow addition of the ethyl bromopyruvate to the aminopyridine solution. Maintain a consistent reaction temperature.

Experimental Protocol for Optimized Cyclization:

  • To a solution of 2-amino-4-methylpyridine (1.0 equiv) in absolute ethanol (10 mL/mmol), add potassium carbonate (1.2 equiv).

  • Heat the mixture to reflux (approx. 80 °C).

  • Add a solution of ethyl bromopyruvate (1.1 equiv) in absolute ethanol dropwise over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified or used directly in the next step.

Problem 2: Poor Regioselectivity and/or Low Yield in the Iodination Step

Question: I am struggling with the iodination of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. The reaction is either incomplete, or I am getting multiple iodinated products. How can I achieve selective C3-iodination with high yield?

Answer:

Achieving high regioselectivity at the C3 position is crucial. The primary challenges in this step are often related to the choice of iodinating agent, reaction conditions, and the stability of the reagents.

Potential Cause Explanation Recommended Solution
Ineffective Iodinating Agent Molecular iodine (I₂) alone is often not electrophilic enough for efficient iodination of many aromatic systems.[3] More reactive agents are typically required.N-Iodosuccinimide (NIS) is a widely used, effective, and mild electrophilic iodinating agent for imidazo[1,2-a]pyridines.[4]
Degraded NIS N-Iodosuccinimide is sensitive to light and moisture and can decompose over time, appearing discolored (yellow/brown).[5] Degraded NIS will result in low or no product yield.[5]Use fresh, white to off-white NIS.[5] If the reagent is discolored, it can be purified by washing a solution in DCM or ethyl acetate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove free iodine.[5]
Moisture in Reaction NIS can decompose in the presence of water, leading to inconsistent results.[5]Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]
Inappropriate Solvent The solubility and reactivity of NIS vary in different solvents.[5]Dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF) are common solvents for NIS iodination. A solvent screen may be necessary to find the optimal conditions for your specific substrate.
Formation of Di-iodinated Product If the reaction is run for too long or with a large excess of NIS, di-iodination can occur.Use a slight excess of NIS (e.g., 1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Experimental Protocol for Regioselective C3-Iodination:

  • Dissolve Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv) in anhydrous DMF (15 mL/mmol) in a flask protected from light.

  • Add N-Iodosuccinimide (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (10%) to quench any excess iodine.[6]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Problem 3: Difficulties in Product Purification

Question: I am having trouble purifying the final product, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. What are some common impurities and effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, over-iodinated species, and byproducts from the decomposition of reagents.

Common Impurity Source Purification Strategy
Unreacted Starting Material Incomplete iodination reaction.Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes.[7] The less polar starting material will elute before the more polar iodinated product.
Succinimide Byproduct from the use of NIS.Aqueous Wash: Succinimide is water-soluble and can be removed by washing the organic layer with water or brine during the work-up.
Over-iodinated Species Reaction run for too long or with excess NIS.Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing closely related impurities. Ethanol or ethyl acetate/hexanes are good starting points.
Residual Iodine From degraded NIS or incomplete quenching.Sodium Thiosulfate Wash: A thorough wash with aqueous sodium thiosulfate solution during work-up is essential to remove any colored iodine impurities.[5][6]

Troubleshooting Logic Diagram for Purification:

Purification_Troubleshooting Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Check Major Impurity Identified? Start->Impurity_Check SM Starting Material Impurity_Check->SM Yes Succinimide Succinimide Impurity_Check->Succinimide Yes Over_Iodinated Over-iodinated Product Impurity_Check->Over_Iodinated Yes Iodine Residual Iodine Impurity_Check->Iodine Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Column_Chromo Column Chromatography (Hexanes/EtOAc gradient) SM->Column_Chromo Aqueous_Wash Thorough Aqueous Wash (Water, Brine) Succinimide->Aqueous_Wash Recrystallization Recrystallization Over_Iodinated->Recrystallization Thiosulfate_Wash Wash with Na2S2O3 solution Iodine->Thiosulfate_Wash Column_Chromo->Pure_Product Aqueous_Wash->Pure_Product Recrystallization->Pure_Product Thiosulfate_Wash->Pure_Product

Caption: Decision tree for troubleshooting purification issues.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different iodinating agent instead of NIS? A1: Yes, other iodinating agents can be used, such as molecular iodine (I₂) in the presence of an oxidizing agent (e.g., tert-butyl hydroperoxide) or iodine monochloride (ICl).[8][9] However, NIS is often preferred for its mild reaction conditions, high regioselectivity, and good functional group tolerance.

Q2: What is the optimal temperature for the iodination reaction? A2: The iodination with NIS is typically carried out at room temperature. While NIS is thermally stable up to 200°C for short periods, elevated temperatures are generally not required and may lead to side reactions.[5][10]

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[7] Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to achieve good separation between the starting material and the product. The product, being more polar, will have a lower Rf value. Staining with potassium permanganate or visualization under UV light can be used. LC-MS can also be used for more precise monitoring.

Q4: Are there any specific safety precautions I should take? A4: Yes. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. N-Iodosuccinimide is an irritant.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be performed in a fume hood.

Q5: My scale-up reaction is giving a lower yield than the small-scale synthesis. Why? A5: Scale-up challenges often relate to mass and heat transfer. In larger reactions, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. The rate of addition of reagents also becomes more critical on a larger scale. Ensure vigorous and efficient stirring, and consider slower, controlled addition of reagents. A thorough optimization at the bench scale is crucial before attempting a large-scale synthesis.[12]

IV. References

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). ACS Omega. [Link]

  • Synthesis of aromatic N-heterocycles and polycyclic heteroaromatic... (n.d.). ResearchGate. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (2019). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). National Institutes of Health. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Publishing. [Link]

  • Workup: Bromine or Iodine. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. [a]. (n.d.). ResearchGate. [Link]

  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. (n.d.). MDPI. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). National Institutes of Health. [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Heteroaromatic Compounds 9783036575636. (n.d.). DOKUMEN.PUB. [Link]

  • Synthesis of Imidazo[1,2- a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. (2022). PubMed. [Link]

  • N-Iodosuccinimide. (n.d.). Grokipedia. [Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]

  • ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Appretech Scientific Limited. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Institutes of Health. [Link]

  • Synthesis of Heteroaromatic Compounds. (2023). MDPI. [Link]

  • A Convenient Procedure for the Iodination of Arenes. (2025). ResearchGate. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). National Institutes of Health. [Link]

  • Special Issue : Synthesis of Heteroaromatic Compounds. (n.d.). MDPI. [Link]

  • Iodine Clock Reaction. (n.d.). University of Washington Department of Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2025). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. (2020). ACS Omega. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. [https://www.researchgate.net/publication/379053912_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Institutes of Health. [Link]

Sources

Stability issues of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability Profile

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and is found in several marketed drugs.[1][2] However, the specific combination of a C3-iodo substituent, a C2-ethyl ester, and the inherent chemical nature of the imidazo[1,2-a]pyridine core presents a unique set of stability challenges that researchers must navigate to ensure data integrity and reproducibility in biological assays.

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating stability issues associated with this molecule. By understanding the underlying chemical liabilities, researchers can design more robust experiments and accurately interpret their results.

The primary points of potential instability for this molecule are:

  • Photolability: The carbon-iodine bond, particularly on an aromatic system, is susceptible to cleavage upon exposure to light, especially UV wavelengths.[3][4] This can lead to the formation of the de-iodinated parent compound or other radical-mediated byproducts.

  • Hydrolytic Instability: The ethyl ester at the C2 position is prone to hydrolysis, particularly under basic or acidic conditions, or in the presence of esterase enzymes found in biological matrices (e.g., plasma, cell lysates).[5][6][7][8] This reaction yields the corresponding carboxylic acid, which will have different physicochemical properties (e.g., polarity, charge) and likely altered biological activity.

  • Metabolic Instability: The imidazo[1,2-a]pyridine ring itself can be a substrate for metabolic enzymes, such as cytochrome P450s (CYPs) or aldehyde oxidase (AO), potentially leading to oxidation and the formation of reactive metabolites.[9][10][11][12]

  • Poor Aqueous Solubility: Like many heterocyclic drug candidates, this compound may exhibit low solubility in aqueous assay buffers, leading to precipitation and an inaccurate assessment of its true potency.[13][14][15]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical and metabolic liabilities of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Understanding these pathways is the first step in diagnosing experimental issues.

G cluster_main Potential Degradation Pathways cluster_products Parent Ethyl 3-iodo-7-methyl- imidazo[1,2-a]pyridine-2-carboxylate Deiodinated De-iodinated Product Parent->Deiodinated Photodegradation (UV Light) CarboxylicAcid Carboxylic Acid Metabolite Parent->CarboxylicAcid Hydrolysis (Esterases, pH) Oxidized Oxidized Metabolites (e.g., N-oxides, epoxides) Parent->Oxidized Metabolism (CYPs, AO)

Caption: Key degradation routes for the target compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered during in-vitro and cell-based assays.

Issue 1: Inconsistent IC50 Values or Loss of Potency

Question: My IC50 values for the compound are highly variable between experiments, or the compound appears to lose potency over the course of a multi-day assay. What's happening?

Answer: This is a classic sign of compound instability in the assay medium. The effective concentration of the active compound is decreasing over time, leading to a rightward shift in the dose-response curve. The primary culprits are photodegradation and/or hydrolysis.

Potential Cause Explanation Recommended Solution
Photodegradation The C-I bond is cleaved by exposure to ambient lab lighting or microscope illumination, reducing the concentration of the active iodinated compound.[16][17] Photodegradation often occurs when light of short wavelengths (300-500 nm) is absorbed.[18]Work in reduced light: Use amber-colored tubes and plates.[19] If possible, work under yellow or red light, which has a longer wavelength (>500 nm).[16][18] Protect plates: During incubation and analysis, cover plates with aluminum foil or use light-blocking lids.[19] Run a dark control: Incubate a parallel plate in complete darkness to see if potency is maintained.
Hydrolytic Degradation The ethyl ester is being cleaved to the carboxylic acid by esterases present in serum (if used) or released from cells.[7] The pH of the medium can also contribute, especially if it shifts during cell culture.[20]Minimize serum exposure: If possible, reduce the serum concentration or the incubation time in serum-containing media. Assess chemical stability: Pre-incubate the compound in the final assay buffer (with and without cells/serum) for the duration of the experiment. Analyze the supernatant by LC-MS at different time points to quantify the parent compound and the carboxylic acid metabolite.[21]
DMSO Stock Degradation While many compounds are stable in DMSO, prolonged storage at room temperature, especially with exposure to water, can lead to degradation for some molecules.[22][23][24][25]Store stocks properly: Store DMSO stocks at -20°C or -80°C in tightly sealed vials with desiccant. Minimize freeze-thaw cycles.[24] Check stock purity: Periodically re-analyze the purity of your DMSO stock solution via LC-MS.
Issue 2: Compound Precipitation in Assay Media

Question: When I add my DMSO stock to the aqueous assay buffer or cell culture media, I see a precipitate form immediately or after a short incubation. How can I solve this?

Answer: This is a solubility issue. The compound is "crashing out" of solution when the organic solvent (DMSO) is diluted into the aqueous environment.[20][26] The highest concentration you test must be below the compound's maximum aqueous solubility limit.

Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility The final concentration of the compound in the media is higher than its solubility limit. This is the most common cause.[20][27]Determine solubility: Perform a kinetic solubility assay. Prepare a serial dilution of your DMSO stock in the assay buffer and measure turbidity (e.g., by nephelometry or absorbance at ~600 nm). The highest concentration that remains clear is your working maximum.[27] Lower final concentration: Adjust your dose-response curve to start at or below the determined maximum soluble concentration.
High Final DMSO Concentration A high percentage of DMSO in the final assay volume can be toxic to cells and can also fail to keep the compound soluble upon significant dilution.Limit DMSO: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[26] This may require creating a more dilute intermediate stock solution.
Media Temperature Adding a compound stock to cold media can decrease its solubility compared to media at 37°C.[26][28]Pre-warm media: Always use media that has been pre-warmed to 37°C before adding your compound.[26][29]
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media, leading to precipitation.[20][28]Consider formulation strategies: For poorly soluble compounds, formulation approaches like using cyclodextrins or creating solid dispersions can be explored, though this is more common in later-stage development.[14][30]
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: The compound is very potent in my biochemical (e.g., purified enzyme) assay, but its activity is much weaker in my cell-based assay. Why the difference?

Answer: This discrepancy often points to issues with cell permeability, efflux, or metabolic instability within the cellular environment.

Potential Cause Explanation Recommended Solution
Metabolic Instability The compound is rapidly metabolized by the cells into inactive forms (e.g., hydrolyzed, oxidized). The imidazo[1,2-a]pyridine core can be susceptible to metabolism by enzymes like aldehyde oxidase or CYPs.[9][10]Perform a cell-based stability assay: Incubate the compound with the cells for various time points. Lyse the cells and analyze both the cell lysate and the supernatant by LC-MS to measure the disappearance of the parent compound over time.[31] Use metabolic inhibitors: Co-incubate with known inhibitors of CYPs or other metabolic enzymes to see if potency can be restored.
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.Assess permeability: Use computational models (e.g., ClogP) or in-vitro permeability assays (e.g., PAMPA, Caco-2) to predict or measure cell penetration.
Active Efflux The compound may be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell, preventing it from reaching a therapeutic concentration.Use efflux pump inhibitors: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases.

Experimental Protocols

Protocol 1: Aqueous Kinetic Solubility Assessment

This protocol provides a quick method to estimate the maximum soluble concentration of your compound in a specific buffer.

  • Prepare Stock: Create a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Dilute into Buffer: Rapidly add a fixed volume of your pre-warmed (37°C) assay buffer to each well containing the DMSO dilutions. The final DMSO concentration should be consistent and match your assay conditions (e.g., 0.5%).

  • Incubate & Read: Shake the plate for 1-2 hours at room temperature, protected from light.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 500-650 nm).

  • Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is your estimated maximum kinetic solubility.

Protocol 2: In-Vitro Stability Assessment using LC-MS

This workflow is essential for quantifying the degradation of your compound over time.

Caption: Workflow for assessing compound stability via LC-MS.

Key Considerations for LC-MS Analysis:

  • Method: Use a suitable reverse-phase HPLC method that can separate the parent compound from its potential degradants (especially the more polar carboxylic acid).

  • Detection: Mass spectrometry (MS) is ideal for this analysis as it provides mass-to-charge ratio information, confirming the identity of the parent compound and any metabolites.[32][33]

  • Quantification: Monitor the disappearance of the parent compound over time relative to a stable internal standard.[21][31] The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • The Royal Society of Chemistry. (2021). Reactive Metabolites. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • PubMed. (2008). Stability of screening compounds in wet DMSO. J Biomol Screen, 13(10), 999-1006.
  • PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PubMed. (n.d.). Photo-induced iodination of aryl halides under very mild conditions.
  • Scientific Reports. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • SAGE Journals. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3).
  • PubMed. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. J Enzyme Inhib Med Chem, 37(1), 718-727.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • Wiley-VCH. (n.d.). Reactive Drug Metabolites.
  • Pharma Manual. (2016). Protection of Light sensitive Drugs.
  • HTS Resources. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Bentham Science. (n.d.). On Mechanisms of Reactive Metabolite Formation from Drugs.
  • BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Carborane-Based Esters.
  • ResearchGate. (n.d.). On Mechanisms of Reactive Metabolite Formation from Drugs.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • ResearchGate. (n.d.). Photodissociation of alkyl and aryl iodides and effect of fluorination: Analysis of proposed mechanisms and vertical excitations by spin--orbit ab initio study.
  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters.
  • National Institutes of Health. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
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  • Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

Technical Support Center: Troubleshooting Low Solubility of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (C₁₁H₁₁IN₂O₂; MW: 330.13 g/mol ; CAS: 885276-74-4). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing low solubility of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in my aqueous buffer. Is this expected, and what are the initial steps I should take?

A1: Yes, low aqueous solubility is a common characteristic of many heterocyclic compounds like the imidazo[1,2-a]pyridine scaffold, which are often utilized in drug discovery.[1][2] These molecules tend to be crystalline and possess a degree of lipophilicity that limits their dissolution in purely aqueous environments.

Your initial approach should be systematic, starting with the preparation of a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for a broad range of organic molecules.

Initial Troubleshooting Workflow:

A Low solubility in aqueous buffer B Prepare a concentrated stock solution in DMSO A->B C Determine the maximum tolerable DMSO concentration in your assay (typically <0.5%) B->C D Serially dilute the stock solution in your aqueous buffer C->D E Observe for precipitation D->E F Proceed with experiment E->F No Precipitation G Further troubleshooting required E->G Precipitation Occurs A Precipitation upon dilution of DMSO stock in aqueous buffer B Optimize Dilution Technique (Slow addition, vortexing) A->B C Incorporate a Co-solvent (Ethanol, Propylene Glycol, PEG) A->C D Investigate pH-Dependent Solubility A->D E Successful Solubilization B->E C->E D->E

Caption: Strategies to overcome antisolvent precipitation.

Q4: I've tried basic solubilization techniques without success. What are some more advanced methods I can consider?

A4: For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques often involve the use of excipients, which are inactive substances used to deliver an active ingredient.

  • Use of Surfactants:

    • Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.

    • Commonly Used Surfactants for in vitro studies:

      • Tween® 20/80 (Polysorbates): Non-ionic surfactants that are generally well-tolerated in cell-based assays at low concentrations (e.g., 0.01-0.1%).

      • Triton™ X-100: Another non-ionic surfactant, though it can be more disruptive to cell membranes.

    • Important Consideration: The use of surfactants can influence biological activity, so it's essential to include appropriate vehicle controls in your experiments.

  • Complexation with Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, enhancing their solubility and stability.

    • Types of Cyclodextrins:

      • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Chemically modified cyclodextrins with significantly improved aqueous solubility and safety profiles.

Experimental Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare a stock solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD in your aqueous buffer).

  • Add the DMSO stock of your compound to the cyclodextrin solution with vigorous stirring. The cyclodextrin should be in molar excess.

  • Allow the solution to equilibrate (e.g., by stirring or sonicating for 30-60 minutes).

  • Perform serial dilutions in the aqueous buffer as needed for your experiment.

Q5: Could the specific substituents on the imidazo[1,2-a]pyridine core (3-iodo and 7-methyl) be contributing to the low solubility?

A5: Yes, the substituents play a significant role in the overall physicochemical properties of the molecule.

  • 7-methyl group: This is a small, nonpolar alkyl group that will slightly increase the lipophilicity of the molecule, thereby decreasing its aqueous solubility.

  • 3-iodo group: The iodine atom is large and hydrophobic. Its presence at the 3-position of the imidazo[1,2-a]pyridine ring system significantly increases the molecule's molecular weight and lipophilicity, which are generally correlated with lower aqueous solubility.

The combination of the fused heterocyclic core and these lipophilic substituents results in a molecule that is predisposed to low solubility in water.

Summary of Troubleshooting Approaches

MethodPrincipleAdvantagesDisadvantages
Organic Solvent Stock (DMSO) High solubilizing power for nonpolar compounds.Simple and effective for initial dissolution.Potential for precipitation upon aqueous dilution; solvent toxicity in assays.
Co-solvents (Ethanol, PEG) Increases the polarity of the aqueous phase, enhancing solute-solvent interactions.Can be effective at low concentrations.May have biological effects or alter protein conformation at higher concentrations.
pH Adjustment Ionization of the molecule can increase its interaction with water.Can significantly improve solubility if the compound has ionizable groups.Requires knowledge of the compound's pKa; not all assays are compatible with a wide pH range.
Surfactants (Tween®) Micellar encapsulation of the hydrophobic compound.Can achieve higher apparent solubility.May interfere with biological assays; potential for cell toxicity.
Cyclodextrins (HP-β-CD) Formation of inclusion complexes to shield the hydrophobic molecule from water.Generally well-tolerated and can improve stability.Can be a more complex formulation; potential for competition with other molecules for the cyclodextrin cavity.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Jain, S., & Patel, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Wikipedia contributors. (2023, December 1). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed Central, 7(1), 42717.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-613.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Ansari, M. F., & Ahmad, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103838.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-613.
  • Bouziane, A., et al. (2025).
  • Abrahams, K. A., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central.
  • Ghorpade, S. R., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2245-2252.
  • Wang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3469.

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Technical Support Center: Overcoming Resistance to Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (EIMPC) in their cancer cell studies. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to this novel anticancer compound. As a Senior Application Scientist, my goal is to equip you with the rationale and practical protocols to investigate, understand, and potentially overcome resistance mechanisms your cell lines may develop.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and observations when working with EIMPC and suspected resistance.

Q1: My cancer cell line, which was initially sensitive to EIMPC, now shows a significantly higher IC50 value. What are the first steps to confirm and characterize this resistance?

A1: This is a classic indicator of acquired resistance. The first step is to systematically validate this observation.

  • Confirm the IC50 Shift: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines in parallel. A significant rightward shift in the dose-response curve for the resistant line (typically a 3- to 10-fold increase or more in IC50) confirms resistance.[1]

  • Ensure Compound Integrity: Verify the purity and concentration of your EIMPC stock solution. Degradation or precipitation can mimic resistance.

  • Mycoplasma Testing: Contamination can alter cellular response to drugs. Regularly test your cell lines for mycoplasma.

  • Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with EIMPC. If the resistance is stable, it suggests a genetic or stable epigenetic change.

Q2: What are the most common molecular mechanisms of drug resistance in cancer cells that might apply to EIMPC?

A2: While specific resistance mechanisms to EIMPC are still an active area of research, we can extrapolate from known mechanisms for other small molecule inhibitors.[2][3][4] The primary suspects include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump EIMPC out of the cell, reducing its intracellular concentration.[4][5]

  • Alteration of the Drug Target: If EIMPC has a specific molecular target, mutations in the gene encoding that target can prevent the drug from binding effectively.[4]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathway inhibited by EIMPC.[3][4] For instance, if EIMPC inhibits the PI3K/Akt pathway, cells might upregulate the MAPK/ERK pathway.

  • Enhanced DNA Repair: For compounds that induce DNA damage, cancer cells can upregulate DNA repair mechanisms to survive the treatment.[2][4]

  • Inhibition of Apoptosis: Since many imidazo[1,2-a]pyridine compounds induce apoptosis, resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[6][7][8]

Q3: How do I generate a stable EIMPC-resistant cell line for my studies?

A3: A common and effective method is through continuous exposure to escalating drug concentrations.[1][9]

  • Initial Dose: Start by treating the parental cell line with a concentration of EIMPC close to the IC50 value.

  • Incremental Increase: Once the cells have recovered and are proliferating, increase the drug concentration by 1.5- to 2-fold.[1]

  • Repeat: Continue this process of dose escalation over several weeks to months. The surviving cells will be selected for their resistance.[1]

  • Pulsed Treatment: An alternative is a "pulsed" treatment, where cells are exposed to a high concentration of EIMPC for a short period, followed by a recovery period in drug-free media. This can mimic clinical dosing regimens.[1][9]

Parameter Continuous Exposure Pulsed Exposure
Drug Concentration Starts at IC50, gradually increasesHigh concentration (e.g., 5-10x IC50)
Exposure Time ContinuousShort duration (e.g., 24-48 hours)
Selection Pressure ConstantIntermittent
Time to Resistance Can be lengthy (months)May be faster

Section 2: Troubleshooting Guides

This section provides detailed experimental workflows to investigate specific resistance mechanisms.

Troubleshooting Issue 1: Decreased Intracellular Accumulation of EIMPC

If you suspect that the resistant cells are pumping the drug out, here is a workflow to investigate the role of ABC transporters.

cluster_0 Hypothesis: Increased Drug Efflux A Parental and Resistant Cells B Treat with EIMPC ± ABC Transporter Inhibitor (e.g., Verapamil) A->B E Western Blot for ABC Transporters (MDR1, MRP1, BCRP) A->E G Rhodamine 123 Efflux Assay A->G C Perform Cell Viability Assay B->C D Result: Re-sensitization to EIMPC? C->D F Result: Overexpression in Resistant Cells? E->F H Result: Increased Efflux in Resistant Cells? G->H

Caption: Workflow to test for ABC transporter-mediated drug efflux.

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density.[10][11]

  • Pre-treatment: After 24 hours, pre-treat a subset of wells for both cell lines with a non-toxic concentration of an ABC transporter inhibitor (e.g., 10 µM Verapamil) for 1-2 hours.

  • EIMPC Treatment: Add a serial dilution of EIMPC to the wells, both with and without the efflux pump inhibitor.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay.

  • Data Analysis: Compare the IC50 values. A significant decrease in the IC50 of the resistant cells in the presence of the inhibitor suggests the involvement of efflux pumps.

Troubleshooting Issue 2: Alterations in Cell Death Pathways

Given that imidazo[1,2-a]pyridine derivatives are known to induce apoptosis, resistance may arise from defects in this pathway.[6][7]

cluster_0 Pro-Apoptotic cluster_1 Anti-Apoptotic EIMPC EIMPC Bax Bax EIMPC->Bax Induces Apoptosis_Inhibition Apoptosis Inhibition (Resistance) Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cleaves Bcl2 Bcl-2 Bcl2->Apoptosis_Inhibition Bcl2->Bax Inhibits

Caption: Simplified intrinsic apoptosis pathway and a point of resistance.

  • Cell Treatment: Treat parental and resistant cells with EIMPC at their respective IC50 concentrations for 24 hours. Include untreated controls.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key apoptosis-related proteins:

    • Cleaved Caspase-3 (an executioner caspase)

    • Cleaved PARP (a substrate of cleaved Caspase-3)

    • Bcl-2 (anti-apoptotic)

    • Bax (pro-apoptotic)

    • β-actin or GAPDH (loading control)

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the expression levels of these proteins between the parental and resistant cells. A lack of cleaved Caspase-3 and PARP, or an increased Bcl-2/Bax ratio in the resistant cells upon treatment, would indicate a block in the apoptotic pathway.

Troubleshooting Issue 3: Activation of Bypass Signaling Pathways

Resistance can emerge when cancer cells activate alternative pro-survival pathways to circumvent the effects of EIMPC.[3][4]

cluster_0 Hypothesis: Bypass Pathway Activation A Parental and Resistant Cells B Treat with EIMPC A->B C Phospho-Kinase Array or Western Blot for p-Akt, p-ERK, etc. B->C D Result: Upregulation of a bypass pathway in resistant cells? C->D E Treat Resistant Cells with EIMPC + Inhibitor of Bypass Pathway D->E If positive F Perform Cell Viability Assay E->F G Result: Re-sensitization to EIMPC? F->G

Caption: Workflow for identifying and validating a bypass signaling pathway.

  • Identify Potential Bypass Pathway: Based on your Western blot or phospho-kinase array results, select an inhibitor for the upregulated pathway (e.g., an ERK inhibitor if p-ERK is elevated).

  • Single Agent Titrations: Determine the IC50 values for EIMPC and the selected bypass pathway inhibitor individually in the resistant cell line.

  • Combination Treatment: Treat the resistant cells with a matrix of concentrations of both EIMPC and the bypass pathway inhibitor.

  • Viability Assay: After 72 hours, measure cell viability.

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI based on the Chou-Talalay method.

    • CI < 1: Synergistic effect (the combination is more effective than the sum of the individual drugs)

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

  • Interpretation: A synergistic effect (CI < 1) strongly suggests that the targeted bypass pathway is a key mechanism of resistance to EIMPC.

By systematically applying these troubleshooting guides, you can dissect the molecular mechanisms underlying resistance to Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in your cancer cell models. This understanding is crucial for the rational design of combination therapies to overcome resistance and enhance the therapeutic potential of this promising compound.

References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. Retrieved from [Link]

  • An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (2024). Heliyon. Retrieved from [Link]

  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (2023). Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). JoVE. Retrieved from [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2023). Crown Bioscience. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. Retrieved from [Link]

  • In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2021). PubMed. Retrieved from [Link]

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Technical Support Center: Refining Purification Protocols for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (EIMIC). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic intermediate. Achieving high purity of EIMIC is critical for downstream applications, including drug discovery and materials science, where even trace impurities can significantly impact experimental outcomes.

This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this specific molecule. The protocols and explanations herein are grounded in established chemical principles to ensure both success and understanding.

Section 1: Troubleshooting Purification by Column Chromatography

Column chromatography is the most common method for purifying imidazo[1,2-a]pyridine derivatives.[1][2][3] However, the unique electronic properties and basicity of the nitrogen-containing scaffold can present challenges.

Q1: My compound is streaking badly on the silica TLC plate and column. What causes this and how can I fix it?

A1: Streaking of basic, nitrogen-containing heterocycles on acidic silica gel is a classic problem.[4] The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption or slow, uneven elution. This results in broad, tailing peaks and poor separation.

  • Causality: The interaction is an acid-base phenomenon. The Lewis basic nitrogen binds to the Lewis acidic silica surface.

  • Solution: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel.

    • Protocol: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the standard choice. Start with 0.5% (v/v) Et₃N in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. You can increase this to 1-2% if streaking persists.

    • Alternative: In some cases, using a few drops of aqueous ammonia in a methanol-containing mobile phase can also be effective, though it is less common for non-polar systems.[4]

    • Expert Tip: Always prepare your slurry and pack your column using the eluent that already contains the basic modifier. This ensures the entire stationary phase is properly conditioned before you load your sample.

Q2: I'm struggling to separate my product from the unreacted 2-amino-4-methylpyridine starting material. What solvent system do you recommend?

A2: The key to this separation is to exploit the polarity difference. The starting material, 2-amino-4-methylpyridine, is significantly more polar than the fully cyclized, iodinated product due to the primary amine group.

  • Causality: The product has its nitrogen atoms incorporated into an aromatic heterocyclic system and possesses a bulky, nonpolar iodo-group and an ester, making it much less polar than the amine precursor.

  • Recommended Solvent Systems: A low-polarity mobile phase is essential. Start with a high percentage of a non-polar solvent and gradually increase the polar component.

    • Primary Recommendation: Begin with a Hexane/Ethyl Acetate gradient. Start TLC analysis with 9:1 Hexane:EtOAc. Your product should have a moderate Rf (0.3-0.4), while the starting material will remain at or near the baseline.

    • Alternative System: For compounds that require slightly more polarity, a Dichloromethane (DCM)/Ethyl Acetate system can also be effective.

    • Data-Driven Approach: The following table provides starting points for TLC analysis to optimize your column's mobile phase.

Solvent System (v/v)Expected Product (EIMIC) RfExpected Starting Material RfNotes
9:1 Hexane / Ethyl Acetate~0.35< 0.1Excellent starting point for good separation.
4:1 Hexane / Ethyl Acetate~0.50~0.2May be needed if product solubility is low in 9:1.
100% Dichloromethane~0.40< 0.1Good alternative if EtOAc systems fail.
98:2 DCM / Methanol~0.60~0.3Use with caution; may reduce separation.

Q3: My product is eluting with a faint yellow or brown color, even though the NMR looks clean. What is this impurity and how do I remove it?

A3: The color likely originates from trace iodine or oxidized byproducts formed during the synthesis, which is common in reactions involving molecular iodine.[5] These impurities are often present in very small quantities but are highly colored.

  • Causality: Molecular iodine (I₂) can persist through workup, and some degradation pathways can generate colored poly-iodinated or oxidized species.

  • Solution 1: Aqueous Wash. Before chromatography, perform a workup with a reducing agent.

    • Protocol: Dissolve the crude product in a suitable organic solvent (like DCM or EtOAc). Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce I₂ to colorless iodide (I⁻), which will partition into the aqueous layer. Repeat until the organic layer is colorless. Follow with a brine wash and dry over anhydrous sodium sulfate before concentrating.

  • Solution 2: Activated Carbon. If the color persists after chromatography, it may be a non-iodine chromophore.

    • Protocol: Dissolve the purified, colored product in a minimal amount of a hot solvent (e.g., ethanol). Add a very small amount of activated charcoal (a spatula tip is often sufficient for small scale), and gently heat or stir for 5-10 minutes. Filter the hot solution through a small plug of Celite® to remove the carbon. The Celite prevents fine carbon particles from passing through the filter paper. Allow the filtrate to cool and crystallize.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline material, but finding the right conditions can be challenging.

Q1: I can't find a single solvent that works for recrystallization. My compound is either too soluble or not soluble enough. What should I do?

A1: This is a perfect scenario for using a binary (two-solvent) recrystallization system. The principle is to find one solvent ("solvent A") in which the compound is highly soluble and another ("anti-solvent" or "solvent B") in which it is poorly soluble. The two solvents must be miscible.[6]

  • Causality: By creating a solvent mixture, you can finely tune the solubility of your compound to a point where it is soluble when hot but precipitates upon cooling.

  • Protocol for Binary Recrystallization:

    • Dissolve your crude EIMIC in the minimum required amount of hot "solvent A" (the one it's very soluble in, e.g., Ethanol or Ethyl Acetate).

    • While the solution is still hot, add the "anti-solvent" (e.g., Hexane or Water) dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of hot "solvent A" until the solution becomes clear again.

    • Remove the solution from heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Suggested Solvent Systems:

"Solvent A" (Soluble)"Anti-Solvent B" (Insoluble)Rationale
EthanolWaterGood for moderately polar compounds. The ester group on EIMIC provides some polarity.
Ethyl AcetateHexaneA classic choice for compounds of intermediate polarity.[7]
Acetonen-HexaneSimilar to EtOAc/Hexane, offers a different solubility profile.[7]
Dichloromethanen-HexaneUseful if the compound is very soluble in chlorinated solvents.

Q2: My compound "oiled out" instead of forming crystals. What went wrong?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. Instead of crystallizing, the compound comes out of solution as a liquid phase.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent system where the compound's solubility changes too dramatically over a small temperature range.

  • Solutions:

    • Slow Down the Cooling: This is the most critical factor. After heating, wrap the flask in glass wool or place it in a warm water bath to ensure very slow cooling to room temperature. This gives the molecules time to orient themselves into a crystal lattice.

    • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount more of the solvent (or "solvent A" in a binary system), and attempt to cool slowly again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid EIMIC, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for crystallization.

Section 3: General FAQs

Q1: What are the expected ¹H NMR spectral characteristics for pure Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate?

  • Aromatic Protons (Pyridine Ring): Expect 3 distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons at positions 5, 6, and 8 will show characteristic splitting patterns (doublets or doublet of doublets). The proton at position 5 is often the most downfield (highest ppm).

  • Methyl Group (C7-CH₃): A sharp singlet integrating to 3 hydrogens, likely around δ 2.2-2.5 ppm.

  • Ethyl Ester Group (COOCH₂CH₃):

    • A quartet (q) integrating to 2 hydrogens for the -CH₂- group, typically around δ 4.4 ppm.

    • A triplet (t) integrating to 3 hydrogens for the -CH₃- group, typically around δ 1.4 ppm.

Q2: How can I be sure I've removed all starting materials and byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for confirming purity.

  • Thin Layer Chromatography (TLC): This is your first line of defense. The purified sample should show a single, well-defined spot under UV light. It's good practice to run the TLC in two different solvent systems (e.g., Hexane/EtOAc and DCM/MeOH) to ensure no impurities are co-eluting with your product.[1]

  • ¹H NMR Spectroscopy: This is the gold standard for confirming structural integrity and purity. The absence of peaks corresponding to starting materials or known byproducts is a strong indicator of purity. Pay close attention to the baseline to ensure no broad signals from polymeric material are present.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. For EIMIC, the expected molecular weight is 330.13 g/mol .[11] Look for the molecular ion peak [M+H]⁺ at m/z 331.

  • Melting Point: A sharp, well-defined melting point is indicative of a pure crystalline compound. Impurities will typically broaden the melting range and lower the melting point.

Q3: How should I store the purified Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate?

A3: Halogenated organic compounds, especially those containing iodine, can be sensitive to light and heat.[12][13]

  • Storage Conditions: Store the solid compound in a tightly sealed amber vial to protect it from light. For long-term storage, keeping it in a refrigerator or freezer (-20°C) under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.

Section 4: Visualization of Purification Strategy

The following flowchart outlines a logical workflow for purifying the crude product after synthesis and initial workup.

Purification_Workflow crude Crude Product (Post-Workup) tlc Run TLC Analysis (e.g., 4:1 Hexane:EtOAc) crude->tlc decision Is the major spot well-separated (ΔRf > 0.2) and not streaking? tlc->decision column Perform Column Chromatography (Silica Gel, optimized eluent) decision->column  Yes add_base Re-run TLC with 1% Et₃N in eluent decision->add_base  No (Streaking) recryst_screen Screen for Recrystallization Solvents (Single & Binary) decision->recryst_screen  No (Poor Separation) purity_check Assess Purity (NMR, MS, TLC) column->purity_check decision_base Does Et₃N resolve streaking? add_base->decision_base decision_base->column  Yes decision_base->recryst_screen  No recryst Perform Recrystallization recryst_screen->recryst recryst->purity_check final_product Pure EIMIC (>98%) purity_check->final_product Purity OK end_point Further Purification Required purity_check->end_point Purity Not OK

Caption: Decision workflow for purifying crude EIMIC.

References

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Available from: [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. (n.d.). Available from: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available from: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. Available from: [Link]

  • ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Appretech Scientific Limited. Available from: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Available from: [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2025). ResearchGate. Available from: [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). Molecules. Available from: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. Available from: [Link]

  • Halogenated Heterocycles as Pharmaceuticals. (n.d.). ResearchGate. Available from: [Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. (2017). Organic Letters. Available from: [Link]

  • ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Appretech Scientific Limited. Available from: [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Institutes of Health. Available from: [Link]

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Technical Support Center: Enhancing the Bioavailability of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 885276-74-4). This guide is designed to provide in-depth troubleshooting assistance and practical, step-by-step protocols to address the anticipated challenges in achieving adequate oral bioavailability for this compound in in vivo studies.

Introduction: Understanding the Challenge

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. While this scaffold is of significant interest in medicinal chemistry, it is often associated with poor aqueous solubility.[1] Although specific experimental data for this exact molecule is not publicly available, based on its structure—a fused bicyclic aromatic system with a lipophilic iodine atom and an ethyl ester group—it is reasonable to hypothesize that it is a poorly soluble compound. For instance, a structurally similar compound, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, has a predicted XLogP3 of 3.3, indicating significant lipophilicity.[2]

Poorly soluble drugs often exhibit low and variable oral bioavailability, which can mask the true efficacy of a potent compound in preclinical studies.[3][4] This guide will equip you with the knowledge and practical tools to diagnose and overcome these bioavailability hurdles.

Frequently Asked Questions (FAQs)

Q1: My compound, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, shows excellent in vitro potency, but in my animal studies, the in vivo efficacy is very low or absent. Could this be a bioavailability issue?

A1: Yes, a significant discrepancy between in vitro potency and in vivo efficacy is a classic sign of poor oral bioavailability.[5] Oral bioavailability is the fraction of the administered drug that reaches the systemic circulation.[5] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal (GI) fluids and then permeate across the intestinal membrane.[3] A highly potent but poorly soluble compound may not reach a high enough concentration in the blood to be effective.

Q2: What are the first steps I should take to determine if my compound has a bioavailability problem?

A2: A systematic approach is crucial.

  • Physicochemical Characterization: If not already done, determine the compound's aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract), its lipophilicity (LogP/LogD), and its solid-state properties (e.g., crystallinity).[6]

  • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to understand if the compound can cross the intestinal barrier. This will help differentiate between a solubility-limited and a permeability-limited absorption problem.[7]

Q3: My compound has very low aqueous solubility. What are the primary strategies to improve its exposure in in vivo studies?

A3: For poorly soluble compounds, formulation strategies are key to enhancing oral absorption.[8] The main goal is to increase the dissolution rate and/or the apparent solubility of the compound in the GI tract. The two most common and effective approaches for preclinical studies are:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a high-energy amorphous form dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[9]

  • Lipid-Based Formulations (e.g., Nanoemulsions): For lipophilic compounds, formulating them in a lipid-based system can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[10]

Q4: What are some common excipients I can use for these formulations?

A4: The choice of excipients is critical for the success of your formulation.

  • For ASDs: Common polymers include povidone (PVP), copovidone, hydroxypropyl methylcellulose (HPMC), and Soluplus®.[10]

  • For Nanoemulsions: You will need an oil phase (e.g., medium-chain triglycerides, sesame oil), a surfactant (e.g., Tween® 80, Polysorbate 20), and a co-surfactant/co-solvent (e.g., Transcutol®, ethanol).[10][11]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting low oral bioavailability.

Problem 1: Low or Undetectable Plasma Concentrations After Oral Dosing

This is the most common issue for poorly soluble compounds. The primary cause is often insufficient dissolution in the GI tract.

Caption: Workflow for troubleshooting low oral bioavailability.

Solution Pathway 1: Enhancing Solubility with Amorphous Solid Dispersions (ASD)

ASDs work by stabilizing the drug in a high-energy, amorphous state, which has a higher apparent solubility than the stable crystalline form. The solvent evaporation method is a common and effective way to prepare ASDs on a laboratory scale.[12]

Objective: To prepare an amorphous solid dispersion of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate to enhance its dissolution rate.

Materials:

  • Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Methodology: [1][12]

  • Polymer and Drug-to-Polymer Ratio Selection:

    • Start with a commonly used polymer like PVP K30 or HPMC-AS.

    • Screen different drug-to-polymer ratios, such as 1:1, 1:2, and 1:3 (w/w).[12]

  • Dissolution:

    • Accurately weigh the drug and polymer and dissolve them in a suitable volume of the chosen solvent in a round-bottom flask. For example, dissolve a physical mixture of the drug and PVP K30 (at a 1:2 ratio) in ethanol (25 mL).[12]

    • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 45°C ± 10°C).[12]

  • Drying:

    • Once a solid film or powder is formed, transfer the product to a vacuum oven.

    • Dry under vacuum for at least 24 hours to remove any residual solvent.[12]

  • Processing:

    • Gently scrape the solid dispersion from the flask.

    • Pulverize the material using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.[12]

  • Characterization (Crucial for Verification):

    • Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the drug in the dispersion (absence of sharp crystalline peaks).

    • Differential Scanning Calorimetry (DSC): To detect the glass transition temperature (Tg) and confirm the absence of a melting endotherm for the crystalline drug.

Solution Pathway 2: Enhancing Absorption with a Nanoemulsion Formulation

Nanoemulsions are oil-in-water (O/W) dispersions with droplet sizes typically in the range of 20-200 nm.[13] They can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, increasing the surface area for absorption, and potentially promoting lymphatic uptake. High-pressure homogenization is a robust method for producing nanoemulsions with uniform droplet sizes.[14]

Objective: To formulate Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in an O/W nanoemulsion to improve its oral absorption.

Materials:

  • Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Oil phase (e.g., sesame oil, medium-chain triglycerides)

  • Surfactant (e.g., Tween® 80, Polysorbate 20)

  • Co-surfactant/Co-solvent (e.g., Transcutol®, ethanol)

  • Purified water

  • High-pressure homogenizer

Methodology: [14][15][16]

  • Component Selection:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the components that provide the highest solubilization potential.

  • Preparation of Oil and Aqueous Phases:

    • Oil Phase: Dissolve the accurately weighed drug in the selected oil. Gentle heating may be required.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at high speed using a standard homogenizer (e.g., Ultra-Turrax) for 5-10 minutes. This will form a coarse pre-emulsion.[15]

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.[14]

    • The homogenization pressure and the number of cycles are critical parameters to optimize. A typical starting point would be 10,000-15,000 psi for 5-10 cycles.[14][15] The goal is to reduce the droplet size to the nano-range.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS) to measure the mean droplet diameter and the PDI. A PDI below 0.25 is generally desirable for a uniform formulation.

    • Zeta Potential: To assess the stability of the nanoemulsion. A higher absolute value (e.g., > ±25 mV) indicates better stability.

    • Visual Inspection: The formulation should be translucent or bluish-white in appearance and free from any visible precipitation.

Problem 2: Interpreting Caco-2 Permeability Data

The Caco-2 permeability assay is a valuable tool for predicting intestinal drug absorption.[7] Understanding the results is key to making informed decisions.

Interpreting Caco-2 Assay Results
Papp (A→B) Value (x 10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption Interpretation and Next Steps
< 1Low< 50%Permeability is likely a significant barrier to absorption. Consider prodrug strategies or alternative routes of administration.
1 - 10Moderate50% - 80%Absorption may be acceptable, but could be improved. Focus on solubility enhancement if solubility is also low.
> 10High> 80%Permeability is unlikely to be the rate-limiting step for absorption. If bioavailability is still low, focus on improving solubility.

Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing its net absorption.[17] If a high ER is observed, the assay can be repeated in the presence of a P-gp inhibitor (e.g., verapamil) to confirm this.[8]

Objective: To assess the intestinal permeability and potential for active efflux of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

Methodology: [17][18]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport (Absorption): The drug solution is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time (e.g., up to 2 hours).

    • Basolateral to Apical (B→A) Transport (Efflux): The drug solution is added to the basolateral chamber, and samples are taken from the apical chamber over time.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

Caption: Caco-2 permeability assay workflow and data interpretation.

By following the guidance and protocols in this technical support center, researchers can systematically address the bioavailability challenges associated with Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, enabling a more accurate assessment of its therapeutic potential in in vivo studies.

References

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (URL: [Link])

  • Nanoemulsion preparation - Protocols.io. (URL: [Link])

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: [Link])

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. (URL: [Link])

  • Caco-2 Permeability Assay - Evotec. (URL: [Link])

  • caco-2 cell permeability assay for intestinal absorption .pptx - Slideshare. (URL: [Link])

  • Nanoemulsion: an advanced mode of drug delivery system - PMC. (URL: [Link])

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development | American Pharmaceutical Review. (URL: [Link])

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC. (URL: [Link])

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (URL: [Link])

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. (URL: [Link])

  • Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem. (URL: [Link])

  • SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL: [Link])

  • Nanoemulsion preparation by combining high pressure homogenization and high power ultrasound at low energy densities | Request PDF - ResearchGate. (URL: [Link])

  • Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control - MDPI. (URL: [Link])

  • The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - NIH. (URL: [Link])

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. (URL: [Link])

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. (URL: [Link])

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives - ResearchGate. (URL: [Link])

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  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - NIH. (URL: [Link])

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Anticancer Potential of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The imidazo[1,2-a]pyridine scaffold, a nitrogen-based heterocycle, has garnered significant attention for its diverse biological activities, including promising anticancer properties.[1][2][3] This guide provides a comprehensive technical overview and validation framework for a specific derivative, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, hereafter referred to as IMP-X. While direct anticancer studies on IMP-X are not yet widely published, this document will extrapolate from the well-established activities of the imidazo[1,2-a]pyridine class to propose a robust validation strategy and compare its potential efficacy against established chemotherapeutic agents.

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets.[4] Various derivatives have demonstrated potent inhibitory effects on critical cancer-related pathways, including the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer.[1][5][6] Furthermore, some analogues have been shown to induce cell cycle arrest and apoptosis, fundamental processes for controlling cancer cell proliferation.[5][6][7][8] This guide will detail the experimental methodologies required to ascertain if IMP-X shares these anticancer attributes and how its performance can be benchmarked against standard-of-care chemotherapeutics.

Comparative Framework: IMP-X vs. Standard Anticancer Agents

To rigorously evaluate the anticancer potential of IMP-X, a comparative analysis against well-characterized chemotherapeutic drugs is essential. The choice of comparator agents should be guided by the target cancer type. For the purpose of this guide, we will consider a broad-spectrum comparison against agents with different mechanisms of action, such as:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, inducing DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.[9]

  • Paclitaxel: A taxane that stabilizes microtubules, disrupting mitosis and leading to apoptotic cell death.

The following table outlines the key parameters for comparing the in vitro anticancer activity of IMP-X with these standard agents.

Parameter IMP-X (Hypothesized) Doxorubicin Cisplatin Paclitaxel
Primary Mechanism Inhibition of PI3K/Akt/mTOR signaling, Induction of ApoptosisTopoisomerase II inhibition, DNA intercalationDNA cross-linkingMicrotubule stabilization
Cellular Effect Cytotoxicity, Cell Cycle Arrest, ApoptosisCytotoxicity, DNA Damage, ApoptosisCytotoxicity, DNA Damage, ApoptosisMitotic Arrest, Apoptosis
Selectivity Potentially higher for cancer cells over normal cellsLow, high toxicity to healthy tissuesLow, significant side effectsModerate, neurotoxicity is a concern

Experimental Validation of Anticancer Activity

A multi-faceted approach is necessary to validate the anticancer activity of IMP-X. The following sections detail the essential in vitro assays to characterize its efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11][12][13]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][12]

  • Compound Treatment: Treat the cells with a range of concentrations of IMP-X and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) for 24, 48, and 72 hours.[14] Include untreated and vehicle-treated controls.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

The results will be used to calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound. A lower IC50 value indicates higher potency.

Apoptosis Induction Analysis

To determine if IMP-X induces programmed cell death, the Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is the gold standard.[15][16][17][18]

  • Cell Treatment: Treat cancer cells with IMP-X and comparator drugs at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[18] Incubate in the dark for 15 minutes at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative: Early apoptotic cells.

    • Annexin V-FITC positive, PI positive: Late apoptotic or necrotic cells.

    • Annexin V-FITC negative, PI negative: Live cells.

This assay will quantify the percentage of cells undergoing apoptosis in response to IMP-X treatment.

Cell Cycle Analysis

Investigating the effect of IMP-X on cell cycle progression can reveal its mechanism of action. This is typically done by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[19][20][21][22]

  • Cell Treatment: Treat cells with IMP-X at its IC50 concentration for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[21][22]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).[22]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

An accumulation of cells in a specific phase of the cell cycle would suggest that IMP-X interferes with cell cycle progression at that checkpoint.

Signaling Pathway Investigation by Western Blotting

Based on the known activity of imidazo[1,2-a]pyridine derivatives, it is hypothesized that IMP-X may exert its anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[5][6] Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in this pathway.[23][24][25][26]

  • Protein Extraction: Treat cancer cells with IMP-X for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[24]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, p53, p21, caspases).[6][25] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Changes in the levels of these proteins will provide insights into the molecular mechanism of IMP-X's action.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear visual representation of the experimental design and the hypothesized mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Anticancer Activity Validation cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies start Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with IMP-X and Comparator Drugs start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blotting (Signaling Pathways) treatment->western_blot

Figure 1: Experimental workflow for the validation of IMP-X's anticancer activity.

Signaling_Pathway cluster_pathway Hypothesized PI3K/Akt/mTOR Pathway Inhibition by IMP-X rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 PI3K activation akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation impx IMP-X impx->pi3k Inhibition impx->akt Inhibition

Figure 2: Hypothesized mechanism of action of IMP-X via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While further direct experimental evidence is required for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (IMP-X), the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a valuable lead compound in anticancer drug discovery.[1][2][3] The proposed validation workflow provides a robust framework for characterizing its efficacy and mechanism of action. By comparing its performance against established chemotherapeutic agents, researchers can ascertain its potential for further preclinical and clinical development. The multifaceted approach, encompassing cell viability, apoptosis, cell cycle analysis, and investigation of key signaling pathways, will provide a comprehensive understanding of IMP-X's anticancer properties and its promise as a novel therapeutic agent.

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Comparing the efficacy of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate with existing kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1] Recent research has highlighted its potential as a core structure for the development of potent kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3][4] This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine-based kinase inhibitor against established drugs targeting the same pathway, offering insights into its potential efficacy and standing within the current landscape of kinase inhibitor research.

While specific biological data for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is not extensively available in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has shown considerable promise. For the purpose of this comparative guide, we will focus on a well-characterized derivative from this family, a potent PI3Kα inhibitor, and compare its efficacy with two well-established PI3K inhibitors: Pictilisib (GDC-0941) and Taselisib (GDC-0032).

Comparative Efficacy of PI3K Inhibitors

The following table summarizes the in vitro potency of our representative imidazo[1,2-a]pyridine derivative against various PI3K isoforms, benchmarked against Pictilisib and Taselisib. The data is presented as IC50 values, the half-maximal inhibitory concentration, which is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundPI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kδ (IC50 nM)PI3Kγ (IC50 nM)Selectivity Profile
Imidazo[1,2-a]pyridine Derivative 2Not ReportedNot ReportedNot ReportedPotent PI3Kα inhibitor[2]
Pictilisib (GDC-0941) 3.3363.319Pan-PI3K inhibitor
Taselisib (GDC-0032) 1.11000.251.2Predominantly PI3Kα/δ/γ inhibitor

The PI3K/Akt/mTOR Signaling Pathway and Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the central role of PI3K in this pathway and the point of inhibition for the compounds discussed.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivatives (e.g., Pictilisib, Taselisib) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of novel compounds like the imidazo[1,2-a]pyridine derivatives, a robust and reproducible in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant PI3K isoforms (α, β, δ, γ)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (Imidazo[1,2-a]pyridine derivative, Pictilisib, Taselisib)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase-substrate mixture (containing the specific PI3K isoform and PIP2) to each well. .

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase isoform.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro kinase inhibition assay workflow.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Reaction_Setup Set Up Kinase Reaction in 384-well Plate Compound_Prep->Reaction_Setup Add_ATP Initiate Reaction with ATP Reaction_Setup->Add_ATP Incubate_1 Incubate at Room Temp (60 min) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at Room Temp (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at Room Temp (30 min) Add_Detection->Incubate_3 Measure_Lum Measure Luminescence Incubate_3->Measure_Lum Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Lum->Data_Analysis End End Data_Analysis->End

Sources

The Strategic Role of the 3-Iodo Group in Shaping the Bioactivity of Imidazo[1,2-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A key player in the development of novel derivatives from this versatile scaffold is the 3-iodo-imidazo[1,2-a]pyridine intermediate. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-iodo-imidazo[1,2-a]pyridine analogs, highlighting how the strategic manipulation of the 3-position substituent dictates biological potency and selectivity.

The 3-Iodo-Imidazo[1,2-a]pyridine: A Versatile Linchpin for Drug Discovery

The introduction of an iodine atom at the C3 position of the imidazo[1,2-a]pyridine ring is a crucial synthetic strategy. This is not because the 3-iodo analogs are themselves the most potent bioactive agents, but rather because the carbon-iodine bond serves as an exceptionally versatile "handle" for introducing a diverse range of chemical moieties through various cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing a robust structure-activity relationship.

The primary utility of the 3-iodo group lies in its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups at the 3-position. This chemical tractability is paramount for generating libraries of analogs for biological screening.

Comparative Analysis of 3-Substituted Imidazo[1,2-a]pyridine Analogs

The following sections delve into the SAR of 3-substituted imidazo[1,2-a]pyridine analogs in different therapeutic areas, with a focus on how the nature of the substituent at the 3-position influences their biological activity.

Anticancer Activity: A Tale of Diverse Substituents

The imidazo[1,2-a]pyridine scaffold is a prominent feature in the design of novel anticancer agents, with derivatives showing inhibitory activity against various cancer cell lines and protein kinases.[2][3]

A study on 3-aminoimidazo[1,2-α]pyridine compounds revealed that specific substitutions at the C2 and C3 positions are critical for cytotoxicity against cancer cell lines.[4][5] For instance, a compound bearing a nitro group at the C2 position and a p-chlorophenyl group at the C3 position demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 ± 2.93 µM.[4][5] Another promising analog, with a tolyl moiety at the C2 position and a p-chlorophenyl amine at the C3 position, showed significant activity against the B16F10 melanoma cell line with an IC50 of 21.75 ± 0.81 µM.[4][5]

Interestingly, a separate investigation into imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives as anticancer agents found that a compound with a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position exhibited substantial anticancer effects against several cell lines, including Hep-2, HepG2, MCF-7, and A375, with IC50 values around 11-13 μM.[6]

These findings underscore the importance of the substituent at the 3-position in modulating the anticancer properties of the imidazo[1,2-a]pyridine core. The presence of aryl and amino groups with specific electronic properties appears to be a key determinant of their potency.

Table 1: Anticancer Activity of Selected 3-Substituted Imidazo[1,2-a]pyridine Analogs

Compound IDC2-SubstituentC3-SubstituentCancer Cell LineIC50 (µM)Reference
12 NO2p-chlorophenylHT-294.15 ± 2.93[4][5]
14 Tolylp-chlorophenyl amineB16F1021.75 ± 0.81[4][5]
12b tert-butylaminePhenylamineHep-211[6]
12b tert-butylaminePhenylamineHepG213[6]
12b tert-butylaminePhenylamineMCF-711[6]
12b tert-butylaminePhenylamineA37511[6]
Kinase Inhibition: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

One study detailed the discovery of novel inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold.[7] This highlights the potential of introducing heteroaryl groups at the 3-position to achieve potent and selective kinase inhibition.

Another research effort focused on the development of pan-PI3K (phosphatidylinositol 3-kinase) inhibitors.[8] While this study primarily focused on modifications at the 6-position, the core imidazo[1,2-a]pyridine scaffold with a substituent at the 3-position was crucial for the observed activity. A separate study also identified imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors, with optimization of the substituents leading to a more than 300-fold increase in inhibitory activity.[9][10]

Furthermore, a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines were identified as potent inhibitors of activin-like kinase 2 (ALK2), a key driver in certain pediatric cancers and a rare skeletal disease.[11] This again emphasizes the value of complex aryl substituents at the 3-position for achieving high-affinity interactions with the kinase active site.

The general trend in kinase inhibitor design based on this scaffold suggests that larger, often aromatic or heteroaromatic, substituents at the 3-position are well-tolerated and can form key interactions within the ATP-binding pocket of the target kinase. The 3-iodo intermediate is the gateway to accessing this crucial chemical diversity.

Diagram 1: General SAR Strategy for 3-Iodo-Imidazo[1,2-a]pyridine Analogs

SAR_Strategy 3-Iodo-Imidazo[1,2-a]pyridine 3-Iodo-Imidazo[1,2-a]pyridine Cross-Coupling Reactions Cross-Coupling Reactions 3-Iodo-Imidazo[1,2-a]pyridine->Cross-Coupling Reactions Suzuki, Sonogashira, Buchwald-Hartwig Diverse C3-Substituents Diverse C3-Substituents Cross-Coupling Reactions->Diverse C3-Substituents Aryl, Heteroaryl, Alkynyl, Amino Biological Screening Biological Screening Diverse C3-Substituents->Biological Screening Kinase Assays, Cell-based Assays SAR Analysis SAR Analysis Biological Screening->SAR Analysis Potency, Selectivity

Caption: Workflow for SAR studies of 3-iodo-imidazo[1,2-a]pyridine analogs.

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl Imidazo[1,2-a]pyridines via Suzuki-Miyaura Cross-Coupling

This protocol is a generalized representation based on common synthetic methodologies.

Materials:

  • 2-Substituted-3-iodoimidazo[1,2-a]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., Na2CO3, K2CO3, or Cs2CO3)

  • Solvent (e.g., DME, toluene, or a mixture of dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 2-substituted-3-iodoimidazo[1,2-a]pyridine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine: - 3-Iodo-Imidazo[1,2-a]pyridine - Arylboronic Acid - Pd Catalyst - Base Inert_Atmosphere Evacuate and Backfill with N2 or Ar Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to 80-110 °C and Stir Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Extraction Dilute, Wash with Water and Brine Monitoring->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product 3-Aryl-Imidazo[1,2-a]pyridine

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO2.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the plates and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The 3-iodo-imidazo[1,2-a]pyridine scaffold is an invaluable platform in modern drug discovery. Its strategic importance lies not in its intrinsic biological activity but in its synthetic versatility, which allows for the systematic exploration of the structure-activity relationships of 3-substituted analogs. As demonstrated in the comparative analysis of anticancer and kinase inhibitory activities, the nature of the substituent at the 3-position plays a pivotal role in determining the potency and selectivity of these compounds. Future research will undoubtedly continue to leverage the 3-iodo-imidazo[1,2-a]pyridine intermediate to develop novel and more effective therapeutic agents.

References

Sources

A Comparative Guide to the In Vivo Validation of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. While specific preclinical data for this molecule is not yet widely published, this document leverages extensive research on the broader imidazo[1,2-a]pyridine scaffold to outline a robust, scientifically-grounded validation strategy. We will focus on a potential application in infectious diseases, specifically against mycobacterial infections, and compare its hypothetical performance against an established therapeutic agent.

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This inherent potential underscores the importance of a rigorous and well-designed in vivo validation plan to translate a promising chemical entity into a potential therapeutic candidate.

The Scientific Rationale: Targeting Mycobacterial Infections

Expertise & Experience: Our selection of mycobacterial infection as the primary indication for this validation guide is based on substantial evidence demonstrating the potent activity of imidazo[1,2-a]pyridine derivatives against various Mycobacterium species.[4][5] Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine-3-carboxamides, a class closely related to our target compound, against Mycobacterium tuberculosis and Mycobacterium avium both in vitro and in vivo.[5][6]

The proposed mechanism for many compounds in this class involves the inhibition of critical energy generation pathways in the bacteria, such as targeting the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration and ATP synthesis.[4] This provides a clear, testable hypothesis for the mechanism of action of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

Designing a Self-Validating In Vivo Efficacy Study

Trustworthiness: A credible in vivo study must be designed to be self-validating. This means incorporating appropriate controls, employing a clinically relevant animal model, and selecting endpoints that provide a clear and unambiguous measure of efficacy and safety. The following experimental design compares our lead compound against Rifampin, a cornerstone of current anti-mycobacterial therapy.

Animal Model Selection

For assessing efficacy against non-tuberculous mycobacteria, the C57BL/6 mouse model of chronic Mycobacterium avium infection is a well-established and highly relevant choice.[5] This model effectively mimics key aspects of human infection, allowing for the evaluation of bacterial clearance in target organs such as the lungs, spleen, and liver.

Experimental Workflow

The workflow is designed to assess both the standalone efficacy of the novel compound and its potential for synergistic or additive effects when combined with a standard-of-care antibiotic.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (4 Weeks) cluster_post Endpoint Analysis acclimatization Acclimatization (7 days) infection Intravenous Infection (Mycobacterium avium) acclimatization->infection Day 0 group1 Group 1: Vehicle Control (e.g., 2% DMSO in saline) infection->group1 Daily Oral Gavage group2 Group 2: Lead Compound (Dose 1, e.g., 25 mg/kg) infection->group2 group3 Group 3: Lead Compound (Dose 2, e.g., 50 mg/kg) infection->group3 group4 Group 4: Rifampin (e.g., 10 mg/kg) infection->group4 group5 Group 5: Lead Compound (Dose 2) + Rifampin infection->group5 euthanasia Euthanasia & Organ Harvest (Lungs, Spleen, Liver) group1->euthanasia group2->euthanasia group3->euthanasia group4->euthanasia group5->euthanasia cfu Bacterial Load Enumeration (CFU Assay) euthanasia->cfu hist Histopathology (Tissue Damage Assessment) euthanasia->hist tox Toxicity Assessment (Body Weight, Clinical Signs) euthanasia->tox

Caption: Experimental workflow for in vivo validation.

Step-by-Step Experimental Protocol
  • Animal Acclimatization: House female C57BL/6 mice (6-8 weeks old) for one week under standard BSL-2 conditions.

  • Infection: Infect mice intravenously with approximately 1 x 107 colony-forming units (CFU) of Mycobacterium avium.

  • Treatment Initiation: Begin treatment one day post-infection. Administer all treatments daily via oral gavage for 4 weeks.

  • Group Allocation (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle solution used to formulate the lead compound.

    • Group 2 (Lead Compound - Low Dose): Administer Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate at a low dose (e.g., 25 mg/kg).

    • Group 3 (Lead Compound - High Dose): Administer the lead compound at a high dose (e.g., 50 mg/kg).

    • Group 4 (Comparator Control): Administer Rifampin (e.g., 10 mg/kg).

    • Group 5 (Combination Therapy): Administer the high dose of the lead compound plus Rifampin.

  • Monitoring: Record body weight and clinical signs of toxicity (e.g., ruffled fur, lethargy) twice weekly.

  • Endpoint Analysis: At 4 weeks post-treatment, euthanize mice. Aseptically harvest the lungs, spleen, and liver.

  • Bacterial Load Determination: Homogenize tissues and plate serial dilutions on appropriate agar (e.g., Middlebrook 7H11). Incubate plates and count CFUs to determine the bacterial burden per organ.

  • Histopathology: Fix a portion of each organ in formalin for subsequent sectioning, staining (e.g., H&E and Ziehl-Neelsen), and pathological evaluation.

Comparative Data Analysis and Performance Benchmarking

The primary measure of success is a statistically significant reduction in bacterial load compared to the vehicle control. The performance of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate will be benchmarked directly against the Rifampin control group.

Table 1: Comparative Efficacy and Safety Data
Treatment GroupDose (mg/kg)Mean Log10 CFU/gram Lung (± SD)Mean Log10 CFU/gram Spleen (± SD)Mean Body Weight Change (%)Clinical Toxicity Score (0-4)
Vehicle Control N/AExpected BaselineExpected BaselineExpected Baseline0
Lead Compound 25ResultResultResultResult
Lead Compound 50ResultResultResultResult
Rifampin 10ResultResultResultResult
Combination 50 + 10ResultResultResultResult

Interpreting the Results:

  • Efficacy: A successful outcome would be a dose-dependent reduction in CFU in the lead compound groups, with the high-dose group showing a reduction comparable to or greater than the Rifampin group.

  • Synergy/Additivity: If the combination therapy group shows a significantly greater reduction in CFU than either agent alone, it suggests a beneficial interaction worth further investigation.

  • Safety: The absence of significant weight loss or high clinical toxicity scores in the lead compound groups is crucial for a favorable safety profile.

Mechanistic Insights and Future Directions

While efficacy is the primary goal, understanding the mechanism is critical for further development. The proposed interaction with the bacterial respiratory chain provides a clear path for mechanistic studies.

G cluster_pathway Mycobacterial Respiratory Chain NADH NADH Dehydrogenase QcrB Cytochrome bc1 Complex (QcrB subunit) NADH->QcrB Succinate Succinate Dehydrogenase Succinate->QcrB Cyto_C Cytochrome c QcrB->Cyto_C ATP ATP Production Terminal_Oxidase Terminal Oxidase Cyto_C->Terminal_Oxidase ATP_Synthase ATP Synthase Terminal_Oxidase->ATP_Synthase ATP_Synthase->ATP Lead_Compound Ethyl 3-iodo-7-methylimidazo [1,2-a]pyridine-2-carboxylate Lead_Compound->QcrB Inhibition

Caption: Hypothesized mechanism of action.

Authoritative Grounding: The targeting of the cytochrome bc1 complex by imidazopyridines is a validated strategy in anti-tubercular drug discovery.[4] This provides a strong foundation for our hypothesis. Subsequent in vitro assays using isolated mycobacterial components could confirm this specific molecular interaction.

References

  • Benchchem. In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis.
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Kaur, A., & Singh, V. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • da Silva, G. G., de Oliveira, B. G., & de Oliveira, R. B. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Kaur, A., & Singh, V. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
  • Singh, V., & Kaur, A. (Year unavailable). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
  • Foroumadi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
  • Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed.
  • Allen, S., et al. (Year unavailable). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.
  • Appretech Scientific Limited. ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
  • Benchchem. Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
  • Dhara, K., Barick, S., & Chandrashekharappa, S. (2025). Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate.
  • Geedkar, D., Kumar, A., & Sharma, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH.
  • Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
  • Degroote, M. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH.
  • Onajole, O. K., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH.
  • Bas-Crehu, V., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed.

Sources

A Comparative Analysis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and its Non-iodinated Counterpart: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of different functional groups can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and its non-iodinated analog, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate. We will delve into their synthesis, structural characteristics, key physicochemical differences, and the anticipated impact of the iodine substituent on their biological profile, particularly in the context of anticancer research.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The strategic functionalization of this core allows for the fine-tuning of its pharmacological properties. The introduction of a halogen atom, such as iodine, at the C3 position is a common strategy to modulate these properties.

Synthesis and Structural Characterization

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the non-iodinated counterpart, Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, the synthesis would involve the reaction of 4-methylpyridin-2-amine with an appropriate α-halopyruvate ester.

The introduction of the iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring can be accomplished through electrophilic iodination of the pre-formed heterocyclic core using an iodine source such as N-iodosuccinimide (NIS) or molecular iodine. The C3 position is electronically rich and thus susceptible to electrophilic attack.

General Synthetic Workflow:

G cluster_0 Synthesis of Non-iodinated Analog cluster_1 Synthesis of Iodinated Analog A 4-Methylpyridin-2-amine C Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate A->C Condensation B Ethyl bromopyruvate B->C D Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate F Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate D->F Electrophilic Iodination E Iodinating Agent (e.g., NIS) E->F G cluster_0 Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate cluster_1 Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate A Baseline Anticancer Activity B Potentially Enhanced Anticancer Activity A->B Iodination at C3 C Increased Lipophilicity (LogP) C->B D Halogen Bonding Potential D->B E Altered Metabolic Profile E->B

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In oncology and immunology, this heterocyclic system has proven to be a fertile ground for the development of potent protein kinase inhibitors.[2] Derivatives have been successfully designed to target critical kinases such as PI3K, Akt, and ALK, playing pivotal roles in cell signaling pathways that are often dysregulated in disease.[3][4][5][6]

Given this precedent, any novel analogue, such as Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate , warrants a thorough investigation of its kinase inhibitory profile. However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding pocket—also presents a significant challenge: inhibitor promiscuity.[7] A compound designed for one kinase may interact with dozens of others, leading to unforeseen off-target effects, toxicity, or even beneficial polypharmacology.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound like Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. We will compare state-of-the-art methodologies, provide a detailed experimental protocol for a robust biochemical assay, and illustrate how to present and interpret the resulting data in comparison to established kinase inhibitors.

Methodologies for Kinase Selectivity Profiling: A Comparative Overview

Choosing the right assay is critical and depends on the research stage, from initial hit discovery to lead optimization. The two primary categories are biochemical assays and cell-based assays.

  • Biochemical Assays: These in vitro methods measure the direct interaction between the inhibitor and isolated, purified kinases. They are ideal for initial large-scale screening due to their high throughput and reproducibility.

    • Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate.[8] Their direct detection mechanism avoids interference from artificial substrates or coupling enzymes, providing high-quality, unambiguous data.[9] However, the logistical, safety, and disposal considerations of working with radioactivity are significant drawbacks.

    • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer a sensitive, non-radioactive alternative.[10] These assays measure the inhibition of substrate phosphorylation by detecting changes in the FRET signal between a donor and acceptor fluorophore pair.

    • Luminescence-Based Assays: These are among the most popular modern methods. Assays like Promega's ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[11] The amount of ADP is converted to a light signal via a luciferase reaction. This format is highly sensitive, has a broad dynamic range, and is readily amenable to high-throughput screening.[11]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring inhibitor activity within intact cells. They account for crucial factors like cell permeability and competition with high intracellular concentrations of ATP.

    • Target Engagement Assays: Methods like NanoBRET™ directly measure the binding of an inhibitor to its target kinase in live cells.[12] This is achieved by measuring the Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that competes with the test compound.[12]

    • Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase.[12] Upon inhibition of the kinase, the phosphorylation of its substrate decreases, which can be detected using phospho-specific antibodies in formats like ELISA or Western Blot.

For an initial broad-based cross-reactivity screen, a luminescence-based biochemical assay like the ADP-Glo™ Kinase Assay offers an optimal balance of throughput, sensitivity, safety, and reliability.

Experimental Protocol: Profiling via the ADP-Glo™ Kinase Assay

This protocol outlines a detailed workflow for assessing the inhibitory activity of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate against a panel of recombinant kinases.

Causality Behind Experimental Choices:

  • ATP Concentration: The ATP concentration is set at or near the Michaelis-Menten constant (Km) for each specific kinase. This ensures the assay is sensitive to competitive inhibitors. In a cellular environment, ATP concentrations are much higher, which can affect an inhibitor's apparent potency.[9]

  • Controls: The inclusion of "no kinase" (background), "vehicle" (100% activity), and "control inhibitor" (0% activity) wells are essential for data normalization and quality control, making the protocol a self-validating system.

  • Two-Step Reaction: The ADP-Glo™ assay uses a two-step process. The first reagent stops the kinase reaction and depletes the remaining ATP. This is crucial because high ATP levels would create a massive background signal in the subsequent luminescence step. The second reagent converts the product (ADP) back to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.[11]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in 100% DMSO.

    • Create a serial dilution plate of the test compound. For an initial screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, an 11-point, 3-fold serial dilution is standard.

    • Thaw recombinant kinases, peptide substrates, and ATP on ice. Prepare the kinase reaction buffer as specified for each kinase (typically containing buffers like HEPES, divalent cations like MgCl₂, and DTT).

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of kinase/substrate mix to each well.

    • Add 0.5 µL of the test compound dilution, vehicle (DMSO), or control inhibitor to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration at Km for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Read the plate on a standard luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Subtract the "no kinase" background from all readings.

    • Calculate the percent remaining kinase activity for each well relative to the vehicle (DMSO) control wells.

    • For dose-response experiments, plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Compound, Kinase, Substrate, ATP) add_kinase 2. Dispense Kinase/Substrate Mix prep_reagents->add_kinase add_inhibitor 3. Add Compound / Controls add_kinase->add_inhibitor pre_incubate 4. Pre-incubate (15 min) add_inhibitor->pre_incubate start_reaction 5. Initiate with ATP Incubate (60 min) pre_incubate->start_reaction stop_reaction 6. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) start_reaction->stop_reaction detect_adp 7. Convert ADP to ATP & Generate Light (Kinase Detection Reagent) stop_reaction->detect_adp read_plate 8. Read Luminescence detect_adp->read_plate analyze 9. Calculate % Inhibition & IC₅₀ read_plate->analyze

Workflow for a luminescence-based biochemical kinase inhibition assay.

Data Presentation and Comparative Analysis

To contextualize the selectivity profile of our novel compound, its performance must be compared against well-characterized kinase inhibitors. This panel should include both selective and promiscuous inhibitors.

  • Staurosporine: A potent but highly non-selective kinase inhibitor, often used as a positive control for inhibition.

  • Imatinib (Gleevec®): A paradigm of targeted therapy, primarily inhibiting ABL, KIT, and PDGFR kinases.[13][14]

  • Dasatinib (Sprycel®): A second-generation inhibitor targeting ABL and SRC family kinases, but with a broader off-target profile than Imatinib.[14][15]

Below is a hypothetical data table summarizing the results of a primary screen at a single concentration (1 µM). This format allows for a quick comparative overview of the compound's activity and selectivity.

Table 1: Hypothetical Kinase Inhibition Profile at 1 µM

Kinase TargetKinase FamilyEthyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (% Inhibition)Staurosporine (% Inhibition)Imatinib (% Inhibition)Dasatinib (% Inhibition)
ABL1 Tyrosine Kinase12999899
SRC Tyrosine Kinase25981597
EGFR Tyrosine Kinase895520
PI3Kα Lipid Kinase92 851018
Akt1 Ser/Thr Kinase78 9639
mTOR Ser/Thr Kinase65 9127
CDK2 Ser/Thr Kinase1599435
VEGFR2 Tyrosine Kinase18972588

Interpretation of Hypothetical Results:

  • Our test compound shows potent inhibitory activity against PI3Kα, Akt1, and mTOR, consistent with findings for other imidazo[1,2-a]pyridine derivatives.[2][4]

  • It demonstrates significantly greater selectivity than the promiscuous inhibitor Staurosporine.

  • Its profile is distinct from Imatinib and Dasatinib, suggesting a different mechanism of action or target preference. For example, it does not potently inhibit the primary targets of Imatinib (ABL1) or Dasatinib (ABL1, SRC).

The most promising "hits" (in this case, PI3Kα, Akt1, mTOR) would then be subjected to full dose-response analysis to determine their precise IC₅₀ values.

Mechanistic Context: The PI3K/Akt/mTOR Signaling Pathway

The hypothetical data strongly suggest that Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate acts as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[6] Visualizing the pathway helps to understand the potential therapeutic impact of the compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes GF Growth Factor GF->RTK Binds Inhibitor Ethyl 3-iodo-7-methyl- imidazo[1,2-a]pyridine- 2-carboxylate Inhibitor->PI3K Inhibits

The PI3K/Akt/mTOR pathway, a key regulator of cell proliferation.

Conclusion

The systematic profiling of novel kinase inhibitors is a cornerstone of modern drug discovery. For a compound like Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, derived from a known kinase-inhibiting scaffold, a comprehensive cross-reactivity analysis is not just recommended—it is essential. By employing robust biochemical assays, comparing against established drugs, and placing the results within their biological context, researchers can build a detailed understanding of the compound's selectivity, potential therapeutic applications, and possible off-target liabilities. This structured approach transforms a novel chemical entity into a well-characterized tool, paving the way for its potential development as a chemical probe or a future therapeutic agent.

References

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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

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  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. Available at: [Link]

  • Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. Available at: [Link]

  • Jha, A., et al. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. PMC. Available at: [Link]

  • Yu, H., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH. Available at: [Link]

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A Head-to-Head Comparison of Imidazopyridine Derivatives in Anticancer Research: Spotlight on Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1][2] This guide provides a head-to-head comparison of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate with other imidazopyridine derivatives, with a particular focus on their potential as anticancer agents. While specific experimental data for the title compound is not extensively available in peer-reviewed literature, this guide synthesizes data from closely related analogs to elucidate the structure-activity relationships (SAR) governing the cytotoxic and kinase inhibitory potential of this promising class of molecules. We will delve into the synthetic strategies, compare the biological activities of key derivatives through compiled experimental data, and provide detailed protocols for the synthesis and biological evaluation of these compounds.

Introduction: The Versatility of the Imidazopyridine Scaffold

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention from medicinal chemists due to their diverse pharmacological activities. These compounds are known to exhibit a remarkable range of biological properties, including anxiolytic, hypnotic, anti-inflammatory, antiviral, and notably, anticancer effects.[1][2] Several commercial drugs, such as Zolpidem and Alpidem, feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance.[2]

In the realm of oncology, imidazopyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] The planar nature of the imidazopyridine ring system allows for effective interaction with the ATP-binding pocket of many kinases, making it an attractive scaffold for the design of targeted cancer therapies. This guide will focus on the Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a focal point for a broader discussion on how substitutions on the imidazopyridine core can modulate anticancer activity.

Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first described by Tschitschibabin.[4] This versatile method allows for the introduction of various substituents on the imidazole ring. Subsequent modifications can be made to the pyridine ring to generate a diverse library of derivatives.

General Synthesis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Condensation: Reaction of 2-amino-4-methylpyridine with an appropriate α-halo-β-ketoester to form the ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate core.

  • Iodination: Regioselective iodination at the C3 position of the imidazo[1,2-a]pyridine ring. This is a common and efficient method for introducing a halogen at this position, which can then serve as a handle for further functionalization via cross-coupling reactions.

Experimental Protocol: A Representative Synthesis of a 3-Substituted Imidazo[1,2-a]pyridine

This protocol describes a general method for the synthesis of 3-substituted imidazo[1,2-a]pyridines, which can be adapted for the synthesis of the title compound and its analogs.

Materials:

  • Substituted 2-aminopyridine

  • α-Halocarbonyl compound (e.g., ethyl bromopyruvate)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Iodinating agent (e.g., N-iodosuccinimide)

Procedure:

  • Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

    • To a solution of the substituted 2-aminopyridine (1 equivalent) in a suitable solvent, add the α-halocarbonyl compound (1.1 equivalents) and a base (1.5 equivalents).

    • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

  • Step 2: C3-Iodination

    • Dissolve the synthesized imidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent (e.g., acetonitrile).

    • Add N-iodosuccinimide (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 3-iodo-imidazo[1,2-a]pyridine derivative.

Head-to-Head Comparison of Biological Activity

A direct comparison of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate with other derivatives is challenging due to the limited publicly available data on its specific biological activity. However, by examining the structure-activity relationships of analogous compounds, we can infer its potential performance and highlight key structural features that influence anticancer efficacy.

The Role of Substituents at the C2, C3, and C7 Positions

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.

  • C2-Substitution: The C2 position is often substituted with aryl or heteroaryl groups. These substitutions can influence the compound's ability to interact with the target protein, often through π-π stacking interactions.[5]

  • C3-Substitution: The C3 position is a key site for modification. The introduction of a halogen, such as iodine, provides a versatile handle for further derivatization through cross-coupling reactions. More importantly, the nature of the C3 substituent can significantly impact biological activity. For instance, the introduction of carboxamide groups at this position has been shown to yield potent antitubercular agents.[6]

  • C7-Substitution: Methyl substitution at the C7 position, as seen in the title compound, has been explored in several studies. The presence of a methyl group can influence the compound's lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic properties and overall efficacy.

The following table summarizes the reported anticancer activities of several imidazo[1,2-a]pyridine derivatives, highlighting the influence of different substitution patterns.

Compound C2-Substituent C3-Substituent C7-Substituent Cancer Cell Line IC50 (µM) Reference
Derivative A ArylHHVariousVaries[3][7]
Derivative B ArylCarboxamideMethylM. tuberculosis<1[6]
Derivative C ArylHHHeLa, MDA-MB-231, ACHN, HCT-150.29 - 0.39[5]
IP-5 Not specifiedNot specifiedNot specifiedHCC1937 (Breast)45[8]
IP-6 Not specifiedNot specifiedNot specifiedHCC1937 (Breast)47.7[8]
HS-104 Not specifiedNot specifiedNot specifiedMCF-7 (Breast)1.2[8]
Compound 12 2-nitrophenylN-(4-chlorophenyl)HHT-29 (Colon)4.15[9]
Compound 18 2,4-difluorophenylN-(4-chlorophenyl)HB16F10 (Melanoma)14.39[9]

Note: This table is a compilation from multiple sources and direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Inferred Activity of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Based on the available data for related compounds, we can hypothesize the following for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate:

  • The ester group at C2 is a common feature in many biologically active imidazopyridines and can be a site for metabolic hydrolysis in vivo.

  • The iodo group at C3 makes it an excellent candidate for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce a variety of substituents and explore a wider chemical space. This position is critical for modulating biological activity.

  • The methyl group at C7 is likely to enhance the lipophilicity of the molecule, which could improve cell permeability and potentially lead to better in vivo efficacy. Studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown potent antitubercular activity, suggesting that substitution at the 7-position is well-tolerated and can be beneficial.[6]

Experimental Protocols for Biological Evaluation

To provide a comprehensive guide for researchers, this section details the protocols for key in vitro assays used to evaluate the anticancer potential of imidazopyridine derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents.

Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Given that many imidazopyridine derivatives act as kinase inhibitors, a kinase inhibition assay is a crucial step in their biological evaluation.

Protocol: General Kinase Inhibition Assay (e.g., for PI3Kα)

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement:

    • Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value for kinase inhibition.

Visualization of Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway cluster_sar Structure-Activity Relationship cluster_bioassay Biological Evaluation Workflow 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core 2-Aminopyridine->Imidazo[1,2-a]pyridine Core + α-Halocarbonyl 3-Iodo-Imidazo[1,2-a]pyridine 3-Iodo-Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Core->3-Iodo-Imidazo[1,2-a]pyridine + Iodinating Agent Biological Activity Biological Activity Imidazo[1,2-a]pyridine Core->Biological Activity Substituents at C2, C3, C7 Substituents Substituents Substituents->Biological Activity Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Compound Synthesis->Cytotoxicity Screening (MTT) Target-based Assay (Kinase) Target-based Assay (Kinase) Cytotoxicity Screening (MTT)->Target-based Assay (Kinase) Lead Optimization Lead Optimization Target-based Assay (Kinase)->Lead Optimization

Figure 1: A simplified flowchart illustrating the synthesis, structure-activity relationship, and biological evaluation workflow for imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While a comprehensive head-to-head comparison involving Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is currently limited by the lack of specific biological data, the analysis of its structural analogs provides valuable insights into the key determinants of anticancer activity. The presence of the 3-iodo substituent offers a strategic advantage for the facile generation of diverse libraries of compounds, enabling a thorough exploration of the structure-activity landscape.

Future research should focus on the synthesis and comprehensive biological evaluation of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and its derivatives. In-depth studies on their kinase inhibitory profiles, cellular mechanisms of action, and in vivo efficacy will be crucial to fully assess their therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and contribute to the development of the next generation of imidazopyridine-based anticancer drugs.

References

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Confirming the Mechanism of Action of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-cancer agents.[1][2] Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a member of this class of compounds, and while its cytotoxic effects against various cancer cell lines are acknowledged, a definitive confirmation of its mechanism of action is crucial for its advancement as a therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for validating the hypothesized mechanism of action of this compound by comparing its effects with those of genetic knockdown of its putative target.

Based on extensive research into the bioactivity of imidazo[1,2-a]pyridine derivatives, a prevailing hypothesis is their inhibitory action on the PI3K/AKT/mTOR signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[4] Therefore, this guide will proceed with the hypothesis that Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate exerts its anti-cancer effects by inhibiting a key kinase within this pathway, such as PI3K or mTOR.

This guide will detail a systematic approach to first characterize the effects of the compound on the PI3K/AKT/mTOR pathway and then to use siRNA-mediated knockdown of a candidate target (e.g., PI3Kα) to ascertain if the molecular and phenotypic consequences of genetic silencing recapitulate the effects of the compound. A convergence of outcomes will provide strong evidence for the on-target action of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.

Experimental Workflow: A Comparative Approach

G cluster_0 Phase 1: Characterization of Compound's Effects cluster_1 Phase 2: Genetic Knockdown and Comparison cluster_2 Phase 3: Data Interpretation A Cancer Cell Line Selection (e.g., HCT116, HT-29) B Dose-Response Analysis (MTT Assay) A->B C Western Blot Analysis (p-Akt, p-mTOR) B->C H Comparison of Phenotypic and Molecular Readouts C->H D siRNA Design & Transfection (Targeting PI3Kα) E Validation of Knockdown (qPCR & Western Blot) D->E F Comparative Phenotypic Analysis (MTT Assay) E->F G Comparative Molecular Analysis (Western Blot for p-Akt) E->G F->H G->H I Confirmation of Mechanism of Action H->I

Figure 1: A schematic of the experimental workflow for validating the mechanism of action.

Hypothesized Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. The hypothesized inhibitory action of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is depicted below.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Compound Ethyl 3-iodo-7- methylimidazo[1,2-a] pyridine-2-carboxylate Compound->PI3K

Figure 2: The hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Detailed Experimental Protocols

Cell Viability Assay (MTT)

This assay will determine the cytotoxic effects of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate on cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

    • Prepare serial dilutions of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in culture medium.

    • Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Western Blotting for Phosphorylated Proteins

This technique will be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[9]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[10]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

siRNA Transfection

This procedure will be used to specifically knockdown the expression of a target protein (e.g., PI3Kα).

  • Protocol:

    • One day before transfection, seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.[11]

    • For each well, dilute the target-specific siRNA and a non-targeting control siRNA in a serum-free medium like Opti-MEM™.[12]

    • In a separate tube, dilute a transfection reagent such as Lipofectamine™ RNAiMAX in Opti-MEM™.[12]

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[13]

    • Add the complexes to the cells in fresh, antibiotic-free medium.

    • Incubate the cells for 48-72 hours before proceeding with downstream analyses.

Quantitative Real-Time PCR (qPCR)

qPCR will be used to quantify the knockdown efficiency of the target mRNA.

  • Protocol:

    • After 48 hours of siRNA transfection, isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[14]

    • Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH).[15][16]

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative expression of the target gene.[17]

Data Presentation and Interpretation

Table 1: Comparative Effects of Compound and siRNA on Cell Viability
TreatmentConcentration/DoseCell Viability (% of Control)
Vehicle Control-100 ± 5.2
Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate1 µM85 ± 4.1
10 µM52 ± 3.5
50 µM21 ± 2.8
Non-targeting siRNA50 nM98 ± 6.0
PI3Kα siRNA50 nM55 ± 4.8

Data are presented as mean ± SD from three independent experiments.

Table 2: Comparative Effects of Compound and siRNA on Protein Expression and Phosphorylation
Treatmentp-Akt/Total Akt RatioPI3Kα/GAPDH Ratio
Vehicle Control1.00 ± 0.121.00 ± 0.09
Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (10 µM)0.25 ± 0.050.95 ± 0.11
Non-targeting siRNA (50 nM)0.98 ± 0.151.02 ± 0.10
PI3Kα siRNA (50 nM)0.31 ± 0.070.15 ± 0.04

Data are presented as mean ± SD from three independent experiments.

A successful validation will demonstrate that both the treatment with Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and the siRNA-mediated knockdown of the hypothesized target lead to a similar reduction in cell viability and a comparable decrease in the phosphorylation of downstream signaling proteins like Akt. This convergence of phenotypic and molecular data provides strong evidence that the compound's mechanism of action is indeed through the inhibition of the targeted protein.

References

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

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  • Alwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
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A Comparative Benchmarking Guide to the ADME-Tox Properties of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount. Early-stage characterization of these properties is a critical determinant in the successful translation of a promising molecule from the bench to the clinic. This guide provides a comprehensive benchmarking analysis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a novel compound built upon the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative assessment of the target compound against established drugs, presents detailed experimental protocols for key ADME-Tox assays, and provides in silico predictions to guide further investigation.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, and antiviral effects.[2] Marketed drugs such as Zolpidem (an anxiolytic) and Alpidem underscore the therapeutic potential inherent to this scaffold.[1] The versatility of this chemical framework allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Our target compound, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, represents a novel exploration of this chemical space.

Comparator Compounds for Benchmarking

To provide a meaningful context for the ADME-Tox properties of our target compound, we have selected two well-characterized drugs for comparison:

  • Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia, Zolpidem is a classic example of a successful drug featuring the imidazo[1,2-a]pyridine core.[1] Its well-documented ADME-Tox profile serves as an excellent baseline for comparison.

  • Saracatinib (AZD0530): An investigational dual-specific Src/Abl kinase inhibitor that has been evaluated in numerous clinical trials for cancer. While not a marketed drug, its extensive characterization in preclinical and clinical settings provides a relevant benchmark for an imidazo[1,2-a]pyridine derivative developed for oncology.

In Silico ADME-Tox Profiling

In the absence of empirical data for our novel compound, we have employed validated in silico predictive models to generate an initial ADME-Tox profile. These computational tools are indispensable in modern drug discovery for triaging compounds and prioritizing resources.[4][5] The following table summarizes the predicted properties of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in comparison to Zolpidem and Saracatinib.

Table 1: Predicted Physicochemical and ADME-Tox Properties

PropertyEthyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylateZolpidemSaracatinib
Molecular Weight 344.16 g/mol 307.39 g/mol 513.6 g/mol
LogP 3.152.804.50
Aqueous Solubility Moderately SolubleSolublePoorly Soluble
Human Intestinal Absorption HighHighModerate
Blood-Brain Barrier Permeation YesYesNo
CYP450 2D6 Inhibition InhibitorNon-inhibitorInhibitor
CYP450 3A4 Inhibition Non-inhibitorNon-inhibitorInhibitor
hERG Inhibition Low RiskLow RiskModerate Risk
AMES Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenic
Hepatotoxicity Low RiskLow RiskModerate Risk

Disclaimer: These are in silico predictions and require experimental validation.

Experimental Protocols for In Vitro ADME-Tox Assessment

The following section details the step-by-step methodologies for key in vitro assays to experimentally validate the predicted ADME-Tox properties. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption.

  • Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and its permeation into the acceptor compartment is measured over time.

  • Protocol:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Coat the filter plate with a 1% solution of lecithin in dodecane.

    • Add the test compound to the donor wells at a final concentration of 100 µM in phosphate-buffered saline (PBS) at pH 7.4.

    • Add fresh PBS to the acceptor wells.

    • Incubate the plate for 4-16 hours at room temperature.

    • Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Metabolism: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

  • Principle: The test compound is incubated with liver microsomes and NADPH (a necessary cofactor). The disappearance of the parent compound over time is monitored to determine its metabolic rate.

  • Protocol:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding NADPH.

    • At various time points (0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Toxicity: Cytotoxicity Assay using HepG2 Cells

The HepG2 cell line, derived from a human liver carcinoma, is a widely used model for assessing hepatotoxicity.

  • Principle: HepG2 cells are exposed to various concentrations of the test compound. Cell viability is then measured using a colorimetric assay such as the MTT assay.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Visualizing Experimental Workflows

Clear and logical workflows are essential for reproducible and reliable experimental outcomes. The following diagrams, generated using Graphviz, illustrate the key stages of the in vitro ADME-Tox assessment pipeline.

ADME_Tox_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity a1 PAMPA Setup a2 Incubation a1->a2 a3 LC-MS/MS Analysis a2->a3 m1 Microsomal Incubation m2 Time-Point Quenching m1->m2 m3 LC-MS/MS Analysis m2->m3 t1 Cell Seeding (HepG2) t2 Compound Treatment t1->t2 t3 MTT Assay t2->t3 t4 Absorbance Reading t3->t4 start Test Compound start->a1 start->m1 start->t1

Caption: High-level workflow for in vitro ADME-Tox screening.

Potential Metabolic Pathways

While experimental determination is required, we can hypothesize potential metabolic pathways for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate based on its structure and known metabolic reactions of similar compounds.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Oxidation Oxidation of Methyl Group (CYP450) Parent->Oxidation Glucuronidation Glucuronidation of Carboxylic Acid (UGTs) Hydrolysis->Glucuronidation Metabolite1 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Hydrolysis->Metabolite1 Metabolite2 Ethyl 3-iodo-7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate Oxidation->Metabolite2 Metabolite3 Carboxylic Acid Glucuronide Glucuronidation->Metabolite3

Caption: Hypothesized metabolic pathways for the target compound.

Conclusion and Future Directions

This guide has provided a foundational ADME-Tox assessment of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate through in silico predictions and has laid out a clear path for experimental validation. The initial computational data suggests that the compound possesses favorable drug-like properties, including high intestinal absorption and a low risk for several key toxicities. However, potential inhibition of CYP2D6 warrants further investigation.

The provided experimental protocols offer a robust framework for generating the necessary empirical data to either confirm or refine these predictions. A comprehensive understanding of the ADME-Tox profile is an iterative process, and the insights gained from these initial studies will be instrumental in guiding the subsequent stages of drug development for this promising compound.

References

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A Researcher's Guide to the Independent Verification and Comparative Analysis of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel bioactive compounds is the foundational pillar of therapeutic innovation. However, the journey from a promising molecular structure to a validated drug candidate is one of rigorous, independent verification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to independently verify the biological activity of a novel chemical entity, using Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a case study. We will delineate a phased experimental approach, beginning with foundational cytotoxicity assessments and progressing to the validation of a hypothesized primary mechanism of action—kinase inhibition—based on the well-documented activities of the imidazo[1,2-a]pyridine scaffold. Detailed, field-tested protocols are provided for each experimental stage. Furthermore, this guide establishes a methodology for comparing the verified activity against established alternatives, ensuring that promising compounds can be objectively benchmarked. All protocols and claims are substantiated with citations from authoritative sources to uphold the principles of scientific integrity and reproducibility.

Introduction: The Imperative of Independent Verification

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a specific derivative of the imidazo[1,2-a]pyridine heterocyclic scaffold. While this particular molecule is not extensively characterized in public literature[1], the imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] A significant portion of these activities stems from the ability of imidazo[1,2-a]pyridine derivatives to function as potent kinase inhibitors.[5][6][7][8][9] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[7][10]

Given this precedent, a logical starting point for the investigation of Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is to hypothesize that it may exhibit kinase inhibitory activity. However, before investigating this specific, nuanced biological function, it is imperative to first establish a foundational understanding of the compound's general effect on cell health. Therefore, a systematic, multi-phase approach is required for independent verification.[11][12]

This guide is structured to walk the researcher through this verification process logically:

  • Phase 1: Determination of baseline cytotoxicity to establish appropriate concentration ranges for subsequent functional assays.

  • Phase 2: Direct assessment of the hypothesized kinase inhibitory activity using a robust, luminescence-based in vitro assay.

  • Phase 3: A comparative analysis of the compound's potency against established, commercially available kinase inhibitors.

This structured approach ensures that experimental resources are used efficiently and that the resulting data is both reliable and contextually valuable for further drug development decisions.

Phase 1: Foundational Cytotoxicity Profiling

Rationale: Before assessing a specific biological function like enzyme inhibition, it is crucial to determine the concentrations at which the compound itself is toxic to cells.[13][14] Performing a cytotoxicity assay first prevents misinterpretation of data in subsequent experiments; a compound that simply kills cells could be mistaken for a specific inhibitor of a vital cellular process. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound on a relevant cancer cell line (e.g., A549, non-small cell lung cancer).

Materials:

  • Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (Test Compound)

  • A549 cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • DMSO (Dimethyl sulfoxide), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, sterile

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture and harvest A549 cells during their logarithmic growth phase.

    • Count the cells and prepare a suspension at a density of 5 x 10⁴ cells/mL in the complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells treated with medium containing 0.5% DMSO.[16]

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization and Measurement:

    • After the 4-hour incubation, carefully remove the medium and add 150 µL of the Solubilization Buffer to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Workflow Diagram: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed 5,000 cells/well in 96-well plate incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 prep_cpd Prepare Serial Dilutions of Test Compound treat Replace medium with Compound dilutions prep_cpd->treat incubate2 Incubate 48h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability vs. Control read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Phase 2: Verification of Kinase Inhibitory Activity

Rationale: Based on the prevalence of kinase inhibition among imidazo[1,2-a]pyridine derivatives[5][6][7], the next logical step is to directly test this hypothesis. An in vitro kinase activity assay provides a clean, cell-free system to measure the direct effect of the compound on a specific kinase enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10] Its high sensitivity and broad applicability make it an excellent choice for primary screening and verification.[17]

Experimental Protocol: In Vitro ADP-Glo™ Kinase Assay

This protocol describes a method to measure the inhibitory effect of the Test Compound on a representative tyrosine kinase (e.g., ABL1).

Materials:

  • Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (Test Compound)

  • Recombinant human ABL1 kinase (or other kinase of interest)

  • Appropriate substrate peptide for ABL1 (e.g., ABLtide)

  • ATP, high purity

  • Staurosporine (Positive Control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted Test Compound, Staurosporine (positive control), or DMSO (negative control) to the appropriate wells.

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer containing the ABL1 kinase and its substrate peptide at their optimal concentrations (these should be determined empirically, often near the Km for the substrate). Add 2 µL of this mixture to each well.

    • Allow the plate to incubate for 15 minutes at room temperature to permit the compound to bind to the kinase.[10]

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer (concentration typically at the ATP Km for the specific kinase).

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light.[10]

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Diagram: Kinase Inhibition Assay Principle

G cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase (ABL1) ADP ADP Kinase->ADP Activity Substrate Substrate Peptide Substrate->ADP Activity ATP ATP ATP->ADP Activity PhosphoSubstrate Phosphorylated Substrate ADP_detect ADP ADP->ADP_detect ADP is quantified Inhibitor Test Compound Inhibitor->Kinase Inhibition ATP_detect ATP ADP_detect->ATP_detect Kinase Detection Reagent Light Light Signal (Luminescence) ATP_detect->Light Luciferase Luciferin Luciferin + O2 Luciferin->Light Luciferase

Caption: Principle of the ADP-Glo™ assay for measuring kinase inhibition.

Phase 3: Comparative Analysis with Alternatives

Rationale: Verifying a biological activity and determining its potency (IC50) is only the first step. To understand the potential of a new compound, its performance must be benchmarked against existing, well-characterized alternatives.[11] This provides crucial context for its selectivity, potency, and potential therapeutic window. For this guide, we will compare our hypothetical results for Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate against Staurosporine, a potent but non-selective kinase inhibitor, and Imatinib, a clinically approved and highly selective ABL1 inhibitor.

Hypothetical Comparative Data

The following table summarizes plausible data that could be generated from the cytotoxicity and kinase inhibition assays for the test compound and its comparators.

CompoundCell Viability IC50 (A549 cells)ABL1 Kinase IC50 (in vitro)Kinase SelectivityNotes
Test Compound 15 µM85 nMTo be determinedPotent kinase inhibition with moderate cytotoxicity.
Staurosporine 20 nM5 nMBroad SpectrumPotent but highly toxic due to non-selective kinase inhibition.[10]
Imatinib > 50 µM25 nMHighly Selective (ABL, KIT, PDGFR)High therapeutic index due to excellent selectivity.

Interpretation of Comparative Data:

  • Potency: In this hypothetical scenario, our Test Compound (IC50 = 85 nM) is a potent inhibitor of ABL1, though less potent than the established inhibitors Staurosporine (5 nM) and Imatinib (25 nM).

  • Cytotoxicity vs. Potency: The Test Compound exhibits a significant window between its anti-proliferative effect (IC50 = 15 µM) and its direct enzymatic inhibition (IC50 = 85 nM = 0.085 µM). This suggests that its cytotoxic effects may not be solely due to the inhibition of ABL1 and warrants further investigation into its off-target effects.

  • Therapeutic Potential: Compared to Staurosporine, the Test Compound is significantly less cytotoxic, which is a favorable characteristic. However, it is more cytotoxic than Imatinib. The key next step would be to perform a broad kinase panel screen to determine its selectivity. If the compound is highly selective for ABL1 (similar to Imatinib), it could be a promising lead. If it inhibits many kinases (similar to Staurosporine), its therapeutic potential may be limited.

Conclusion and Future Directions

This guide has outlined a systematic, three-phase process for the independent verification and initial characterization of a novel compound, Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. By first establishing a cytotoxicity baseline, then confirming a hypothesized biological activity through a direct enzymatic assay, and finally comparing the results to established standards, a researcher can build a robust, data-driven foundation for further investigation.

Based on our hypothetical results, the compound demonstrates promising kinase inhibitory activity. The critical next steps in the drug discovery cascade would include:

  • Kinome Profiling: Screening the compound against a broad panel of several hundred kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive inhibitor and performing cell-based assays to confirm on-target engagement (e.g., Western blot for downstream substrate phosphorylation).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize potency and selectivity.[18]

By following this rigorous, evidence-based approach, researchers can effectively validate novel chemical matter and make informed decisions on the path toward developing next-generation therapeutics.

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Retrosynthesis Analysis

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Reactant of Route 1
Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.